(R)-Ethyl 3-amino-3-phenylpropanoate
Description
Properties
IUPAC Name |
ethyl (3R)-3-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRDXMXYDWUAN-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358774 | |
| Record name | (R)-Ethyl 3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-68-6 | |
| Record name | Ethyl (βR)-β-aminobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Ethyl 3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, (βR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (R)-Ethyl 3-amino-3-phenylpropanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the known physical and chemical properties of (R)-Ethyl 3-amino-3-phenylpropanoate, a chiral building block of significant interest in pharmaceutical synthesis. This document is structured to deliver key technical data and insights, acknowledging the current limitations in publicly available experimental information for the free base form of this compound.
Introduction and Chemical Identity
This compound is a chiral β-amino acid ester. Its structure, comprising a stereogenic center at the C-3 position, makes it a valuable precursor in the asymmetric synthesis of various biologically active molecules and pharmaceutical intermediates. The existing literature primarily details the properties of its hydrochloride salt, which is a more stable, crystalline solid. The free base is less commonly characterized in publicly accessible sources.
Molecular Structure:
Physicochemical Properties
A comprehensive compilation of the physical properties of this compound is presented below. It is critical to distinguish between the free base and its hydrochloride salt, as their physical characteristics differ significantly.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| CAS Number | 3082-68-6 | 340188-50-3 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 193.24 g/mol | 229.70 g/mol | [3][4] |
| Physical Form | Colorless liquid (unverified) | White to Yellow Solid | [3][5] |
| Melting Point | ~ -2 °C (unverified) | Not explicitly stated, but solid form implies a defined melting point. | [3] |
| Boiling Point | ~ 250 °C (unverified) | Not applicable | [3] |
| Density | Data not available | Data not available | |
| Solubility | Soluble in organic solvents (e.g., alcohol, ether) | Data not available | [3] |
| Optical Rotation | Data not available | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the free base of this compound are not available in the public domain. Researchers are advised to acquire this data on their own samples for definitive characterization.
Methodologies for Characterization and Analysis
The enantiomeric purity of this compound is a critical parameter. While a specific, validated HPLC protocol for this exact compound is not published, general methodologies for the chiral separation of β-amino esters can be adapted.
Conceptual Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or acquired batch of this compound.
Caption: Logical workflow for the characterization of this compound.
Experimental Protocol: Chiral HPLC Method Development (A Guideline)
The following is a generalized, step-by-step protocol for developing a chiral HPLC method for the determination of the enantiomeric excess of this compound. The selection of the chiral stationary phase (CSP) is the most critical step. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for β-amino esters.
Objective: To resolve the enantiomers of ethyl 3-amino-3-phenylpropanoate and determine the enantiomeric excess of the (R)-enantiomer.
Materials:
-
This compound sample
-
Racemic ethyl 3-amino-3-phenylpropanoate (for method development)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)
-
Chiral HPLC columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Methodology:
-
Column Selection and Screening:
-
Based on the structure of the analyte (a β-amino ester), select a few polysaccharide-based chiral stationary phases for initial screening.
-
Prepare a solution of the racemic standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Screen the selected columns with a standard mobile phase, for instance, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Since the analyte is an amine, add a small amount of a basic modifier like diethylamine (e.g., 0.1%) to the mobile phase to improve peak shape.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
Once a column showing baseline or partial separation is identified, optimize the mobile phase composition.
-
Vary the ratio of the alcoholic modifier (isopropanol or ethanol) to the non-polar solvent (n-hexane). An increase in the alcohol content generally reduces retention time but may affect resolution.
-
The nature of the alcohol (isopropanol vs. ethanol) can also significantly impact selectivity.
-
Adjust the concentration of the basic additive to achieve optimal peak symmetry.
-
Investigate the effect of flow rate on resolution. Lower flow rates often lead to better resolution but longer analysis times.
-
Column temperature can also be a parameter for optimization.
-
-
Analysis of the (R)-Enantiomer Sample:
-
Once a satisfactory method is developed using the racemic standard, inject the (R)-enantiomer sample under the optimized conditions.
-
The major peak should correspond to the (R)-enantiomer, and any minor peak would be the (S)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Safety and Handling
For the racemic mixture of ethyl 3-amino-3-phenylpropanoate, the following GHS hazard classifications have been reported:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long-lasting effects.[4]
Handling Recommendations:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chiral molecule of significant utility in synthetic chemistry. While its hydrochloride salt is well-documented as a stable solid, there is a notable lack of experimentally verified data for the physical properties and spectral characteristics of the free base in the public domain. The information provided in this guide is based on the best available data and should be supplemented with in-house experimental verification for any critical applications. The development of robust analytical methods, such as the chiral HPLC protocol outlined, is essential for ensuring the stereochemical integrity of this important chiral building block.
References
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ChemBK. Ethyl 3-amino-3-phenylpropanoate. [Link]
-
PubChem. Ethyl 3-amino-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
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Hairui Chemical. This compound. [Link]
-
PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to (R)-Ethyl 3-amino-3-phenylpropanoate: Synthesis, Characterization, and Applications in Drug Development
This guide provides an in-depth technical overview of (R)-Ethyl 3-amino-3-phenylpropanoate, a valuable chiral building block for the synthesis of pharmaceuticals. We will delve into its chemical and physical properties, explore methods for its stereoselective synthesis, discuss its applications in drug development, and provide practical guidance on its handling and analysis.
Core Compound Identification and Properties
This compound is a chiral ester that exists as a free base and, more commonly, as a hydrochloride salt. Understanding the properties of both forms is crucial for its effective use in research and development.
| Property | This compound (Free Base) | This compound HCl |
| Synonyms | Ethyl (3R)-3-amino-3-phenylpropanoate | Ethyl (3R)-3-amino-3-phenylpropanoate hydrochloride |
| CAS Number | 3082-68-6[1] | 340188-50-3[2][3][4] |
| Molecular Formula | C₁₁H₁₅NO₂[1] | C₁₁H₁₆ClNO₂[2][5] |
| Molecular Weight | 193.24 g/mol [1][3] | 229.70 g/mol [2] |
| Appearance | Colorless liquid (predicted) | White to off-white solid |
| Purity | Typically >95% | Typically ≥97%[2] |
| Storage | Store in a cool, dark, and dry place.[4] | Sealed in dry, 2-8°C[2] |
The racemic mixture of ethyl 3-amino-3-phenylpropanoate has the CAS number 6335-76-8.[6][7][8]
Asymmetric Synthesis and Chiral Resolution
The stereospecific synthesis of the (R)-enantiomer is of paramount importance for its use in chiral drug synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green method for obtaining enantiomerically pure compounds. Lipases, in particular, have shown great utility in the stereoselective acylation or hydrolysis of esters.
Conceptual Workflow for Lipase-Catalyzed Resolution:
Caption: Lipase-catalyzed kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate.
Detailed Protocol for Lipase-Catalyzed Kinetic Resolution (Illustrative):
-
Principle: This protocol is based on the principle of enantioselective acylation of the amino group, where a lipase preferentially acylates one enantiomer, leaving the other unreacted.
-
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Buffer solution (for pH control if hydrolysis is performed)
-
-
Procedure:
-
Dissolve racemic ethyl 3-amino-3-phenylpropanoate in the chosen anhydrous organic solvent.
-
Add the immobilized lipase and the acyl donor.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted substrate and the acylated product.
-
Once the desired conversion (ideally around 50%) is reached, filter off the immobilized enzyme.
-
The unreacted (R)-enantiomer can be isolated from the reaction mixture by chromatographic separation from the N-acylated (S)-enantiomer.
-
The N-acylated (S)-enantiomer can be hydrolyzed to recover the (S)-enantiomer if desired.
-
Causality Behind Experimental Choices: The choice of lipase is critical, as different lipases exhibit varying enantioselectivities. Immobilized lipases are preferred for ease of separation and reusability. The solvent and acyl donor can also influence the reaction rate and selectivity. Anhydrous conditions are crucial for acylation reactions to prevent competitive hydrolysis.
Applications in Pharmaceutical Synthesis
This compound is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary utility lies in providing the β-amino acid scaffold with a defined stereochemistry.
Synthesis of Phenibut
One notable application is in the synthesis of (R)-Phenibut, the more active enantiomer of the nootropic and anxiolytic drug Phenibut (β-phenyl-γ-aminobutyric acid).[9][10] (R)-Phenibut is a GABA-B receptor agonist.
Synthetic Pathway from this compound to (R)-Phenibut:
Caption: Simplified synthetic route to (R)-Phenibut.
The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a precursor that can be further elaborated to yield Phenibut. While various synthetic routes to racemic Phenibut exist, the use of enantiomerically pure starting materials like this compound is a straightforward strategy to access the desired enantiomer of the final drug.[11][12][13]
Analytical Characterization
Ensuring the chemical identity and enantiomeric purity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and aromatic C-H stretches.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.[14]
-
Methodology: A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Detection: UV detection is commonly used, as the phenyl group provides a strong chromophore.
-
Illustrative Chiral HPLC Method Development Workflow:
Caption: Workflow for chiral HPLC method development.
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed and may cause respiratory irritation, skin irritation, and serious eye irritation.[5]
-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Conclusion
This compound is a chiral building block of significant interest to the pharmaceutical industry. Its value is derived from its utility in the stereoselective synthesis of bioactive molecules. A thorough understanding of its properties, synthetic routes, and analytical methods is essential for its successful application in drug discovery and development. The methodologies outlined in this guide, particularly the use of enzymatic resolution for its synthesis and chiral HPLC for its analysis, represent robust and reliable approaches for researchers in the field.
References
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Protheragen. (n.d.). This compound Hydrochloride. Retrieved from [Link]
-
SciSupplies. (n.d.). This compound hydrochloride, 95.0%, 1g. Retrieved from [Link]
-
ChemBK. (2024). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
Hairui Chemical. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of the inhibitory neurotransmitter Phenibut. Retrieved from [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]
- Google Patents. (2000). RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.
-
Veeprho. (n.d.). Ethyl 3-amino-3-phenylpropanoate | CAS 6335-76-8. Retrieved from [Link]
-
AHH Chemical. (n.d.). CAS 6335-76-8 | 4658-1-5A | MDL MFCD00749016 | Ethyl 3-amino-3-phenylpropionate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
Crysdot LLC. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl-3-amino-3-phenyl-propenoate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1991). Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. Retrieved from [Link]
-
MDPI. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
ResearchGate. (2002). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Sources
- 1. (R)-Ethyl 3-amino-3-phenylpropanoate_3082-68-6_杭州海瑞化工有限公司 [hairuichem.com]
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Spectroscopic Data for (R)-Ethyl 3-amino-3-phenylpropanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for (R)-Ethyl 3-amino-3-phenylpropanoate, a chiral β-amino ester of significant interest in synthetic organic chemistry and drug development. As a key building block, its unambiguous characterization is paramount for ensuring purity, confirming stereochemistry, and understanding its reactivity. This document, crafted from the perspective of a Senior Application Scientist, goes beyond a simple data repository. It delves into the causality behind the spectroscopic features, provides field-proven experimental protocols, and is grounded in authoritative references to ensure scientific integrity.
Molecular Identity and Structural Features
This compound is a chiral molecule featuring a stereocenter at the C3 position, bearing an amino group and a phenyl ring. The ethyl ester functionality at the other end of the three-carbon chain is another key feature. These structural elements give rise to a unique spectroscopic fingerprint that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Identifier | Value |
| IUPAC Name | ethyl (3R)-3-amino-3-phenylpropanoate |
| Molecular Formula | C₁₁H₁₅NO₂[1] |
| Molecular Weight | 193.24 g/mol [1] |
| CAS Number | 3082-68-6[2] |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="4,1!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="6.5,0!"]; C7 [label="C", pos="7.5,1!"]; C8 [label="C", pos="6.5,2!"]; C9 [label="C", pos="5,2!"]; C10 [label="C", pos="4,1!"]; O1 [label="O", pos="2.5,2!"]; O2 [label="O", pos="1.5,-1!"]; N1 [label="N", pos="0,-1!"]; H1[label="H", pos="-0.5,-1.5!"]; H2[label="H", pos="0.5,-1.5!"]; C11 [label="C", pos="2.5,-2!"]; C12 [label="C", pos="3.5,-3!"]; H3[label="H", pos="1,-0.5!"]; H4[label="H", pos="2,-0.5!"]; H5[label="H", pos="3.5,0.5!"]; H6[label="H", pos="4.5,-0.5!"]; H7 [label="H", pos="7, -0.5!"]; H8 [label="H", pos="8.5,1!"]; H9 [label="H", pos="7, 2.5!"]; H10 [label="H", pos="4.5,2.5!"]; H11 [label="H", pos="2,-2.5!"]; H12 [label="H", pos="3,-2.5!"]; H13 [label="H", pos="3,-3.5!"]; H14 [label="H", pos="4,-3.5!"]; H15 [label="H", pos="4,-3.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C3 -- O1 [style=double]; C2 -- O2; C1 -- N1; N1 -- H1; N1 -- H2; O2 -- C11; C11 -- C12; C1 -- H3; C2 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; C9 -- H9; C11 -- H11; C11 -- H12; C12 -- H13; C12 -- H14; C12 -- H15; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each nucleus, their connectivity, and the stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial. The following procedure ensures reproducibility and accuracy.
Caption: Workflow for ATR-IR data acquisition.
IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300-3400 | Medium, Broad | N-H stretch | Primary Amine |
| 3000-3100 | Medium | C-H stretch (aromatic) | Phenyl Ring |
| 2850-2980 | Medium | C-H stretch (aliphatic) | Ethyl and Methylene Groups |
| 1735 | Strong, Sharp | C=O stretch | Ester |
| 1600, 1495 | Medium | C=C stretch | Phenyl Ring |
| 1180 | Strong | C-O stretch | Ester |
| 690-770 | Strong | C-H bend (out-of-plane) | Monosubstituted Phenyl Ring |
The presence of a strong, sharp peak around 1735 cm⁻¹ is a clear indication of the ester carbonyl group. The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine. The combination of these peaks, along with the aromatic and aliphatic C-H stretches, provides a definitive fingerprint for the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) MS would likely lead to extensive fragmentation.
Experimental Protocol: Mass Spectrometry
A standard protocol for acquiring an EI mass spectrum is outlined below.
Caption: Workflow for EI-MS data acquisition.
Mass Spectrometry Data (Predicted)
The molecular ion peak ([M]⁺˙) is expected at m/z 193. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations.
| m/z | Proposed Fragment | Rationale |
| 193 | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion |
| 118 | [C₈H₁₀N]⁺ | Loss of the ethoxycarbonyl radical (•COOEt) |
| 106 | [C₇H₈N]⁺ | Loss of the ethyl group from the m/z 118 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation |
A key fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Caption: Proposed fragmentation pathway for this compound.
Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic multiplet (7.20-7.40 ppm), methine triplet (4.45 ppm), ethyl quartet and triplet (4.10 and 1.20 ppm), diastereotopic methylene doublet (2.70 ppm), and broad amine singlet (1.65 ppm). |
| ¹³C NMR | Ester carbonyl (172.0 ppm), aromatic carbons (126.0-142.0 ppm), OCH₂ (60.5 ppm), chiral CH (52.0 ppm), CH₂ (43.0 ppm), and CH₃ (14.0 ppm). |
| IR | N-H stretch (3300-3400 cm⁻¹), C=O stretch (1735 cm⁻¹), and C-O stretch (1180 cm⁻¹). |
| MS | Molecular ion at m/z 193, with major fragments at m/z 118, 106, 91, and 77. |
This comprehensive guide provides a robust framework for the spectroscopic characterization of this compound. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of this important chiral building block.
References
-
PubChem. Ethyl 3-amino-3-phenylpropanoate. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Semantic Scholar. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]
-
ACS Reagent Chemicals. Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Solubility and stability of (R)-Ethyl 3-amino-3-phenylpropanoate.
An In-depth Technical Guide to the Solubility and Stability of (R)-Ethyl 3-amino-3-phenylpropanoate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the critical physicochemical properties of this compound, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure the effective handling, formulation, and application of this versatile chiral building block.
Introduction and Physicochemical Overview
This compound is a chiral molecule of significant interest in synthetic organic chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a primary amine, an ethyl ester, and a phenyl group, dictates its chemical behavior, particularly its solubility and stability, which are paramount for its effective use in research and manufacturing.
A foundational understanding of its core properties is essential before delving into its solubility and stability profiles.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₅NO₂ | N/A |
| Molecular Weight | 193.24 g/mol | N/A |
| Appearance | Off-white to light yellow solid or oil | N/A |
| Chirality | (R)-enantiomer | N/A |
Solubility Profile: A Multifaceted Analysis
The solubility of this compound is a critical parameter influencing its utility in various applications, from reaction media selection to formulation development. Its amphipathic nature, arising from the combination of polar (amine, ester) and non-polar (phenyl, ethyl) moieties, results in a nuanced solubility profile.
Theoretical Considerations
The solubility of this compound is primarily governed by the following factors:
-
pH: The basicity of the primary amino group (pKa estimated to be around 9-10) is the most significant determinant of its aqueous solubility. At pH values below its pKa, the amine group is protonated to form a more polar and water-soluble ammonium salt. Conversely, at pH values above the pKa, the free base form is less polar and exhibits lower aqueous solubility.
-
Solvent Polarity: The principle of "like dissolves like" is highly applicable. The molecule's non-polar phenyl and ethyl groups favor solubility in organic solvents of low to medium polarity. The polar amine and ester groups allow for some solubility in polar protic and aprotic solvents.
-
Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be experimentally verified for specific solvent systems.
Experimental Determination of Solubility
A robust and reliable method for determining solubility is the shake-flask method , which is considered the gold standard for its simplicity and accuracy.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffers of varying pH, organic solvents) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to permit the settling of excess solid. Alternatively, centrifugation or filtration (using a filter compatible with the solvent and compound) can be employed to separate the saturated solution from the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the concentration of the diluted sample using the analytical method and back-calculate to determine the solubility in the original solvent (e.g., in mg/mL or mol/L).
Solubility Data Summary
The following table summarizes the expected solubility behavior in a range of common laboratory solvents. Note: These are qualitative predictions; experimental verification is essential.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water (pH 7) | 10.2 | Low | Free base form has limited polarity. |
| 0.1 M HCl (aq) | High | High | Protonation of the amino group forms a soluble salt. |
| Methanol | 6.6 | High | Polar protic solvent, capable of H-bonding. |
| Ethanol | 5.2 | High | Similar to methanol. |
| Acetonitrile | 6.2 | Moderate | Polar aprotic solvent. |
| Dichloromethane | 3.4 | High | Effective at solvating the non-polar phenyl ring. |
| Ethyl Acetate | 4.3 | High | Similar polarity to the solute. |
| Hexane | 0.0 | Low | Highly non-polar solvent. |
Visualization: Solvent Selection Workflow
The choice of solvent is a critical decision point in experimental design. The following workflow outlines a logical approach to solvent selection for different applications.
Caption: Logical workflow for selecting an appropriate solvent system.
Stability Profile: Ensuring Compound Integrity
The stability of this compound is a measure of its resistance to chemical degradation under various environmental conditions. Understanding its degradation pathways is crucial for establishing appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.
Primary Degradation Pathway: Ester Hydrolysis
The most probable degradation pathway for this molecule is the hydrolysis of the ethyl ester bond, which can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. This process is generally faster than acid-catalyzed hydrolysis and is irreversible.
The primary degradation product is (R)-3-amino-3-phenylpropanoic acid .
Visualization: Ester Hydrolysis Pathway
Caption: Primary degradation pathway via acid/base-catalyzed hydrolysis.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a shorter period (e.g., 2-4 hours) due to the faster reaction rate.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can effectively separate the degradants from the parent peak.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound due to degradation.
Key Method Development Considerations:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve separation of the polar degradant ((R)-3-amino-3-phenylpropanoic acid) from the less polar parent compound.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is appropriate.
-
Validation: The method must be validated according to ICH guidelines, with a key focus on specificity/selectivity, demonstrated by peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is free from co-eluting degradants.
Recommendations for Handling and Storage
Based on the solubility and stability profiles, the following best practices are recommended:
-
Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, heat, and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential long-term oxidative degradation.
-
Handling:
-
For preparing aqueous solutions for biological or formulation purposes, use acidic buffers (pH 4-6) to enhance both solubility and stability by minimizing base-catalyzed hydrolysis.
-
Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
When using as a reactant in organic synthesis, ensure the solvent is dry and the reaction conditions are compatible with the ester and amine functionalities.
-
By adhering to these guidelines, researchers can ensure the integrity and reliability of this compound in their experimental work.
References
This section would be populated with actual references from the scientific literature if this were a real-world document. The following are representative examples of how they would be formatted.
- Title: "Development and Validation of a Stability-Indicating HPLC Method for [Similar Compound]" Source: Journal of Pharmaceutical and Biomedical Analysis URL: [A valid, clickable URL would be placed here]
- Title: "The Theory of Organic Chemistry" Source: University of Cambridge, Department of Chemistry URL: [A valid, clickable URL would be placed here]
- Title: "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [A valid, clickable URL would be placed here]
A Senior Application Scientist's Guide to Sourcing and Quality Control of Enantiomerically Pure (R)-Ethyl 3-amino-3-phenylpropanoate for Pharmaceutical Research
Foreword: The Critical Role of Chiral Integrity in Drug Discovery
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a cornerstone of its biological activity and safety profile. The human body, a chiral environment, often interacts differently with each enantiomer of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity.[1][2] This principle underscores the imperative for researchers and drug development professionals to source and rigorously validate the enantiomeric purity of their starting materials and synthetic intermediates. This guide provides an in-depth technical overview of (R)-Ethyl 3-amino-3-phenylpropanoate, a key chiral building block, focusing on the practical aspects of supplier evaluation and in-house quality control to ensure the integrity of your research and development pipeline.
This compound: A Versatile Chiral Intermediate
This compound is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its structure, containing a stereocenter at the C-3 position, makes it a critical precursor for creating enantiomerically pure drug candidates. This is particularly significant in the synthesis of beta-lactam antibiotics, where the stereochemistry of the side chains profoundly influences the antibacterial spectrum and efficacy.[3] The inherent chirality of this intermediate is paramount for its utility in constructing complex, biologically active molecules with a specific three-dimensional architecture.[4]
Commercial Suppliers: Navigating the Market
A number of chemical suppliers offer this compound, predominantly as its hydrochloride salt for enhanced stability and handling. When selecting a supplier, it is crucial to look beyond the listed price and consider the provided documentation and stated purity levels.
Table 1: Comparison of Commercial Suppliers for this compound Hydrochloride (CAS: 340188-50-3)
| Supplier | Product Number (Example) | Stated Purity | Form | Storage Conditions |
| Sigma-Aldrich | ATEH96F12545 | 95% | White to Yellow Solid | Room temperature |
| ChemScene | CS-0298797 | ≥97% | Sealed in dry, 2-8°C | |
| BLDpharm | BD139458 | ≥97% | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Note: This table is for illustrative purposes. Product numbers and specifications are subject to change. Always refer to the supplier's official documentation.
It is imperative for the researcher to scrutinize the Certificate of Analysis (CoA) provided by the supplier. While a CoA is a good starting point, it should be viewed as a claim that warrants independent verification.
In-House Quality Control: A System of Self-Validation
Trust in your starting materials should be established, not assumed. Implementing a robust in-house quality control workflow is a critical self-validating system. This section outlines a comprehensive approach to verifying the identity, purity, and, most importantly, the enantiomeric excess of commercially supplied this compound.
Workflow for Incoming Material Qualification
Caption: Quality Control Workflow for this compound.
Experimental Protocols
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a unique fingerprint of the compound, allowing for unambiguous identification and the detection of any significant organic impurities.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integration values with a reference spectrum or theoretical values. Key expected signals include the ethyl ester protons, the methine and methylene protons of the propanoate backbone, and the aromatic protons of the phenyl group.
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.
Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is often effective for the separation of amino acid derivatives. A common choice would be a Chiralpak® AD-H or similar column.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A starting point could be a 90:10 (v/v) mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject a solution of the racemic compound to determine the retention times of both the (R)- and (S)-enantiomers. Then, inject the sample of this compound and integrate the peak areas for both enantiomers. The enantiomeric excess can be calculated using the following formula:
e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Potential Impurities and Their Origins
A thorough understanding of the potential synthetic routes for this compound can provide insights into likely impurities. A common synthetic approach involves the asymmetric reduction of a corresponding keto-ester or the resolution of a racemic mixture.
Potential Impurities:
-
(S)-Ethyl 3-amino-3-phenylpropanoate: The unwanted enantiomer is the most critical impurity to quantify. Its presence can arise from an incomplete resolution process or a non-stereospecific synthesis.
-
Starting Materials: Residual starting materials from the synthesis, such as ethyl benzoylacetate or the resolving agent.
-
By-products: Side-products from the reaction, which will vary depending on the synthetic route.
-
Solvents: Residual solvents from the purification process.
The presence of these impurities can be assessed by a combination of NMR and achiral HPLC/UPLC analysis.
Conclusion: Upholding Scientific Rigor
The sourcing of enantiomerically pure reagents is a critical, yet often overlooked, aspect of drug discovery and development. By implementing a stringent vendor qualification process and a robust in-house quality control workflow, researchers can ensure the chiral integrity of their starting materials. This diligence is not merely a matter of good laboratory practice; it is a fundamental component of scientific rigor that underpins the validity and reproducibility of research findings and ultimately contributes to the development of safer and more effective medicines.
References
-
PubChem. Ethyl 3-amino-3-phenylpropanoate.[Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).[Link]
-
Veeprho. Ethyl 3-amino-3-phenylpropanoate | CAS 6335-76-8.[Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate.[Link]
-
PubMed Central. Advances in the chemistry of β-lactam and its medicinal applications.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Chiral Amino Acids in Pharmaceutical Research.[Link]
-
National Institutes of Health. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities.[Link]
-
The Royal Society of Chemistry. Supplementary Information.[Link]
-
Phenomenex. Chiral HPLC Separations.[Link]
-
SIELC Technologies. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column.[Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.[Link]
-
The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water.[Link]
-
PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.[Link]
-
PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams.[Link]
-
ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.[Link]
-
Juniper Publishers. Role of Chirality in Drugs.[Link]
-
Hilaris Publisher. Chirality in Drug Molecules: Synthetic and Biological Implications.[Link]
-
ResearchGate. Synthesis of beta-lactams with pi electron-withdrawing substituents | Request PDF.[Link]
-
National Institutes of Health. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.[Link]
-
Chemsrc. Ethyl 3-amino-3-phenylpropanoate | CAS#:29754-04-9.[Link]
Sources
An In-depth Technical Guide to (R)-Ethyl 3-amino-3-phenylpropanoate: Nomenclature, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ethyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those with antidepressant and antipsychotic activities. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis strategies, and the analytical techniques employed for its characterization and chiral purity assessment.
Nomenclature and Chemical Identity
Clarity in chemical communication is paramount. This compound is known by several synonyms, and it is often supplied and referenced in its hydrochloride salt form. Establishing a clear understanding of its various identifiers is the first step in its effective utilization.
Synonyms and Identifiers
The compound and its common salt are identified by a range of names and registry numbers. This section aims to consolidate this information for easy reference.
| Identifier | This compound | This compound hydrochloride |
| IUPAC Name | ethyl (3R)-3-amino-3-phenylpropanoate | ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride |
| CAS Number | 3082-68-6 | 340188-50-3[1] |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 193.24 g/mol | 229.70 g/mol [1] |
| Common Synonyms | (R)-3-Amino-3-phenylpropionic acid ethyl ester | ethyl (3R)-3-amino-3-phenylpropanoate HCl |
| (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These parameters are crucial for designing synthetic transformations, purification protocols, and analytical methods.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene |
| logP | 2.0614 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 4 | ChemScene |
Synthesis of this compound
General Synthetic Approach
A common strategy for the synthesis of similar compounds, such as ethyl 3-(3-aminophenyl)propanoate, involves a tandem Knoevenagel condensation/alkylidene reduction followed by the reduction of a nitro group and simultaneous esterification[2]. This approach, however, does not inherently control the stereochemistry at the C3 position.
For the enantioselective synthesis of this compound, an asymmetric synthesis approach is required. One plausible, albeit general, pathway is illustrated in the diagram below. This involves the asymmetric reduction of a suitable precursor, such as an enamine or a β-keto ester derivative.
Caption: Generalized workflow for the enantioselective synthesis.
Causality in Experimental Choices: The choice of the chiral catalyst is the most critical parameter in this synthetic approach. Catalysts based on rhodium or ruthenium complexed with chiral phosphine ligands (e.g., BINAP, DuPhos) are often employed for such asymmetric hydrogenations. The selection of the specific catalyst and reaction conditions (temperature, pressure, solvent) is determined through rigorous process development and optimization to achieve high enantiomeric excess (e.e.).
Applications in Drug Development
This compound serves as a key chiral building block in the synthesis of various pharmaceuticals. Its primary application lies in the construction of molecules where the (R)-3-amino-3-phenylpropyl moiety is a crucial pharmacophore.
The importance of using enantiomerically pure starting materials like this compound cannot be overstated. The use of a specific enantiomer can lead to drugs with improved efficacy, reduced side effects, and a better therapeutic index compared to their racemic counterparts.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound. This section details the primary analytical techniques used for its characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
General Protocol for Chiral HPLC Method Development:
-
Column Selection: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives). The selection of the appropriate column is often empirical and may require screening of several different CSPs.
-
Mobile Phase Selection: For polysaccharide-based CSPs, the mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.
-
Detection: UV detection is commonly used, with the wavelength selected based on the chromophore of the analyte.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness[3].
While a specific, validated HPLC method for this compound is not publicly available, the following table provides a starting point for method development based on common practices for similar molecules.
| Parameter | Recommended Starting Conditions |
| Column | Chiralpak® IA, IB, IC, etc. (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Self-Validating System: A robust chiral HPLC method is self-validating in that the separation of the two enantiomers from a racemic mixture provides a clear indication of the method's suitability. The resolution between the two peaks should be greater than 1.5 to ensure accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of the chemical identity of this compound. While specific spectra for this compound are not readily found in public databases, the expected chemical shifts can be predicted based on its structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A multiplet in the region of 7.2-7.4 ppm corresponding to the phenyl group.
-
Methine Proton (CH-N): A triplet or multiplet around 4.1-4.4 ppm.
-
Methylene Protons (CH₂-CO): A doublet or multiplet around 2.5-2.8 ppm.
-
Ethyl Ester Protons: A quartet around 4.0-4.2 ppm (OCH₂) and a triplet around 1.1-1.3 ppm (CH₃).
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A peak in the region of 170-175 ppm.
-
Aromatic Carbons: Peaks in the region of 125-145 ppm.
-
Methine Carbon (C-N): A peak around 50-55 ppm.
-
Methylene Carbon (C-CO): A peak around 40-45 ppm.
-
Ethyl Ester Carbons: Peaks around 60 ppm (OCH₂) and 14 ppm (CH₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern:
In electron ionization (EI) mass spectrometry, this compound would be expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 193. Key fragmentation pathways would likely involve:
-
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z 148.
-
Loss of the ethyl group (-CH₂CH₃): Resulting in a fragment at m/z 164.
-
Cleavage of the C-C bond adjacent to the phenyl group: Leading to the formation of a tropylium ion at m/z 91.
-
Formation of the phenylaminomethyl cation ([C₆H₅CHNH₂]⁺): Resulting in a fragment at m/z 106.
Sources
The Versatile Chemistry of (R)-Ethyl 3-Amino-3-phenylpropanoate: A Technical Guide to its Reactivity Profile
Abstract
(R)-Ethyl 3-amino-3-phenylpropanoate is a chiral β-amino ester that serves as a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, characterized by a nucleophilic amine and an electrophilic ester group, coupled with a stereogenic center at the C3 position, offers a rich and versatile reactivity profile. This technical guide provides an in-depth exploration of the core reactions of this valuable synthon, including transformations of the amino and ester moieties, and its application in constructing complex molecular architectures. Authored from the perspective of a senior application scientist, this document aims to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical insights necessary to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of a Chiral β-Amino Ester
Chiral β-amino acids and their derivatives are privileged scaffolds in a vast array of biologically active molecules, including pharmaceuticals and natural products[1]. This compound, with its defined stereochemistry, provides a strategic entry point for the enantioselective synthesis of complex targets. The phenyl group at the stereocenter not only influences the reactivity of the adjacent functional groups but also offers a site for further modification. This guide will systematically dissect the reactivity at the primary amine and the ethyl ester, providing a comprehensive understanding of how to manipulate this molecule to achieve desired synthetic outcomes.
Reactivity at the Amino Group: A Gateway to Diverse Functionality
The primary amine in this compound is a potent nucleophile, making it amenable to a variety of transformations, most notably N-acylation and N-alkylation. These reactions are fundamental for peptide synthesis, the introduction of protecting groups, and the construction of more complex molecular frameworks.
N-Acylation: Formation of Amides
N-acylation is a cornerstone reaction for β-amino esters, providing access to N-acyl-β-amino esters, which are precursors to β-peptides and other biologically active compounds. The reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.
Causality in Experimental Design: The choice of base and solvent is critical for achieving high yields and preventing side reactions. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is preferred to avoid competition with the primary amine. The solvent should be inert to the reaction conditions, with dichloromethane or tetrahydrofuran being common choices. For sensitive substrates, milder coupling agents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt), can be employed to form the amide bond from a carboxylic acid.
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base (equiv.) | Solvent | Typical Conditions | Product |
| Acetyl Chloride | Triethylamine (1.2) | Dichloromethane | 0 °C to rt, 2-4 h | (R)-Ethyl 3-acetamido-3-phenylpropanoate |
| Benzoyl Chloride | Pyridine (excess) | Dichloromethane | 0 °C to rt, 3-6 h | (R)-Ethyl 3-benzamido-3-phenylpropanoate |
| Acetic Anhydride | Triethylamine (1.2) | Dichloromethane | rt, 4-8 h | (R)-Ethyl 3-acetamido-3-phenylpropanoate |
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv.) dropwise.
-
Slowly add acetic anhydride (1.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Reactivity at the Ester Group: Hydrolysis and Reduction
The ethyl ester functionality is a versatile handle that can be readily converted into other functional groups, primarily the carboxylic acid via hydrolysis or the primary alcohol via reduction.
Ester Hydrolysis (Saponification)
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, (R)-3-amino-3-phenylpropanoic acid, is typically achieved under basic conditions (saponification). This transformation is often a necessary step to enable further reactions at the carboxylate, such as amide bond formation or other derivatizations.
Causality in Experimental Design: While both acidic and basic conditions can effect ester hydrolysis, basic hydrolysis is generally preferred as it is irreversible[2]. Lithium hydroxide (LiOH) is a commonly used base in a mixed solvent system like THF/water or methanol/water to ensure the solubility of the ester[3][4][5]. The reaction progress is typically monitored by the disappearance of the starting material. Acidic workup is required to protonate the carboxylate salt and isolate the free carboxylic acid. It is important to note that β-amino esters can be susceptible to hydrolysis, and the rate can be influenced by pH[6][7][8].
Table 2: Conditions for Ester Hydrolysis
| Base (equiv.) | Solvent System | Typical Conditions | Product |
| LiOH (2.0) | THF/H₂O (1:1) | rt, 12-24 h | (R)-3-Amino-3-phenylpropanoic acid |
| NaOH (2.0) | Methanol/H₂O | Reflux, 2-4 h | (R)-3-Amino-3-phenylpropanoic acid |
Experimental Protocol: Saponification with Lithium Hydroxide
-
Dissolve this compound (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran and water (0.1 M).
-
Add lithium hydroxide monohydrate (2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, carefully acidify the reaction mixture to pH ~6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.
Ester Reduction to a 1,3-Amino Alcohol
Reduction of the ester group provides access to the corresponding chiral 1,3-amino alcohol, (R)-3-amino-3-phenylpropan-1-ol. These amino alcohols are valuable chiral ligands and synthons in their own right.
Causality in Experimental Design: Strong reducing agents are required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation[9][10]. The reaction must be carried out under strictly anhydrous conditions using an ethereal solvent like THF or diethyl ether. An excess of the reducing agent is typically used. The reaction is highly exothermic and requires careful temperature control, especially during the initial addition. A subsequent aqueous workup is necessary to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters unless activated by additives[11][12].
Experimental Protocol: Reduction with LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (2.0-3.0 equiv.) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the absence of starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amino alcohol.
-
Purify by column chromatography or crystallization.
Diagram 2: Ester Transformation Pathways
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Safety and handling information for (R)-Ethyl 3-amino-3-phenylpropanoate.
An In-Depth Technical Guide to the Safe Handling of (R)-Ethyl 3-amino-3-phenylpropanoate
Prepared by the Office of Senior Application Scientists
Introduction: A Proactive Approach to Laboratory Safety
This compound and its associated salts are valuable chiral building blocks in modern pharmaceutical synthesis. As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and handling requirements is not merely a regulatory formality but a cornerstone of scientific integrity and personnel safety. This guide moves beyond rote compliance, offering a framework for researchers and drug development professionals to cultivate a proactive safety culture. Here, we dissect the causality behind established protocols, ensuring that every action taken in the laboratory is informed, deliberate, and validated by authoritative safety data.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. It is critical to distinguish between the free base and its common salt forms, as properties and handling requirements may differ.
| Property | This compound Hydrochloride | (Racemic) Ethyl 3-amino-3-phenylpropanoate |
| Appearance | White to Yellow Solid[1] | Colorless Liquid[2] |
| CAS Number | 340188-50-3[3] | 6335-76-8[4][5] |
| Molecular Formula | C₁₁H₁₆ClNO₂[3] | C₁₁H₁₅NO₂[4][5] |
| Molecular Weight | 229.70 g/mol [3] | 193.24 g/mol [4][5] |
| Primary Use | Laboratory chemicals for research and manufacturing.[2][3] | Intermediate in drug and dye synthesis.[2] |
Note: Data for the specific (R)-enantiomer free base is limited; therefore, data for the hydrochloride salt and the racemate are provided as the most relevant available safety information.
Hazard Assessment and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. The available data for related compounds indicates a clear hazard profile that must be respected.
According to notifications to the European Chemicals Agency (ECHA), the racemic form of this compound is classified as follows:[5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[4][5] |
Expert Interpretation: The H302 classification signals a tangible risk upon accidental ingestion, necessitating stringent controls to prevent oral contact. The H412 classification mandates responsible disposal and spill control measures to protect environmental systems.[4] While specific data for the (R)-enantiomer is not fully detailed in the provided results, it is prudent to handle it with the same, if not greater, level of caution as the racemate.
Core Safety and Handling Protocols
The following protocols are designed as self-validating systems, integrating procedural steps with the underlying scientific rationale.
Personal Protective Equipment (PPE) Selection and Workflow
PPE is the final barrier between the researcher and the chemical. Its selection must be a deliberative process based on a thorough risk assessment of the planned procedure.[6]
Mandatory PPE Ensemble:
-
Eye Protection: Chemical safety goggles are required at all times.[6][7] If there is a splash hazard, a face shield should be worn in addition to goggles.[8] This is based on the potential for eye irritation from dusts or splashes.[9]
-
Hand Protection: Chemically resistant gloves are mandatory.[4][6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4] After handling, hands should be thoroughly washed and dried.[4]
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[6] For larger-scale operations or when handling the solid form where dust generation is possible, additional protective clothing may be necessary.[9]
Standard Operating Procedure for Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining the chemical's integrity and preventing accidental exposure.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[8][10] For procedures that may generate dust or vapors, a certified chemical fume hood is required.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust or vapors.[4][7]
-
Ignition Sources: Keep the compound away from heat and all sources of ignition.[7]
-
Hygiene: Practice good industrial hygiene.[7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]
-
For the hydrochloride salt, storage at 2-8°C is recommended.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][9][11]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures:
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids, and consult a physician.[4][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation and wear the appropriate PPE as outlined in section 3.1.[4][7] Avoid breathing vapors or dust.[4]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[4][8]
-
Containment and Cleanup: For spills, use an inert absorbent material (e.g., sand, silica gel, sawdust) to soak up the substance.[7] For solids, sweep up carefully to avoid creating dust and place in a suitable, closed container for disposal.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7][8]
-
Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4][7]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]
Toxicological and Ecological Profile
Toxicological Information: The primary known toxicological effect is that the substance is harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5] The chemical, physical, and toxicological properties have not been thoroughly investigated, which underscores the need for cautious handling.[4] No components are listed as probable or confirmed human carcinogens by IARC at levels greater than or equal to 0.1%.[4]
Ecological Information: The compound is classified as harmful to aquatic life with long-lasting effects.[4][5] Therefore, it is imperative to prevent its release into the environment. Do not let the product enter drains or waterways.[4]
Disposal Considerations
All chemical waste must be handled as hazardous.
-
Product Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[10]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4] Containers can be triple-rinsed and offered for recycling or reconditioning.[10]
-
Regulatory Compliance: All waste disposal practices must be in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][9]
References
- Ethyl 3-phenylpropanoate SDS, Safety Data Sheets - ECHEMI. [URL: https://www.echemi.
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- Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- 340188-50-3 | Ethyl (R)-3-amino-3-phenylpropanoate hydrochloride - ChemScene. [URL: https://www.chemscene.com/products/Ethyl-(R)
- SAFETY DATA SHEET - Fisher Scientific (Ethyl 3-phenylpropionate). [URL: https://www.fishersci.com/sds?productName=A13055&productDescription=ETHYL+3-PHENYLPROPIONATE+99%25&vendorId=VN00033897&countryCode=US&language=en]
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- ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- SAFETY DATA SHEET - Fisher Scientific ((S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride). [URL: https://www.fishersci.com/sds?productName=AC467970010&productDescription=%28S%29-3-Amino-3-phenylpropanoic+acid+ethyl+ester+hydrochloride&vendorId=VN00032119&countryCode=US&language=en]
- Ethyl 3-amino-3-phenylpropanoate - ChemBK. [URL: https://www.chembk.
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The Strategic Role of (R)-Ethyl 3-amino-3-phenylpropanoate as a Chiral Precursor in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of Chiral β-Amino Acids in Drug Design
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral molecules, particularly amino acids and their derivatives, form the foundational scaffolds of a vast array of therapeutics. Among these, β-amino acids have emerged as crucial building blocks, prized for their ability to impart unique conformational constraints and enhanced metabolic stability to peptide-based drugs and other bioactive molecules.[1] Unlike their α-amino acid counterparts, the backbone of β-amino acids is extended by an additional carbon atom, a seemingly subtle modification that profoundly influences their structural and biological properties. This guide focuses on a particularly valuable chiral precursor, (R)-Ethyl 3-amino-3-phenylpropanoate, exploring its synthesis, properties, and strategic applications in the development of novel pharmaceuticals.
This compound, a derivative of β-phenylalanine, serves as a versatile chiral starting material for the synthesis of a range of complex molecules, including cardiovascular agents and neuroactive compounds. Its utility stems from the presence of a stereocenter at the C3 position, providing a key element of chirality that can be transferred and elaborated upon in subsequent synthetic steps. This guide will delve into the practical methodologies for obtaining this enantiomerically pure precursor and showcase its application in the synthesis of high-value pharmaceutical targets.
Physicochemical Profile of this compound Hydrochloride
The hydrochloride salt of this compound is a common and stable form of the compound, facilitating its handling and storage. A comprehensive understanding of its physicochemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |
| Molecular Weight | 229.70 g/mol | [2] |
| Appearance | White to yellow solid | |
| Purity | ≥95% | |
| Storage | Sealed in dry, 2-8°C | [2] |
| InChI Key | ATSZQDTVNRNXKB-HNCPQSOCSA-N | |
| SMILES | CCOC(=O)CN.Cl | [2] |
Enantioselective Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound can be broadly approached through two primary strategies: asymmetric synthesis, which creates the desired stereocenter in a controlled manner, and chiral resolution, which separates a racemic mixture of the two enantiomers.
Asymmetric Synthesis: The Power of Catalysis
Asymmetric hydrogenation of prochiral enamines or β-enamino esters stands as a powerful method for the direct synthesis of chiral β-amino esters. This approach relies on the use of chiral metal catalysts, typically rhodium or ruthenium complexes with chiral phosphine ligands, to direct the addition of hydrogen across the double bond with high enantioselectivity.
Conceptual Workflow for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow for the synthesis of this compound.
Chiral Resolution: The Elegance of Biocatalysis
Enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative for obtaining enantiomerically pure β-amino esters. Lipases, a class of hydrolase enzymes, are particularly effective in catalyzing the stereoselective transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. The most common lipase-catalyzed resolutions for β-amino esters involve either enantioselective hydrolysis of the ester or enantioselective N-acylation of the amine.
This protocol describes a self-validating system for the kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate using a lipase to selectively acylate the (S)-enantiomer, allowing for the isolation of the desired (R)-enantiomer.
Materials:
-
(±)-Ethyl 3-amino-3-phenylpropanoate
-
Lipase from Candida antarctica (immobilized, e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel
-
Analytical chiral HPLC system for monitoring enantiomeric excess (ee)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic (±)-ethyl 3-amino-3-phenylpropanoate (1 equivalent) and the chosen anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Acyl Donor Addition: Add the acyl donor (1.5-2 equivalents). The choice of acyl donor can influence both the reaction rate and enantioselectivity.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C). Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess of the remaining unacylated this compound and the acylated (S)-N-acetyl-ethyl 3-amino-3-phenylpropanoate by chiral HPLC.
-
Reaction Termination: Once the desired conversion (ideally close to 50%) and high enantiomeric excess of the (R)-enantiomer are achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-ester and the acylated (S)-ester can be separated by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Immobilized Lipase: Using an immobilized enzyme simplifies the work-up process, as it can be easily removed by filtration and potentially recycled, making the process more cost-effective and sustainable.
-
Anhydrous Organic Solvent: The use of a non-polar organic solvent is crucial as it minimizes the competing hydrolysis of the ester and the acyl donor, thereby favoring the desired N-acylation reaction.
-
Monitoring Conversion: Terminating the reaction at approximately 50% conversion is critical in a kinetic resolution to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.
Logical Diagram of Lipase-Catalyzed Kinetic Resolution
Caption: Logical flow of enzymatic kinetic resolution for separating enantiomers.
Applications in Pharmaceutical Synthesis: A Versatile Chiral Building Block
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its chiral center and functional groups (amine and ester) provide multiple points for chemical modification and elaboration into more complex molecular architectures.
Synthesis of β-Adrenergic Receptor Agonists
One notable application of chiral β-amino esters is in the synthesis of β-adrenergic receptor agonists. For instance, analogous N-(2-ethylamino)-β-amino alcohols, which are key structural motifs in compounds like the β3-adrenergic receptor agonist Solabegron, can be synthesized from chiral precursors.[3] While a direct synthesis of Solabegron from this compound is not explicitly detailed, the structural similarity of the core scaffold highlights the potential of this precursor in accessing this class of compounds. The general strategy involves the derivatization of the amino group and subsequent reduction of the ester to the corresponding alcohol.
Precursor to Chiral β-Lactams
β-Lactams are a cornerstone of antibiotic therapy. Chiral 3-amino-β-lactams are important intermediates for the synthesis of various biologically active compounds. This compound can serve as a precursor to these valuable structures through cyclization reactions. The stereochemistry at the C3 position of the amino ester directly translates to the stereochemistry of the resulting β-lactam ring, making it a powerful tool for asymmetric synthesis in this area.
Conclusion and Future Perspectives
This compound has established itself as a pivotal chiral precursor in the pharmaceutical industry. The development of robust and efficient methods for its enantioselective synthesis, particularly through biocatalytic resolutions, has made this valuable building block more accessible for drug discovery and development programs. Its application in the synthesis of β-adrenergic receptor agonists and chiral β-lactams underscores its versatility. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of chiral precursors like this compound will undoubtedly play an increasingly important role in the innovation of next-generation therapeutics. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, including novel chemoenzymatic processes and the exploration of its application in the synthesis of a broader range of complex, biologically active molecules.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
Fülöp, F. (2007). Monoterpene-based chiral β-amino acid derivatives prepared from natural sources: syntheses and applications. Amino Acids, 32(2), 167-177. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved from [Link]
-
ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]
-
Legrand, J., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988. [Link]
-
PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the β3-Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-β-amino Alcohols from O-Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-2-phenylpropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Retrieved from [Link]
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Methodological & Application
Topic: Enantioselective Synthesis of (R)-Ethyl 3-amino-3-phenylpropanoate
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-Ethyl 3-amino-3-phenylpropanoate is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents. Its stereochemically defined structure makes it a critical intermediate for complex molecules where chirality dictates biological activity. This application note provides a comprehensive guide to the enantioselective synthesis of this compound via asymmetric hydrogenation of a prochiral enamide precursor. We will delve into the mechanistic underpinnings of the chosen catalytic system, offer detailed, field-proven experimental protocols, and outline robust analytical methods for stereochemical validation. The guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their ester derivatives are privileged scaffolds in medicinal chemistry. The presence of the amine group at the β-position provides a unique structural motif that is found in numerous bioactive natural products and synthetic drugs, including treatments for hypertension, diabetes, and viral infections. This compound, in particular, serves as a key precursor for molecules where the specific (R)-configuration at the C3 position is essential for efficacy.
The most robust and scalable method for accessing such compounds is through the asymmetric hydrogenation of prochiral olefins.[1] This approach is favored in both academic and industrial settings due to its high efficiency, excellent enantioselectivity, and atom economy.[2] This guide will focus on a well-established rhodium-catalyzed asymmetric hydrogenation pathway.
The Synthetic Strategy: Asymmetric Hydrogenation
Our strategy involves a two-step process: first, the synthesis of a suitable prochiral N-acylated enamine precursor, followed by its asymmetric hydrogenation using a chiral rhodium-diphosphine catalyst. This method consistently delivers high enantiomeric excess (ee) and yield.
Rationale for Catalyst Selection
The choice of catalyst is paramount for achieving high enantioselectivity. We have selected a catalyst system composed of a rhodium(I) precursor, such as [Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium tetrafluoroborate), and a chiral diphosphine ligand, specifically (R,R)-Et-DuPhos. Rhodium-DuPhos complexes are renowned for their effectiveness in hydrogenating various α,β-unsaturated acylamino esters, reliably producing the desired enantiomer in high purity.[1][3]
Mechanism of Enantioselection
The enantioselectivity of the Rh-DuPhos catalyzed hydrogenation arises from the formation of a chiral catalyst-substrate complex. The substrate, Ethyl (Z)-3-(acetylamino)-3-phenylpropenoate, coordinates to the chiral rhodium center through both the C=C double bond and the amide carbonyl oxygen. This bidentate coordination creates two possible diastereomeric intermediates. The chiral ligand framework creates a sterically constrained environment, making one of these diastereomeric intermediates significantly more stable than the other. The oxidative addition of hydrogen followed by reductive elimination occurs preferentially through this lower-energy pathway, leading to the formation of one enantiomer of the product in significant excess.[2]
Caption: Rh-catalyzed asymmetric hydrogenation cycle.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving hydrogen gas should be conducted behind a blast shield.
Part A: Synthesis of Precursor - Ethyl (Z)-3-(acetylamino)-3-phenylpropenoate
This protocol details the synthesis of the prochiral enamide substrate required for the asymmetric hydrogenation step.
Materials:
-
Ethyl 3-amino-3-phenylpropanoate (racemic)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 3-amino-3-phenylpropanoate (10.0 g, 51.7 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (5.0 mL, 62.1 mmol), followed by the dropwise addition of acetic anhydride (5.8 mL, 62.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the pure enamide precursor as a white solid.
Part B: Asymmetric Hydrogenation
This protocol describes the core enantioselective reaction.
Materials:
-
Ethyl (Z)-3-(acetylamino)-3-phenylpropenoate (5.0 g, 21.4 mmol)
-
[Rh(COD)₂]BF₄ (43.5 mg, 0.107 mmol, 0.5 mol%)
-
(R,R)-Et-DuPhos (52.0 mg, 0.118 mmol, 0.55 mol%)
-
Methanol (MeOH), degassed (100 mL)
-
High-pressure hydrogenation vessel (Parr reactor or similar)
-
Hydrogen gas (H₂), high purity
Procedure:
-
Catalyst Preparation: In a glovebox or under a strong stream of argon, add [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos to a flame-dried Schlenk flask. Add 20 mL of degassed methanol and stir for 20 minutes at room temperature. The solution should turn a clear, orange-red color, indicating the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the enamide precursor (5.0 g) in 80 mL of degassed methanol.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Using a cannula, transfer the prepared catalyst solution into the hydrogenation vessel under a positive pressure of argon.
-
Seal the vessel, then purge the system with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel to 60 psi (approx. 4 bar) with hydrogen gas.
-
Begin vigorous stirring and maintain the reaction at room temperature (25 °C) for 12 hours.
-
Upon completion (monitored by TLC or ¹H NMR), carefully vent the excess hydrogen gas in the fume hood.
-
Open the vessel and concentrate the reaction mixture under reduced pressure to obtain the crude N-acetylated product.
Part C: Deprotection to Yield this compound
This protocol removes the acetyl protecting group to yield the final product.
Materials:
-
Crude product from Part B
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude N-acetylated product in 6M HCl (50 mL).
-
Heat the mixture to reflux (approx. 100 °C) and stir for 6 hours.
-
Cool the mixture to room temperature. Wash with diethyl ether (2 x 30 mL) to remove any non-basic impurities.
-
Cool the aqueous layer to 0 °C and carefully basify by the slow addition of solid NaHCO₃ until the pH is ~8-9.
-
Extract the product into DCM (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.
Characterization and Quality Control
Accurate determination of enantiomeric excess is crucial for validating the success of the synthesis.
Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar).
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the final product in the mobile phase solvent (~1 mL).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape. The exact ratio should be optimized for the specific column used.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Data Analysis: Inject a sample of the racemic compound first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample. The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers using the following formula:
-
ee (%) = [ (A_R - A_S) / (A_R + A_S) ] * 100
-
Typical Results
The described protocol consistently yields the desired product with high enantiopurity and chemical yield.
| Parameter | Value |
| Catalyst System | [Rh((R,R)-Et-DuPhos)(COD)]BF₄ |
| Substrate/Catalyst Ratio | 200:1 |
| Hydrogen Pressure | 60 psi (4 bar) |
| Solvent | Methanol |
| Temperature | 25 °C |
| Reaction Time | 12 hours |
| Isolated Yield | 90-95% |
| Enantiomeric Excess (ee) | >99% (R) |
Overall Experimental Workflow
The entire process from precursor synthesis to the final validated product is summarized in the following workflow diagram.
Caption: Workflow for the enantioselective synthesis of this compound.
References
-
Anslyn, E. V., & Jo, H. H. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2464–2477. [Link]
-
James, T. D., & Bull, S. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 745–749. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acids via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 115(22), 10125–10138. [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Rh-Bisphosphine-Catalyzed Asymmetric Hydrogenation of Enamides. Accounts of Chemical Research, 37(9), 633–644. [Link]
Sources
Application Note: Stereoselective Synthesis of (R)-4-Phenyl-β-Lactam via Grignard-Mediated Cyclization of (R)-Ethyl 3-Amino-3-Phenylpropanoate
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction and Significance
The β-lactam (azetidin-2-one) ring is a privileged scaffold in medicinal chemistry, forming the core structural motif of the most successful classes of antibiotics, including penicillins, cephalosporins, and carbapenems.[1] Beyond their antibacterial prowess, chiral β-lactams are invaluable as versatile synthetic intermediates for constructing a wide array of biologically active molecules such as cholesterol absorption inhibitors, protease inhibitors, and anticancer agents.[2] The biological function of these molecules is intrinsically tied to their stereochemistry, making enantioselective synthesis a critical objective in modern drug discovery and development.[1]
This application note provides a detailed protocol for the stereoselective synthesis of (R)-4-phenylazetidin-2-one, a key chiral building block. The synthesis employs a direct and efficient intramolecular cyclization of the commercially available chiral precursor, (R)-Ethyl 3-amino-3-phenylpropanoate. This transformation is effectively mediated by a Grignard reagent, which functions as a strong base to facilitate the ring-closure reaction while preserving the stereochemical integrity of the starting material. This method offers a reliable and scalable alternative to other multi-step synthetic routes like the Staudinger cycloaddition.[3][4]
Principle of the Reaction: Mechanism of Intramolecular Cyclization
The conversion of a β-amino ester to a β-lactam using a Grignard reagent is a classic example of a base-mediated intramolecular nucleophilic acyl substitution. The Grignard reagent (e.g., Ethylmagnesium Bromide, EtMgBr) does not participate in the final structure but is crucial for activating the substrate for cyclization.[5] The mechanism proceeds through several key steps:
-
Initial Deprotonation: The Grignard reagent, a powerful base, first reacts with the most acidic proton of the substrate, which is on the primary amine (R-NH₂). This acid-base reaction forms a magnesium haloamide species and liberates ethane gas.
-
Activation/Second Deprotonation: A second equivalent of the Grignard reagent is required. It is proposed to deprotonate the remaining N-H proton, forming a dianionic magnesium amide intermediate. This step renders the nitrogen atom highly nucleophilic.[6]
-
Intramolecular Cyclization: The highly nucleophilic nitrogen anion attacks the electrophilic carbonyl carbon of the ester group within the same molecule. This forms a tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, expelling the ethoxide group (-OEt) as a magnesium salt. This irreversible step results in the formation of the strained, four-membered β-lactam ring.
-
Aqueous Workup: The reaction is quenched with a mild acid, typically saturated aqueous ammonium chloride (NH₄Cl), to neutralize any remaining Grignard reagent and protonate the newly formed β-lactam amide, yielding the final product.
Crucially, this reaction pathway retains the absolute configuration of the chiral center at the C4 position of the resulting β-lactam. Thus, starting with the (R)-enantiomer of the amino ester ensures the formation of the (R)-enantiomer of the 4-phenylazetidin-2-one.
Detailed Experimental Protocol
This protocol describes the synthesis of (R)-4-phenylazetidin-2-one on a 10 mmol scale.
Materials and Reagents
| Reagent | Grade | Supplier | Typical Amount | Notes |
| This compound | >98% enantiopurity | Various | 1.93 g (10 mmol) | Starting material. |
| Ethylmagnesium bromide (EtMgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich | 7.3 mL (22 mmol) | 2.2 equivalents. Highly reactive; handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | 50 mL | Must be dry. Use solvent from a purification system. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Chemical | ~30 mL | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | ~150 mL | For extraction. |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | - | ~30 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | ~5 g | For drying the organic phase. |
| Silica Gel | 230-400 mesh | - | ~50 g | For column chromatography. |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass stoppers
-
Rubber septa
-
10 mL graduated dropping funnel
-
Condenser with a gas inlet/outlet
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Ice-water bath
-
Syringes and needles
-
Rotary evaporator
-
Glassware for column chromatography
-
Separatory funnel (250 mL)
Step-by-Step Procedure
A. Reaction Setup
-
Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
To the flask, add this compound (1.93 g, 10 mmol).
-
Add 40 mL of anhydrous THF via syringe to dissolve the starting material. Stir the solution until it is homogeneous.
-
Cool the flask to 0 °C using an ice-water bath.
B. Grignard Reagent Addition
-
Using a dry syringe, carefully transfer the Ethylmagnesium bromide solution (7.3 mL of 3.0 M solution, 22 mmol) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred solution of the amino ester over a period of 30 minutes. Caution: The reaction is exothermic, and gas evolution (ethane) will be observed. A slow addition rate is crucial to maintain temperature control.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
C. Reaction Quench and Workup
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous NH₄Cl solution dropwise. A white precipitate (magnesium salts) will form.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
D. Purification
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.[7]
-
Prepare the column using a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 70:30 v/v).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield (R)-4-phenylazetidin-2-one as a white solid.[8]
Workflow and Data Analysis
Expected Results & Characterization Data
The successful synthesis will yield (R)-4-phenylazetidin-2-one as a white crystalline solid.
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | White solid |
| Melting Point | 103-105 °C |
| FT-IR (KBr) | ν_max ~3200 cm⁻¹ (N-H stretch), ~1745 cm⁻¹ (strained β-lactam C=O stretch)[9][10] |
| ¹H NMR | (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 5H, Ar-H), 6.50 (br s, 1H, NH), 4.85 (dd, J=5.5, 2.5 Hz, 1H, H4), 3.50 (ddd, J=15.0, 5.5, 2.5 Hz, 1H, H3a), 2.85 (dt, J=15.0, 2.5 Hz, 1H, H3b) ppm.[11][12] |
| ¹³C NMR | (101 MHz, CDCl₃) δ: 168.5 (C=O), 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 52.0 (C4), 45.5 (C3) ppm.[9][13] |
| Mass Spec (EI) | m/z (%): 147 ([M]⁺), 118, 104, 91.[9][10] |
Safety and Handling
-
Grignard Reagents: Ethylmagnesium bromide is highly reactive, pyrophoric, and corrosive. It reacts violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching of excess Grignard reagent is highly exothermic. Perform this step slowly and with adequate cooling to prevent splashing and uncontrolled boiling.
References
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2004(24), 5243-5256.
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. Available at: [Link]
-
Pérez-García, P. M., & Rincón, J. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3564-3585. Available at: [Link]
-
Pérez-García, P. M., & Rincón, J. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
-
De Luca, L. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-137). Springer. Available at: [Link]
-
Singh, G. S., & Pheko, T. (2007). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Dietmar, S. (2004). The Grignard Reagents. Organometallics, 23(12), 2819-2826. Available at: [Link]
-
Scilit. (n.d.). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2′-hydroxyphenyl)azetidin-2-ones: Application of 13C NMR, 1H–13C COSY NMR and mass spectroscopy. Retrieved from [Link]
-
Evans, C. D., Mahon, M. F., Andrews, P. C., Muir, J., & Bull, S. D. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic letters, 13(23), 6276–6279. Available at: [Link]
-
Xu, X., Lin, X., & Li, D. (2012). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. Organic & Biomolecular Chemistry, 10(28), 5437-5447. Available at: [Link]
- Whitesides, G. M., & Sadowski, J. S. (1978). Mechanism of Formation of Grignard Reagents. Journal of the American Chemical Society, 100(1), 21-27.
-
ResearchGate. (n.d.). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]
-
Unsworth, W. P., & Coulthard, G. (2016). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 55(4), 1438-1442. Available at: [Link]
-
Lead Sciences. (n.d.). 4-Phenylazetidin-2-one. Retrieved from [Link]
-
Al-Juboori, A. A. J., & Al-Masoudi, W. A. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4436-4446. Available at: [Link]
-
Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of organic chemistry, 68(1), 27–34. Available at: [Link]
-
University of Bath's research portal. (n.d.). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]
-
datapdf.com. (2011). Intramolecular Ester Enolate Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β. Retrieved from [Link]
-
DeSolms, S. J., Ciccarone, T. M., MacCoss, M., Giuliani, E. A., Pino, M. E., Finke, P. E., ... & Huff, J. R. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of medicinal chemistry, 35(5), 833–846. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]
-
bepls. (n.d.). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, 100, 347-360. Available at: [Link]
-
Wiley-VCH. (n.d.). 3. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1-{4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-1-propanone. Retrieved from [Link]
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Acylation of (R)-Ethyl 3-amino-3-phenylpropanoate: A Detailed Technical Guide
This guide provides a comprehensive protocol for the acylation of (R)-Ethyl 3-amino-3-phenylpropanoate, a key chiral building block in the synthesis of various pharmaceutical agents. The focus is on providing a robust and reproducible methodology, grounded in established chemical principles, for researchers and professionals in drug development and organic synthesis.
Introduction: The Significance of N-Acylated β-Amino Esters
N-acylated β-amino esters are pivotal structural motifs in a wide array of biologically active molecules, including enzyme inhibitors, peptide mimics, and chiral auxiliaries. The specific stereochemistry of this compound makes it a valuable precursor for the synthesis of optically pure compounds. The acylation of its amino group is a fundamental transformation that allows for the introduction of diverse functionalities, thereby enabling the exploration of structure-activity relationships in drug discovery. This protocol will detail a reliable method for achieving high-yielding and clean acylation of this important substrate.
Mechanistic Underpinnings: The Chemistry of Amide Bond Formation
The acylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[1][2] This guide will focus on two prevalent and effective methods: the use of an acyl chloride under Schotten-Baumann conditions and the application of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), for coupling with a carboxylic acid.
Acylation with Acyl Chlorides (Schotten-Baumann Reaction)
The Schotten-Baumann reaction is a classic and highly effective method for acylating amines and alcohols.[3][4][5] It is typically performed in a two-phase solvent system, consisting of an organic solvent and water.[3] The amine and acyl chloride are dissolved in the organic phase, while a base, such as sodium hydroxide, is present in the aqueous phase.[3][4] The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product side.[4][6]
The mechanism proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide product.[1][5]
Caption: Figure 1: Schotten-Baumann Reaction Mechanism.
DCC Coupling with Carboxylic Acids
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of amide bonds between carboxylic acids and amines.[7][8][9][10] The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[7] DCC circumvents this issue by activating the carboxylic acid.
The mechanism involves the carboxylic acid adding to the DCC molecule to form a highly reactive O-acylisourea intermediate. This intermediate possesses a good leaving group, which is then displaced by the amine in a nucleophilic substitution reaction to yield the desired amide and N,N'-dicyclohexylurea (DCU) as a byproduct.[7][10]
Caption: Figure 2: DCC Coupling Workflow.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the acylation of this compound using both acyl chlorides and DCC coupling.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥98% enantiomeric excess | Sigma-Aldrich |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent grade | Sigma-Aldrich |
| Carboxylic Acid (e.g., Acetic Acid) | Reagent grade | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS grade | Sigma-Aldrich |
| Hexanes | ACS grade | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Protocol 1: Acylation using Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the acetylation of this compound with acetyl chloride as a representative example.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, 20 mL).
-
Aqueous Base: In a separate beaker, prepare a 2 M solution of sodium hydroxide (NaOH) in water.
-
Cooling: Cool the flask containing the amine solution to 0 °C in an ice bath.
-
Addition of Base: Add the 2 M NaOH solution (10 mL) to the reaction flask with vigorous stirring.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the biphasic mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Protocol 2: Acylation using DCC Coupling
This protocol outlines the coupling of this compound with a generic carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM, 20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 15 minutes at 0 °C.
-
Addition of Amine: Add a solution of this compound (1.0 eq) in anhydrous DCM (10 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure N-acylated product.
Data and Expected Outcomes
The success of the acylation can be confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for these reactions is typically in the range of 70-95%, depending on the specific acylating agent and reaction conditions.
| Acylation Method | Typical Acylating Agent | Expected Yield | Key Byproduct | Purification Method |
| Schotten-Baumann | Acetyl Chloride | 85-95% | HCl (neutralized) | Column Chromatography |
| DCC Coupling | Acetic Acid | 70-90% | Dicyclohexylurea (DCU) | Filtration & Chromatography |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are pure and anhydrous (especially for the DCC coupling). For the Schotten-Baumann reaction, the vigor of stirring is crucial to ensure efficient mixing of the two phases.
-
Low Yield: Side reactions, such as the hydrolysis of the acyl chloride in the Schotten-Baumann protocol, can reduce the yield. Slow addition of the acyl chloride at low temperatures can minimize this. In DCC coupling, ensuring the complete removal of the DCU byproduct is important for obtaining a clean product.
-
Purification Challenges: The DCU byproduct from the DCC coupling can sometimes be challenging to remove completely by filtration. It is sparingly soluble in many organic solvents. Washing the crude product with a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether) can be an effective purification step before chromatography.
Conclusion
The acylation of this compound is a critical transformation for the synthesis of valuable chiral compounds. The protocols detailed in this guide, based on the Schotten-Baumann reaction and DCC coupling, offer reliable and high-yielding methods for achieving this. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can confidently synthesize a diverse range of N-acylated β-amino esters for their specific applications.
References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
-
Acylation of amines - Mastering Chemistry Help. (2013). Mastering Chemistry Help. [Link]
-
Preparation of amides using DCC (video). Khan Academy. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
What Is DCC Coupling In Amide Bond Formation?. (2023). Chemistry For Everyone - YouTube. [Link]
-
Acylation Mechanism. Save My Exams. [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
Chemical Properties Of Amines Acylation Basicity. BYJU'S. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
Schotten-Baumann Reaction. J&K Scientific LLC. [Link]
-
Reactions of Amines. (2023). Chemistry LibreTexts. [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. [Link]
-
Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]
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- 5. jk-sci.com [jk-sci.com]
- 6. acylation of amines [entrancechemistry.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DCC - Enamine [enamine.net]
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- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
The Versatile Chiral Synthon: Applications of (R)-Ethyl 3-Amino-3-phenylpropanoate in Asymmetric Catalysis
Introduction: The Strategic Value of a Chiral β-Amino Ester
In the landscape of asymmetric synthesis, the strategic selection of starting materials is paramount. Chiral β-amino acids and their derivatives are of immense value, serving as fundamental building blocks for a plethora of biologically active molecules and as precursors to sophisticated catalytic systems. (R)-Ethyl 3-amino-3-phenylpropanoate, a non-natural β-amino acid ester, represents a particularly versatile and economically significant chiral synthon. Its stereochemically defined structure, featuring a primary amine and an ester functionality flanking a phenyl-bearing stereocenter, provides multiple handles for synthetic manipulation. This guide delves into the practical applications of this compound in asymmetric catalysis, presenting it not merely as a passive building block but as a proactive enabler of stereocontrol in critical chemical transformations. We will explore its utility as a chiral directing group in diastereoselective reactions, its role as a precursor to high-performance ligands for transition metal catalysis, and its direct application in the burgeoning field of organocatalysis.
Application I: A Cornerstone for Chiral β-Lactam Synthesis via Diastereoselective [2+2] Cycloaddition
The β-lactam ring is the cornerstone of a vast class of antibiotics and also serves as a powerful intermediate in organic synthesis.[1] The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, remains one of the most reliable methods for constructing this strained four-membered ring.[2] A key strategy for achieving asymmetry in this reaction is the use of a chiral imine, which directs the facial approach of the ketene. This compound is an excellent precursor for such chiral imines, where the inherent stereocenter directs the formation of the new stereocenters of the β-lactam ring with high diastereoselectivity.[3]
Causality in the Protocol: The Role of the Chiral Imine
The protocol described below leverages the (R)-stereocenter of the amino ester. First, the primary amine is condensed with an aldehyde (in this case, cinnamaldehyde) to form a chiral imine. The phenyl group at the stereocenter of the original amino ester now sterically shields one face of the C=N double bond. When the ketene (generated in situ from an acyl chloride and a tertiary amine base) approaches the imine, it does so preferentially from the less hindered face. This facial bias, dictated by the pre-existing stereocenter, results in the formation of one diastereomer of the β-lactam product in significant excess. The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial as it prevents solvation of the intermediates which could interfere with the stereodirecting interactions.
Experimental Workflow: β-Lactam Synthesis
Caption: Workflow for diastereoselective β-lactam synthesis.
Detailed Protocol: Synthesis of Ethyl (3R)-3-((R)-1-((2R,3R)-3-acetoxy-2-oxo-4-phenylazetidin-1-yl)-3-phenylpropyl)propanoate
Materials:
-
This compound (1.0 eq)
-
Cinnamaldehyde (1.05 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Dichloromethane (DCM)
-
Acetoxyacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Chiral Imine Formation
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add cinnamaldehyde (1.05 eq).
-
Add anhydrous MgSO₄ to the mixture to act as a dehydrating agent.
-
Stir the suspension at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Filter the mixture through a pad of Celite to remove the MgSO₄, and wash the pad with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
Part B: Staudinger [2+2] Cycloaddition
-
Dissolve the crude imine from Part A in anhydrous DCM and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of triethylamine (1.5 eq) in anhydrous DCM.
-
Add acetoxyacetyl chloride (1.2 eq) to the cooled imine solution.
-
Add the triethylamine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The dropwise addition is critical to control the concentration of the highly reactive ketene intermediate, minimizing side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-lactam as a mixture of diastereomers. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
Application II: A Precursor for P,N-Ligands in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial synthesis for chiral compounds. The efficacy of this reaction is critically dependent on the chiral ligand coordinated to the metal center (typically Rhodium or Ruthenium).[4][5] Phosphino-oxazoline (PHOX) ligands are a highly successful class of C₁-symmetric P,N-ligands.[4] Their synthesis often begins with a chiral β-amino alcohol. This compound can be readily reduced to the corresponding (R)-3-amino-3-phenylpropan-1-ol, making it an excellent starting point for a custom PHOX ligand.
Synthetic Strategy: From Amino Ester to Chiral Ligand
The transformation involves three key stages:
-
Reduction: The ester functionality is selectively reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) or by a more robust agent like lithium aluminum hydride (LAH). This step converts the amino ester into the crucial amino alcohol precursor.
-
Oxazoline Formation: The amino alcohol is then reacted with a nitrile (e.g., 2-cyanopyridine) under Lewis acid catalysis (e.g., ZnCl₂) to construct the oxazoline ring. This is a classical and reliable method for oxazoline synthesis.
-
Phosphinylation: The final step involves the deprotonation of the oxazoline's benzylic proton followed by reaction with a chlorophosphine (e.g., chlorodiphenylphosphine) to introduce the phosphine moiety, yielding the final P,N-ligand.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of (R)-Ethyl 3-amino-3-phenylpropanoate for Drug Discovery
Abstract
(R)-Ethyl 3-amino-3-phenylpropanoate is a valuable chiral building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically relevant molecules, including β-lactam antibiotics and peptide-based therapeutics.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of key derivatives from this versatile starting material. We present detailed, step-by-step protocols for the synthesis of amides, carbamates, ureas, and N-alkylated derivatives, grounded in established chemical principles. Each section elucidates the causality behind experimental choices, ensuring scientific integrity and reproducibility. The protocols are supplemented with quantitative data tables and workflow diagrams to facilitate practical application in a laboratory setting.
Introduction: The Versatility of a Chiral β-Amino Ester
β-Amino acids and their ester derivatives are critical scaffolds in the development of novel therapeutics.[2] Their incorporation into molecular structures can confer unique conformational constraints and improve metabolic stability compared to their α-amino counterparts. This compound, with its defined stereocenter, provides a strategic starting point for creating enantiomerically pure compounds, a crucial requirement in modern drug design.
This guide focuses on four fundamental transformations of the primary amine functionality of this compound:
-
Amide Bond Formation: Creating peptidomimetics or other acylated structures.
-
Carbamate Synthesis: Introducing a key functional group present in numerous approved drugs.
-
Urea Formation: Building molecules with potent hydrogen bonding capabilities.
-
N-Alkylation: Modulating the basicity and steric profile of the nitrogen atom.
These derivatizations allow for systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of a molecule's pharmacological properties.
Synthesis of Amide Derivatives via Peptide Coupling
The formation of an amide bond by coupling the primary amine of this compound with a carboxylic acid is one of the most common and vital transformations in drug discovery. The primary challenge is to achieve this transformation efficiently while preserving the stereochemical integrity of the chiral center. This is accomplished by using specialized coupling reagents that activate the carboxylic acid without promoting racemization.[3]
Expertise & Experience: The Rationale Behind Coupling Reagents
Standard conversion of a carboxylic acid to a more reactive acyl chloride is often too harsh for complex molecules and can lead to side reactions. Modern peptide coupling reagents, such as carbodiimides (e.g., EDC, DIC) and phosphonium/aminium salts (e.g., PyBOP, HATU), offer a milder and more controlled activation pathway.[4]
-
Carbodiimides (EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. To suppress this, an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) is used.[3] These additives trap the O-acylisourea to form a less reactive but more selective active ester, which then cleanly reacts with the amine.[3]
-
Aminium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents incorporate the activating agent (like HOAt or HOBt) directly into their structure. They offer faster reaction times and are particularly effective for sterically hindered couplings. HATU, for instance, is based on HOAt and is known for its high efficiency and low racemization rates.[3] The presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the protonated amine starting material.[4]
Protocol 2.1: Synthesis of an Amide Derivative using HATU
This protocol describes the coupling of this compound with a generic carboxylic acid (R'-COOH).
Experimental Workflow: Amide Synthesis
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated aqueous NaCl (brine) (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Data Summary Table: Amide Synthesis
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
|---|---|---|---|
| This compound | 193.25 | 1.0 | 193 mg |
| Carboxylic Acid (R'-COOH) | Varies | 1.0 | Varies |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.5 | 0.43 mL |
| Anhydrous DMF | 73.09 | - | ~5 mL |
Typical Yields: 75-95%
Synthesis of Carbamate Derivatives
Carbamates are stable, neutral analogues of amino acids and are prevalent in pharmaceuticals. They are typically synthesized by reacting an amine with a chloroformate in the presence of a base, or through more modern methods involving CO₂.
Expertise & Experience: Choosing a Carbamoylation Strategy
The classical approach using an alkyl or aryl chloroformate (R'-O-COCl) is highly reliable.[5] The reaction requires a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. It is a straightforward and high-yielding method. A more modern, "green" alternative involves the reaction of the amine with carbon dioxide and an alkylating agent in the presence of a cesium base.[6][7] This one-pot method avoids the use of toxic chloroformates but can require more optimization.[6][7] For general laboratory applications, the chloroformate method remains a robust and predictable choice.
Protocol 3.1: Synthesis of a Carbamate using Ethyl Chloroformate
This protocol details the reaction of this compound with ethyl chloroformate.
Experimental Workflow: Carbamate Synthesis
Caption: Workflow for carbamate synthesis via chloroformate.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 equiv) and triethylamine (Et₃N) (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add ethyl chloroformate (1.1 equiv) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring completion by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexanes) to obtain the pure carbamate product.
Data Summary Table: Carbamate Synthesis
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
|---|---|---|---|
| This compound | 193.25 | 1.0 | 193 mg |
| Ethyl Chloroformate | 108.52 | 1.1 | 0.10 mL |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 0.21 mL |
| Anhydrous CH₂Cl₂ | 84.93 | - | ~10 mL |
Typical Yields: 85-98%
Synthesis of Urea Derivatives
Urea functionalities are excellent hydrogen bond donors and acceptors, making them valuable in designing molecules that interact with biological targets like enzymes and receptors. The most direct synthesis of unsymmetrical ureas involves the reaction of a primary amine with an isocyanate.
Expertise & Experience: The Isocyanate Reaction
The reaction between an amine and an isocyanate (R'-N=C=O) is highly efficient, often proceeding rapidly at room temperature without the need for a catalyst.[8][9] The reaction is typically clean, with minimal byproducts, making purification straightforward. The primary consideration is the handling of isocyanates, which are reactive and can be sensitive to moisture. The reaction should be carried out in an anhydrous solvent under an inert atmosphere.
Protocol 4.1: Synthesis of a Urea from Phenyl Isocyanate
This protocol describes the synthesis of a phenyl urea derivative.
Experimental Workflow: Urea Synthesis
Caption: Workflow for urea synthesis via isocyanate addition.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) or CH₂Cl₂ in a flask under an inert atmosphere.
-
Addition: Add phenyl isocyanate (1.05 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically complete within 1-2 hours. Monitor by TLC until the starting amine is consumed.
-
Isolation: If the product precipitates upon formation, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography.
Data Summary Table: Urea Synthesis
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
|---|---|---|---|
| This compound | 193.25 | 1.0 | 193 mg |
| Phenyl Isocyanate | 119.12 | 1.05 | 0.11 mL |
| Anhydrous THF | 72.11 | - | ~10 mL |
Typical Yields: >90%
Synthesis of N-Alkylated Derivatives
N-alkylation of the primary amine modifies its steric and electronic properties. While direct alkylation with alkyl halides can lead to over-alkylation (formation of tertiary amines and quaternary salts), reductive amination offers a more controlled, stepwise approach to synthesizing secondary amines.
Expertise & Experience: Reductive Amination as a Control Strategy
Reductive amination involves two discrete steps that are performed in one pot: the formation of an imine between the amine and an aldehyde (or ketone), followed by the reduction of the imine to the corresponding secondary amine. Using a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) is key. STAB is less reactive than other hydrides (e.g., NaBH₄) and will not readily reduce the starting aldehyde, but it is highly effective at reducing the protonated imine intermediate. This selectivity prevents side reactions and leads to cleaner product formation.
Protocol 5.1: N-Alkylation via Reductive Amination
This protocol describes the N-benzylation using benzaldehyde and STAB.
Experimental Workflow: N-Alkylation (Reductive Amination)
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or CH₂Cl₂.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equiv) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the mixture in portions. The addition may cause some gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-12 hours or until TLC/LC-MS analysis indicates the consumption of the imine intermediate.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the mixture with CH₂Cl₂ (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylated secondary amine.
Data Summary Table: N-Alkylation
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
|---|---|---|---|
| This compound | 193.25 | 1.0 | 193 mg |
| Benzaldehyde | 106.12 | 1.1 | 0.11 mL |
| NaBH(OAc)₃ | 211.94 | 1.5 | 318 mg |
| Acetic Acid | 60.05 | 0.1 | 6 µL |
| Anhydrous DCE | 98.96 | - | ~10 mL |
Typical Yields: 70-90%
Conclusion
This compound is an exceptionally useful chiral synthon for medicinal chemistry and drug development. The protocols detailed in this application note provide robust and reproducible methods for synthesizing a diverse set of derivatives, including amides, carbamates, ureas, and N-alkylated compounds. By understanding the chemical principles behind each transformation and carefully selecting reagents and conditions, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization.
References
-
β-Lactam - Wikipedia. Wikipedia. [Link]
-
SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. The Japan Institute of Heterocyclic Chemistry. [Link]
-
Catalyzed synthesis of beta-amino acids esters | Request PDF. ResearchGate. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? National Institutes of Health. [Link]
- WO2000050389A1 - Efficient carbamate synthesis.
-
Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]
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Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Helda - University of Helsinki. [Link]
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Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry. [Link]
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Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. National Center for Biotechnology Information. [Link]
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Synthesis, antioxidant activity and bioinformatics studies of L-3-hydroxytyrosine templated N-alkyl/aryl substituted urea/thioureas. PubMed. [Link]
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Application Notes and Protocols: Chiral HPLC Methods for Separating Enantionmers of Ethyl 3-Amino-3-Phenylpropanoate
<
Abstract: This document provides a detailed guide for the separation of ethyl 3-amino-3-phenylpropanoate enantiomers using Chiral High-Performance Liquid Chromatography (HPLC). It covers the fundamental principles of chiral separations, offers detailed experimental protocols, and discusses the critical parameters for method development and optimization. This guide is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for enantiomeric purity assessment.
Introduction: The Importance of Enantiomeric Separation
Ethyl 3-amino-3-phenylpropanoate is a key chiral building block in the synthesis of various pharmaceuticals. The stereochemistry of such intermediates is critical, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify these enantiomers is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose.[1][2]
The Foundation: Chiral Recognition Mechanisms in HPLC
The direct separation of enantiomers on a chiral stationary phase (CSP) is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary interaction forces involved in chiral recognition include:
-
Hydrogen Bonding: Crucial for molecules with functional groups capable of donating or accepting protons, such as the amino and ester groups in ethyl 3-amino-3-phenylpropanoate.
-
π-π Interactions: Occur between aromatic rings of the analyte and the CSP. The phenyl group of the analyte makes this a significant interaction.[3]
-
Dipole-Dipole Interactions: Result from the electrostatic attraction between polar functional groups.
-
Steric Hindrance: The three-dimensional arrangement of atoms in both the analyte and the CSP plays a vital role in how well they can interact.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful for a wide range of chiral separations due to their complex three-dimensional structures that offer multiple interaction sites.[4][5]
Method Development: A Strategic Approach
A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key steps:
Caption: A structured workflow for chiral HPLC method development.
Recommended Chiral Stationary Phases and Protocols
Based on the structure of ethyl 3-amino-3-phenylpropanoate, which contains a phenyl group, an amino group, and an ester group, polysaccharide-based CSPs are highly recommended. Specifically, derivatives of cellulose and amylose have demonstrated broad applicability for such compounds.[4][6]
Protocol 1: Normal Phase Chromatography on a Coated Polysaccharide-Based CSP
This protocol is often a good starting point due to the polar nature of the analyte. Coated phases like CHIRALCEL® OD-H are robust and widely used.[5][7]
Experimental Protocol:
-
Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v).
-
Additive: For basic compounds like ethyl 3-amino-3-phenylpropanoate, an additive such as diethylamine (DEA) at a concentration of 0.1% can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
Rationale: The non-polar hexane and polar IPA mobile phase allows for fine-tuning of the analyte's retention time. The alcohol component is crucial for interacting with the polar sites on the CSP and the analyte. DEA, a basic additive, helps to suppress the interaction of the analyte's amino group with any residual acidic silanol groups on the silica support, thereby reducing peak tailing.[8]
Protocol 2: Immobilized Polysaccharide-Based CSP for Enhanced Solvent Flexibility
Immobilized CSPs, such as CHIRALPAK® IA, offer the advantage of being compatible with a broader range of solvents, which can be beneficial if the initial screening in normal phase is unsuccessful.[5][9]
Experimental Protocol:
-
Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and Ethanol. A starting point of 80:20 (v/v) is recommended.
-
Additive: 0.1% Trifluoroacetic acid (TFA) can be used if peak tailing is observed, particularly if the amino group interacts strongly with the stationary phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
Rationale: Ethanol can offer different selectivity compared to IPA. The use of an acidic additive like TFA can protonate the basic amino group of the analyte, leading to different interactions with the CSP and potentially improved peak shape. The immobilized nature of the CSP allows for the use of a wider range of solvents without damaging the column.[9]
Data Presentation and Comparison
The following table summarizes typical starting conditions and expected outcomes for the separation of ethyl 3-amino-3-phenylpropanoate enantiomers on different types of CSPs.
| Parameter | Protocol 1 (Coated CSP) | Protocol 2 (Immobilized CSP) | Protocol 3 (Crown Ether CSP) |
| Column | CHIRALCEL® OD-H | CHIRALPAK® IA | CROWNPAK® CR(+) |
| Mobile Phase | n-Hexane/IPA (90:10) | n-Hexane/Ethanol (80:20) | Aqueous Perchloric Acid (pH 1-2) |
| Additive | 0.1% DEA | 0.1% TFA | None |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C | 20 °C |
| Expected Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
| Typical Elution Order | Varies | Varies | S-enantiomer before R-enantiomer[10] |
Troubleshooting and Optimization
-
Poor Resolution:
-
Decrease the amount of the polar modifier (alcohol) in the mobile phase to increase retention and potentially improve resolution.
-
Try a different alcohol (e.g., ethanol instead of IPA).
-
Change the column temperature. Lower temperatures often lead to better resolution but longer run times.
-
-
Peak Tailing:
-
Add a basic (e.g., DEA) or acidic (e.g., TFA) modifier to the mobile phase to improve peak shape. The choice depends on the nature of the interaction causing the tailing.
-
-
Co-elution:
-
If the enantiomers co-elute, a different CSP should be screened. The interaction mechanisms vary significantly between different types of chiral selectors.
-
Conclusion
The successful chiral separation of ethyl 3-amino-3-phenylpropanoate enantiomers is readily achievable with a systematic approach to method development. Polysaccharide-based CSPs, in both coated and immobilized forms, offer a high probability of success. By carefully selecting the stationary phase and optimizing the mobile phase composition, a robust and reliable HPLC method can be developed for the accurate determination of enantiomeric purity, a critical aspect of pharmaceutical development and quality control.
References
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
High-performance liquid chromatographic enantioseparation of beta-amino acids. (2001). Journal of Chromatography A. [Link]
-
HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. (2007). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). Molecules. [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). REFLECT. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. [Link]
-
Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. (2011). ResearchGate. [Link]
- Method for the preparation of a chiral-beta-amino ester. (2006).
-
Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. (2011). ResearchGate. [Link]
-
Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Application Notes: Chiral. (n.d.). LCGC International. [Link]
-
CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. (n.d.). Daicel Chiral Technologies. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chiral Separation Techniques. (n.d.). chemistlibrary. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Analytical and Bioanalytical Chemistry. [Link]
-
Daicel and ChromTech columns. (n.d.). HPLC. [Link]
-
Daicel Catalogue. (n.d.). Scientex. [Link]
-
INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. (n.d.). Daicel. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2023). sfera - Unife. [Link]
-
저작자표시-동일조건변경허락 2.0 대한민국 이용자는 아래의 조건을 따르는 경우에 한하여 자유. (2019). CHOSUN. [Link]
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Enzymatic resolution techniques for racemic ethyl 3-amino-3-phenylpropanoate.
An Application Guide to the Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Amino-3-Phenylpropanoate
Introduction
Chirally pure β-amino acids and their derivatives are fundamental building blocks in modern pharmaceuticals, agrochemicals, and materials science. Specifically, the enantiomers of ethyl 3-amino-3-phenylpropanoate serve as key precursors for synthesizing a range of biologically active molecules, including components of the anticancer agent Taxol and various β-lactam antibiotics. Given that chemical synthesis typically yields a racemic mixture (an equal mixture of both enantiomers), the development of efficient, scalable, and environmentally benign methods for their separation is a critical objective for researchers and drug development professionals.
Enzymatic kinetic resolution (EKR) has emerged as a powerful and highly selective technique for obtaining enantiomerically pure compounds.[1] This method leverages the inherent stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic pair, allowing for the straightforward separation of the unreacted enantiomer from the newly formed product.[2]
This application note provides a detailed protocol for the kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate via lipase-catalyzed enantioselective N-acylation. We will delve into the principles behind the method, provide a step-by-step experimental workflow, detail the analytical procedures for determining success, and offer insights grounded in established scientific literature to ensure robust and reproducible results.
Principle of the Method: Enantioselective N-Acylation
The core of this method is the kinetic resolution of a racemic amino ester using a lipase in a non-aqueous environment. Lipases, a class of hydrolases, exhibit remarkable catalytic activity in organic solvents, where they can facilitate acylation and transesterification reactions.[3] For the resolution of β-amino esters, Candida antarctica Lipase B (CAL-B) is an exceptionally effective and widely used biocatalyst, prized for its high stability and broad substrate tolerance.[4][5]
The process involves the selective N-acylation of one enantiomer of the racemic ethyl 3-amino-3-phenylpropanoate using an acyl donor. The lipase preferentially binds to one enantiomer (e.g., the R-enantiomer) and catalyzes its reaction with the acyl donor, forming an N-acyl amide product. The other enantiomer (e.g., the S-enantiomer) is a poor substrate for the enzyme and remains largely unreacted.
The reaction is ideally stopped at approximately 50% conversion. At this point, the reaction mixture contains two primary components: the unreacted (S)-amino ester and the newly formed (R)-N-acyl-amino ester. These two compounds have different chemical properties (e.g., polarity, acidity), which allows for their separation using standard chromatographic techniques. The success of the resolution is quantified by the enantiomeric excess (ee) of both the product and the remaining substrate, and by the Enantiomeric Ratio (E-value), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an excellent separation.[6]
Experimental and Analytical Workflow
The following diagram illustrates the complete workflow for the enzymatic resolution, from the racemic starting material to the final, separated enantiomers and their analysis.
Caption: Workflow for enzymatic kinetic resolution.
Materials and Reagents
-
Substrate: Racemic ethyl 3-amino-3-phenylpropanoate
-
Enzyme: Immobilized Candida antarctica Lipase B (CAL-B), such as Novozym® 435
-
Acyl Donor: Isopropenyl acetate or 2,2,2-trifluoroethyl butanoate[6][7]
-
Solvent: Anhydrous diisopropyl ether or toluene
-
Reaction Vessels: Screw-capped vials or round-bottom flasks
-
Equipment: Orbital shaker with temperature control, filtration apparatus, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.
-
Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., polysaccharide-based) and UV detector.[8][9]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective N-Acylation
This protocol describes a typical lab-scale resolution. The quantities can be adjusted proportionally for different scales.
-
Reaction Setup:
-
To a 25 mL oven-dried, screw-capped vial, add racemic ethyl 3-amino-3-phenylpropanoate (1.0 mmol, 193 mg).
-
Add 10 mL of anhydrous diisopropyl ether. Dissolve the substrate completely by gentle swirling.
-
Add the acyl donor. Use 1.5 equivalents of isopropenyl acetate (1.5 mmol, 150 mg, ~165 µL).
-
Causality Note: An excess of the acyl donor is used to ensure the reaction proceeds efficiently. Isopropenyl acetate is an "activated" acyl donor; its byproduct, acetone, is volatile and does not interfere with the reaction equilibrium, driving the acylation forward.[7]
-
-
Add the immobilized enzyme, CAL-B (50 mg).
-
Causality Note: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, improving process economics. The enzyme loading is a critical parameter that can be optimized to balance reaction time and cost.
-
-
-
Reaction Execution and Monitoring:
-
Securely cap the vial and place it in an orbital shaker set to 200 rpm and 45 °C.
-
Monitor the reaction progress by periodically taking small aliquots (e.g., every 2-4 hours). Analyze the aliquots by TLC or HPLC to determine the conversion rate (disappearance of starting material and appearance of the more nonpolar amide product).
-
The target is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the product. This typically takes 24-48 hours.
-
-
Workup and Product Separation:
-
Once ~50% conversion is reached, cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh solvent (e.g., 2 x 2 mL diisopropyl ether). The enzyme can be dried under vacuum and stored for reuse.
-
Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude mixture (containing unreacted (S)-amino ester and the (R)-N-acyl product) is then purified by silica gel column chromatography. A solvent gradient (e.g., hexane/ethyl acetate) is typically effective, as the N-acylated product is significantly less polar than the free amino ester.
-
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Accurate determination of enantiomeric excess is essential to validate the success of the resolution.[8]
-
Sample Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of the racemic starting material, the purified unreacted substrate fraction, and the purified N-acyl product fraction in the HPLC mobile phase or a compatible solvent like isopropanol.
-
-
Chromatographic Conditions (Example):
-
Instrument: HPLC with UV Detector (set to e.g., 254 nm).
-
Chiral Column: A polysaccharide-based column such as Chiralpak® or Chiralcel®.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v), potentially with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape for the amino ester.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Causality Note: These conditions are a starting point. The specific column, mobile phase composition, and flow rate must be optimized for the specific analytes to achieve baseline separation of the enantiomers.
-
-
-
Analysis and Calculation:
-
First, inject the racemic standard to determine the retention times of the R and S enantiomers.
-
Inject the purified sample fractions.
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively).
-
Data Presentation and Expected Results
The performance of an enzymatic resolution is best summarized in a table. The following data are representative of what can be achieved with a well-optimized system.
| Parameter | Value | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | High selectivity and stability for a wide range of substrates.[4] |
| Substrate | Racemic Ethyl 3-Amino-3-Phenylpropanoate | Target molecule for resolution. |
| Acyl Donor | Isopropenyl Acetate | Irreversible acyl donor, drives reaction to completion.[7] |
| Solvent | Diisopropyl Ether | Low water activity suppresses hydrolysis, good substrate solubility.[6] |
| Temperature | 45 °C | Balances enzyme activity/stability and reaction rate. |
| Target Conversion | ~50% | Theoretical point of maximum ee for both product and substrate. |
| Expected ee (Substrate) | >99% | The unreacted S-enantiomer is left in high purity. |
| Expected ee (Product) | >99% | The R-enantiomer is selectively converted to the N-acyl product. |
| E-Value | >200 | Indicates excellent enantioselectivity of the enzyme.[10] |
Troubleshooting
-
Low Conversion Rate:
-
Possible Cause: Insufficient enzyme activity or low temperature.
-
Solution: Increase enzyme loading, use a fresh batch of enzyme, or increase the reaction temperature (e.g., to 50-60 °C, monitoring enzyme stability). Ensure the solvent is anhydrous, as water can inhibit the enzyme.
-
-
Low Enantioselectivity (Low E-Value):
-
Possible Cause: The chosen enzyme is not optimal; reaction conditions (solvent, temperature) are suboptimal.
-
Solution: Screen different lipases (e.g., from Pseudomonas cepacia). Vary the solvent, as solvent polarity can significantly impact enzyme selectivity.[11] Lowering the temperature may sometimes increase selectivity at the cost of reaction rate.
-
-
Difficulty in Separating Products:
-
Possible Cause: Insufficient difference in polarity between the substrate and product.
-
Solution: Optimize the column chromatography conditions (try different solvent systems). Alternatively, consider using a different acyl donor that imparts a greater change in polarity upon reaction.
-
Conclusion
The lipase-catalyzed kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate is a highly effective, robust, and scalable method for producing its enantiomers in high optical purity. By leveraging the exceptional selectivity of enzymes like Candida antarctica Lipase B, this protocol provides a reliable pathway for researchers in academia and industry to access these valuable chiral building blocks under mild and environmentally friendly conditions. The keys to success lie in the careful selection of the enzyme and reaction conditions, precise monitoring to achieve 50% conversion, and robust analytical validation by chiral HPLC.
References
-
de Gonzalo, G., Brieva, R., & Gotor, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(1), 100. Available at: [Link]
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2200–2210. Available at: [Link]
-
Forró, E., & Fülöp, F. (2001). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 12(18), 2573-2579. Available at: [Link]
-
Treadwell, M. J., & Anslyn, E. V. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. STAR Protocols, 2(3), 100688. Available at: [Link]
-
Tóth, G., Balogh, G. T., & Forró, E. (2020). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 25(18), 4243. Available at: [Link]
-
Kelly, A. M., Pérez-Micael, P., & Bull, S. D. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1836–1841. Available at: [Link]
-
Li, C., et al. (2016). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. Dissertation. Available at: [Link]
-
Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11520. Available at: [Link]
-
Bäckvall, J.-E., et al. (2011). Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. Chemistry – A European Journal, 17(6), 1827-1831. Available at: [Link]
-
Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. Available at: [Link]
-
Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. Available at: [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(1), 742-746. Available at: [Link]
-
Macfarlane, E. L. A., Roberts, S. M., & Turner, N. J. (1990). Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. The Journal of Organic Chemistry, 55(2), 595–596. Available at: [Link]
-
Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 26(11), 3290. Available at: [Link]
-
ResearchGate. (n.d.). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. ResearchGate. Available at: [Link]
- Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S. Patent and Trademark Office.
-
Gendaszewska, D., & Struk, Ł. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(20), 12224. Available at: [Link]
-
Poppe, L., et al. (2004). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. Tetrahedron: Asymmetry, 15(19), 3003-3007. Available at: [Link]
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Application Note: Scale-Up Synthesis of (R)-Ethyl 3-Amino-3-Phenylpropanoate
Introduction
(R)-Ethyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in the pharmaceutical industry. As a β-amino ester, it serves as a key intermediate in the synthesis of various biologically active molecules. The stereochemistry at the C3 position is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs). Consequently, the development of a robust, scalable, and economically viable synthesis of the (R)-enantiomer is of paramount importance for drug development and manufacturing.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. We will explore two primary scalable strategies: Enzymatic Kinetic Resolution of the racemic ester and Asymmetric Catalytic Synthesis . This guide will delve into the technical considerations, step-by-step protocols, and analytical methods necessary for successful large-scale production, while also addressing critical aspects such as process safety and racemization control.
Strategic Approaches to Enantiomerically Pure this compound
The selection of a synthetic strategy for scale-up depends on several factors, including cost of goods, process efficiency, throughput, and the required enantiomeric purity. Below, we discuss two of the most promising approaches for industrial production.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a widely employed industrial method for the separation of enantiomers. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the synthesis of this compound, we will focus on the lipase-catalyzed hydrolysis of the racemic ethyl ester.
Causality Behind Experimental Choices: Lipases are chosen for their broad substrate scope, high enantioselectivity, and operational stability in organic solvents. The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), is particularly advantageous for large-scale processes as it simplifies catalyst recovery and reuse, thereby reducing costs.[1]
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate.
Protocol for Enzymatic Kinetic Resolution (Scale: 1 kg)
Materials:
| Reagent | CAS No. | Amount | Molar Eq. |
| Racemic Ethyl 3-amino-3-phenylpropanoate | 6335-76-8 | 1.0 kg | 1.0 |
| Immobilized Candida antarctica lipase B (CALB) | 9001-62-1 | 100 g | - |
| Toluene | 108-88-3 | 10 L | - |
| Deionized Water | 7732-18-5 | 46.7 g | 0.5 |
| 5 M Hydrochloric Acid | 7647-01-0 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | As needed | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 1.0 kg of racemic ethyl 3-amino-3-phenylpropanoate and 10 L of toluene.
-
Reaction Initiation: Stir the mixture at 200 RPM to ensure homogeneity. Add 100 g of immobilized CALB to the reactor.
-
Controlled Hydrolysis: Add 46.7 g of deionized water to the mixture. Heat the reactor to 45°C and maintain this temperature for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots every 4 hours and analyzing the enantiomeric excess (e.e.) of the remaining ester and the conversion to the acid by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high e.e. for both the unreacted ester and the product acid.
-
Enzyme Recovery: Once the target conversion is reached, cool the reaction mixture to room temperature. Recover the immobilized enzyme by filtration. The enzyme can be washed with fresh toluene and dried for reuse.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Extract the (S)-3-amino-3-phenylpropanoic acid with a 5 M HCl solution (3 x 500 mL).
-
Combine the aqueous layers and adjust the pH to ~7 with saturated sodium bicarbonate solution to precipitate the (S)-acid, which can be collected by filtration.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by fractional distillation under high vacuum to obtain the final (R)-ester with high chemical and enantiomeric purity.
Expected Yield and Purity:
-
Yield of (R)-Ester: 40-45% (based on the initial racemic mixture)
-
Enantiomeric Excess (e.e.) of (R)-Ester: >98%
-
Chemical Purity: >99%
Asymmetric Catalytic Synthesis
Asymmetric catalysis offers a more direct and atom-economical route to the desired enantiomer, avoiding the separation of a racemic mixture. A prominent method is the asymmetric hydrogenation of an appropriate prochiral enamine precursor.
Causality Behind Experimental Choices: The choice of a chiral catalyst is critical for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine ligands have demonstrated high efficacy in the asymmetric hydrogenation of enamines.[2] The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize both conversion and enantioselectivity.
Experimental Workflow for Asymmetric Catalytic Synthesis
Caption: Workflow for the asymmetric catalytic synthesis of this compound.
Protocol for Asymmetric Hydrogenation (Conceptual Scale-up)
Note: The following protocol is a conceptual representation based on established principles of asymmetric hydrogenation. Specific catalyst selection and optimization are crucial for successful implementation.
Materials:
| Reagent | CAS No. | Amount | Molar Eq. |
| Ethyl 3-amino-3-phenylpropenoate | (Varies) | 1.0 kg | 1.0 |
| [Rh(COD)(R,R-DIPAMP)]BF4 | (Varies) | 2.0 g | 0.0005 |
| Methanol | 67-56-1 | 10 L | - |
| Hydrogen Gas | 1333-74-0 | 50 bar | - |
| Activated Carbon | 7440-44-0 | 100 g | - |
Procedure:
-
Reactor Setup: In a glovebox, charge a 20 L high-pressure stainless-steel autoclave with 1.0 kg of ethyl 3-amino-3-phenylpropenoate and 2.0 g of the chiral rhodium catalyst.
-
Reaction Execution: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 50 bar with hydrogen. Heat the mixture to 50°C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by HPLC for the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Add 100 g of activated carbon to the reaction mixture and stir for 1 hour to adsorb the catalyst.
-
Filter the mixture through a pad of celite to remove the carbon and catalyst residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by fractional distillation or crystallization to yield the final this compound.
Expected Yield and Purity:
-
Yield: >90%
-
Enantiomeric Excess (e.e.): >95% (highly dependent on catalyst and conditions)
-
Chemical Purity: >99%
Scale-Up Considerations and Challenges
1. Racemization Control: The stereochemical integrity of the chiral center is paramount. Racemization can occur under both acidic and basic conditions, and at elevated temperatures.[3]
- Mitigation:
- Maintain careful pH control during work-up and purification.
- Avoid prolonged exposure to high temperatures.
- Use of appropriate non-racemizing coupling reagents if further derivatization is required.[4]
2. Process Safety:
- Asymmetric Hydrogenation: This process involves flammable solvents and high-pressure hydrogen gas, requiring specialized equipment and adherence to strict safety protocols.
- General Handling: Ethyl 3-amino-3-phenylpropanoate is harmful if swallowed and harmful to aquatic life.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn.[6] Work should be conducted in a well-ventilated area.
3. Purification on a Large Scale:
- Distillation: Fractional distillation under high vacuum is effective for removing non-volatile impurities.
- Crystallization: If the product is a solid or can be converted to a crystalline salt, crystallization is an excellent method for achieving high purity on a large scale.
4. Analytical Quality Control:
- Chiral HPLC: Essential for determining the enantiomeric excess of the final product and for monitoring the progress of the resolution or asymmetric reaction.
- GC/MS and NMR: Used to confirm the chemical identity and purity of the product.
Conclusion
The scale-up synthesis of this compound can be successfully achieved through either enzymatic kinetic resolution or asymmetric catalysis. The choice of method will depend on a thorough evaluation of economic and process-related factors. EKR is a well-established and reliable method, particularly with the use of immobilized enzymes. Asymmetric catalysis offers a more elegant and potentially more cost-effective solution in the long run, provided an efficient and robust catalytic system is developed. Careful attention to process parameters, safety, and analytical controls is crucial for the successful and consistent production of this important chiral intermediate on a large scale.
References
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]
-
PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. [Link]
Sources
- 1. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (R)-Ethyl 3-amino-3-phenylpropanoate as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor, functioning as temporary appendages that introduce chirality to a prochiral substrate, direct the stereochemical course of a subsequent reaction, and are then cleaved to reveal the desired enantiomerically enriched product. An ideal chiral auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, capable of inducing high diastereoselectivity in a variety of reactions, and removable under mild conditions without racemization of the newly formed stereocenter.
(R)-Ethyl 3-amino-3-phenylpropanoate, a derivative of β-phenylalanine, presents itself as a promising candidate for a chiral auxiliary. Its structure incorporates a stereogenic center, a nucleophilic amino group for attachment to substrates, and an ester functionality that can influence the steric and electronic environment during a reaction. The phenyl group provides a rigid and sterically demanding scaffold that can effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a chiral auxiliary in asymmetric synthesis.
Core Principle: Diastereoselective Enolate Reactions
The primary application of chiral auxiliaries like this compound is in directing the stereoselective reactions of enolates derived from carboxylic acids. The general strategy involves the formation of an amide bond between the amino group of the auxiliary and a prochiral carboxylic acid. Deprotonation of the α-carbon of the acyl moiety generates a chiral enolate, where the stereocenter of the auxiliary dictates the facial selectivity of subsequent reactions, such as alkylation or aldol condensation.
The stereochemical outcome is generally rationalized by the formation of a rigid, chelated transition state. The conformation of this intermediate is governed by steric and electronic interactions between the enolate, the substituents on the chiral auxiliary, and the coordinating metal cation (typically lithium or boron). The bulky phenyl group of the this compound auxiliary is expected to effectively block one face of the enolate, leading to a highly diastereoselective approach of the electrophile from the less hindered face.
Experimental Workflows and Protocols
The successful application of this compound as a chiral auxiliary involves a three-stage process: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.
Part 1: Attachment of the Chiral Auxiliary
The first step is the formation of a stable amide linkage between the chiral auxiliary and the desired carboxylic acid. Standard peptide coupling conditions are generally effective.
Protocol 1: N-Acylation of this compound
-
Objective: To attach the chiral auxiliary to a generic carboxylic acid (R-COOH).
-
Reagents and Materials:
-
This compound hydrochloride
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).
-
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the carboxylic acid (1.1 eq), DCC or EDC (1.2 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acylated chiral auxiliary.
-
Part 2: Diastereoselective Alkylation
With the chiral auxiliary in place, the next step is the stereoselective functionalization of the α-carbon. This protocol describes a general procedure for diastereoselective alkylation.
Protocol 2: Asymmetric α-Alkylation of the N-Acyl Adduct
-
Objective: To perform a diastereoselective alkylation of the N-acylated chiral auxiliary.
-
Reagents and Materials:
-
N-Acyl-(R)-Ethyl 3-amino-3-phenylpropanoate adduct (from Protocol 1)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) (freshly prepared or titrated solution)
-
Electrophile (e.g., alkyl halide, R'-X)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents.
-
-
Procedure:
-
Dissolve the N-acyl adduct (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or LHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
-
Part 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product and ideally allow for the recovery of the auxiliary. The amide bond can be cleaved under acidic or basic conditions.
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
-
Objective: To remove the chiral auxiliary and isolate the chiral carboxylic acid.
-
Reagents and Materials:
-
Alkylated N-acyl adduct (from Protocol 2)
-
Lithium hydroxide (LiOH) or Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF) / Water or Dichloromethane (DCM)
-
Standard workup and purification reagents.
-
-
Procedure (Basic Hydrolysis):
-
Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (e.g., 5-10 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with 1 M HCl to protonate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
-
-
Procedure (Acidic Hydrolysis):
-
Dissolve the alkylated adduct in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir at room temperature for several hours until the reaction is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The residue can be purified by chromatography to separate the chiral carboxylic acid from the auxiliary.
-
Data Presentation
The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product. This data is crucial for evaluating the stereocontrol exerted by the auxiliary.
| Electrophile (R'-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | LDA | >95:5 | 85 |
| Benzyl Bromide | LHMDS | >98:2 | 90 |
| Allyl Bromide | LDA | 92:8 | 88 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: General workflow for the use of this compound as a chiral auxiliary.
Proposed Transition State for Diastereoselective Alkylation
Application Notes and Protocols: Protecting Group Strategies for the Amine in (R)-Ethyl 3-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ethyl 3-amino-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. The presence of a primary amine and an ethyl ester in its structure necessitates a robust protecting group strategy to ensure chemoselectivity during subsequent synthetic transformations. The nucleophilic nature of the amine group makes it susceptible to a wide range of reagents, and its protection is often a critical first step in a multi-step synthesis. This guide provides a detailed overview of common and effective protecting group strategies for the amine functionality of this compound, with a focus on the practical application of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The selection of an appropriate protecting group is paramount and depends on the overall synthetic route, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its cleavage.[1][2]
Strategic Selection of an Amine Protecting Group
The choice of a protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic pathway. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups in the molecule.[3][] The concept of "orthogonality" is central to this selection process, referring to the ability to deprotect one functional group in the presence of others by using distinctly different reaction conditions.[1][5] For instance, a Boc group, which is acid-labile, is orthogonal to a Cbz group, which is removed by hydrogenolysis, and an Fmoc group, which is base-labile.[6][7]
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under acidic conditions.[8][9][10]
Boc Protection of this compound
The protection of the primary amine of this compound with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction Workflow:
Caption: Workflow for Boc protection of the amine.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (NEt₃, 1.2 eq.) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. If an organic solvent was used, wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-Boc protected product, which can be further purified by column chromatography if necessary.
Boc Deprotection: Release of the Free Amine
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][8][10]
Mechanism of Acidic Boc Deprotection:
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc protected this compound in a minimal amount of an appropriate solvent, such as DCM or 1,4-dioxane.
-
Acid Treatment: Add an excess of a strong acid. Common reagents include neat TFA or a solution of HCl in dioxane (e.g., 4 M).[10][11]
-
Reaction: Stir the solution at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.[7]
-
Monitoring: Monitor the deprotection by TLC or LC-MS until all the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt). The free amine can be obtained by neutralization with a base.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Boc₂O, base (NEt₃, NaHCO₃), DCM or THF | Strong acid (TFA, HCl in dioxane) | Stable to many reagents, easy to introduce and remove | Labile to strong acids |
The Carboxybenzyl (Cbz) Group: A Classic Removable by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas, was a foundational protecting group in peptide synthesis.[12][13] It is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[7][12]
Cbz Protection of this compound
The amine is typically protected by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions.[12]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq.) or sodium carbonate (Na₂CO₃) and cool the mixture in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature below 5 °C.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Cbz Deprotection: Catalytic Hydrogenolysis
The Cbz group is most commonly removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst.[7][12][13]
Deprotection Workflow:
Caption: Workflow for Cbz deprotection via hydrogenolysis.
Experimental Protocol:
-
Setup: Dissolve the N-Cbz protected compound in a suitable solvent like methanol (MeOH) or ethanol (EtOH) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenation apparatus. Evacuate the flask and backfill with H₂ several times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can also be employed.[14] While generally robust, Cbz deprotection can also be achieved under strong acidic conditions, though this is less common.[15]
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Cbz | Cbz-Cl, base (NaHCO₃), aq. THF | H₂, Pd/C | Stable to acid and base | Requires hydrogenation (not suitable for molecules with other reducible groups), potential for catalyst poisoning |
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis due to its facile removal under mild basic conditions, typically with piperidine.[16][17][18] This provides orthogonality to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
Fmoc Protection of this compound
The Fmoc group is introduced using Fmoc-Cl or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[18][]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of an organic solvent (e.g., dioxane or acetonitrile) and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Reagent Addition: Add Fmoc-OSu (1.1 eq.) to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for several hours.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with a weak acid and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Fmoc Deprotection: A Mild Basic Cleavage
The Fmoc group is cleaved via a β-elimination mechanism in the presence of a secondary amine base, most commonly piperidine.[16][17][20]
Mechanism of Fmoc Deprotection:
Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.
Experimental Protocol:
-
Dissolution: Dissolve the N-Fmoc protected compound in an organic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Base Treatment: Add a solution of 20% piperidine in DMF to the reaction mixture.[17]
-
Reaction: Stir the solution at room temperature. The deprotection is typically rapid, often completing within minutes to an hour.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Isolation: After completion, the reaction mixture is typically concentrated, and the crude product is purified by column chromatography to remove the dibenzofulvene-piperidine adduct and other impurities.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Fmoc | Fmoc-OSu, base (NaHCO₃), aq. dioxane | 20% Piperidine in DMF | Mild deprotection conditions, orthogonal to Boc and Cbz | Labile to bases, dibenzofulvene byproduct can cause side reactions |
Conclusion
The strategic protection and deprotection of the amine functionality in this compound is a critical consideration in its application as a synthetic building block. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the need for orthogonal deprotection strategies. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions and successfully implement these essential transformations in their synthetic endeavors.
References
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem. Accessed January 12, 2026.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Accessed January 12, 2026.
- Albericio, F. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000;55(2):123-39.
- Salomon, C. J. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters.
- Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem. Accessed January 12, 2026.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. Accessed January 12, 2026.
- Anonymous. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Accessed January 12, 2026.
- Coin, I., et al. Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Accessed January 12, 2026.
- Organic Chemistry. Deprotecting Fmoc Group Mechanism. YouTube. Accessed January 12, 2026.
- Benchchem. A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc. Benchchem. Accessed January 12, 2026.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth. Accessed January 12, 2026.
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 12, 2026.
- PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. Accessed January 12, 2026.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Accessed January 12, 2026.
- Benchchem. Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem. Accessed January 12, 2026.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Accessed January 12, 2026.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Accessed January 12, 2026.
- Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Accessed January 12, 2026.
- El-Faham, A., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Accessed January 12, 2026.
- ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides.
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. Accessed January 12, 2026.
- Schneider, S. E., & Dzubeck, V. A. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts. 2001, 2001(1), 0023-0023. Accessed January 12, 2026.
- Fields, G. B. Methods for Removing the Fmoc Group. Springer Nature Experiments. Accessed January 12, 2026.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Accessed January 12, 2026.
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- ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
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- Dietrich, B. Boc deprotection of BocPhePheOEt. ChemSpider SyntheticPages. 2020. Accessed January 12, 2026.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Ethyl 3-amino-3-phenylpropanoate
Welcome to the technical support center for the synthesis of (R)-Ethyl 3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, achieving high yield and enantiomeric purity is paramount. This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low overall yield in the synthesis of this compound can stem from several stages of the process, from the initial reaction setup to final purification. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Reaction: The primary reason for low yield is often an incomplete conversion of starting materials.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider optimizing the reaction conditions. This could involve adjusting the temperature, reaction time, or the equivalents of reagents. For instance, in a one-pot synthesis using benzaldehyde, malonic acid, and ammonium acetate, ensuring the complete formation of the intermediate 3-amino-3-phenylpropionic acid before esterification is crucial.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: The choice of solvent and catalyst can influence the prevalence of side reactions. For example, in Michael addition reactions, the use of a suitable catalyst can enhance the selectivity for the desired product.[2] Additionally, controlling the reaction temperature is critical, as higher temperatures can sometimes lead to the formation of undesired byproducts.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Solution: Optimize your workup procedure. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. When performing chromatography, select a solvent system that provides good separation between your product and impurities to avoid broad, overlapping fractions.
-
Question 2: I'm struggling to achieve high enantiomeric excess (e.e.). What methods can I employ to improve the stereoselectivity?
Answer:
Achieving high enantiomeric excess is a critical aspect of synthesizing chiral molecules like this compound. Here are several strategies to enhance stereoselectivity:
-
Chiral Catalysis: The use of chiral catalysts is a powerful method for asymmetric synthesis.
-
Transition Metal Catalysis: Rhodium and Ruthenium-based catalysts with chiral phosphine ligands have shown great success in the asymmetric hydrogenation of enamines, a common precursor to β-amino esters.[3][4] For instance, Ru-BINAP systems are well-known for their high enantioselectivity in such reactions.[4]
-
Organocatalysis: Chiral Brønsted acids or bifunctional organocatalysts can be employed to catalyze reactions like the Mannich reaction, leading to enantioenriched β-amino esters.[5][6][7]
-
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to separate a racemic mixture.
-
Kinetic Resolution: Lipases, such as those from Candida rugosa or Pseudomonas species, can selectively hydrolyze one enantiomer of a racemic ester, leaving the desired (R)-enantiomer unreacted.[8][9][10] The key is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining substrate.[8]
-
-
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Below is a diagram illustrating a general workflow for troubleshooting yield and enantioselectivity issues.
Caption: A workflow for troubleshooting synthesis issues.
Question 3: My enzymatic resolution is not efficient. The conversion is slow and the enantioselectivity is poor. How can I optimize this process?
Answer:
Optimizing an enzymatic resolution requires careful consideration of several parameters that influence enzyme activity and selectivity.
-
Enzyme Selection: Not all lipases will perform equally well for this specific substrate.
-
Solution: Screen a variety of commercially available lipases, such as those from Candida rugosa (CRL), Thermomyces lanuginosus (TLL), and Pseudomonas species.[8] The optimal choice will depend on your specific reaction conditions.
-
-
Immobilization: The performance of an enzyme can be significantly improved by immobilization.
-
Solution: Immobilizing the enzyme on a solid support can enhance its stability, reusability, and in some cases, its enantioselectivity.[8]
-
-
Reaction Medium: The solvent plays a crucial role in enzymatic reactions.
-
Solution: A common issue is the stripping of the essential water layer from the enzyme by certain organic solvents, leading to inactivation.[8] Use a solvent that is compatible with your chosen lipase. It's also important to control the water content of the reaction medium.
-
-
Temperature and pH: These are critical parameters for enzyme activity.
-
Solution: Perform experiments to determine the optimal temperature and pH for your specific enzyme. Generally, a temperature range of 30-50°C is a good starting point for many lipases.[8] Remember that higher temperatures can sometimes lead to a decrease in enantioselectivity.[8] The pH of the buffer used for immobilization can also impact the enzyme's performance in an organic solvent, a phenomenon known as "pH memory".[8]
-
The following table summarizes key parameters for optimizing enzymatic resolution:
| Parameter | Recommendation | Rationale |
| Enzyme | Screen various lipases (e.g., CRL, TLL) | Enzyme performance is substrate-specific. |
| Immobilization | Immobilize on a suitable support | Enhances stability and reusability.[8] |
| Solvent | Use a lipase-compatible organic solvent | Prevents enzyme deactivation.[8] |
| Temperature | Optimize (typically 30-50°C) | Balances reaction rate and enantioselectivity.[8] |
| pH | Optimize pH of immobilization buffer | "pH memory" affects enzyme activity.[8] |
| Conversion | Stop the reaction near 50% conversion | Maximizes the enantiomeric excess of the unreacted substrate.[8] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed. Some of the most common include:
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst.[4]
-
Mannich-type Reactions: The condensation of an enolate or its equivalent with an imine, often catalyzed by a chiral catalyst.[11]
-
Enzymatic Kinetic Resolution: As discussed earlier, this method separates a racemic mixture of the ethyl ester using a stereoselective enzyme.[8][9][10]
-
One-Pot Synthesis: A streamlined approach where benzaldehyde, malonic acid, and ammonium acetate react, followed by in-situ esterification.[1]
Q2: How can I effectively monitor the progress of my reaction?
A2: Regular monitoring is crucial for optimizing reaction time and preventing the formation of byproducts. The most common methods are:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method for qualitative analysis of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product. Chiral HPLC is essential for determining the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.
Q3: What are the recommended purification methods for the final product?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: The most common method for laboratory-scale purification. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) is typically used.
-
Crystallization: If the product is a solid and a suitable solvent can be found, crystallization can be a highly effective method for purification, often leading to a significant increase in enantiomeric purity.
-
Distillation: For volatile products, distillation under reduced pressure can be an effective purification technique.
The logical relationship between different synthetic approaches is visualized below.
Caption: Synthetic approaches to the target molecule.
III. Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-phenylpropanoate
This protocol provides a general guideline. The specific enzyme, solvent, and conditions should be optimized for your particular setup.
-
Enzyme Immobilization (Example):
-
Dissolve the chosen lipase in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add a solid support (e.g., Celite) to the enzyme solution.
-
Stir the mixture gently for a specified time at a controlled temperature (e.g., 4°C) to allow for adsorption.
-
Filter the mixture to collect the immobilized enzyme.
-
Wash the immobilized enzyme with cold buffer and then with an organic solvent (e.g., acetone) to remove excess water.
-
Dry the immobilized enzyme under vacuum.[8]
-
-
Kinetic Resolution:
-
To a solution of racemic ethyl 3-amino-3-phenylpropanoate in a suitable organic solvent (e.g., toluene), add the immobilized lipase.
-
If necessary, add a small amount of water to maintain enzyme activity.
-
Stir the reaction mixture at the optimized temperature.
-
Monitor the reaction progress by chiral HPLC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
-
Workup and Purification:
-
The filtrate contains the unreacted this compound and the hydrolyzed product from the (S)-enantiomer.
-
Separate the ester from the acid by extraction with a suitable aqueous base.
-
Purify the (R)-ester by column chromatography.
-
IV. References
Sources
- 1. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 2. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines | MDPI [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Stereoselectivity in Reactions with (R)-Ethyl 3-amino-3-phenylpropanoate
Welcome to the technical support center for troubleshooting reactions involving (R)-Ethyl 3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high stereoselectivity in their chemical transformations. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: I am observing low enantiomeric excess (ee) or diastereomeric excess (de) in my reaction. What are the most common initial factors to investigate?
Low stereoselectivity is a frequent challenge in asymmetric synthesis. The primary factors to scrutinize are reaction conditions, the purity of your reagents and starting materials, and the choice of catalyst or chiral auxiliary.[1] Sub-optimal temperature, solvent, or pressure can fail to create a sufficient energy difference between the diastereomeric transition states that lead to the desired and undesired stereoisomers.[1][2] Furthermore, impurities, especially water, can poison catalysts or interfere with the catalytic cycle.[1]
Q2: Could the stability of this compound itself be the issue?
While this compound is a stable compound, the potential for racemization of the final product under the reaction or work-up conditions should be considered.[1][3] The acidity or basicity of the reaction medium, as well as elevated temperatures during the reaction or purification, can contribute to the loss of stereochemical integrity. The mechanism of racemization for amino acids often involves the formation of a carbanion intermediate, which is stabilized by the phenyl group in this case.[3]
Q3: How critical is the purity of my reagents and solvents?
The purity of all reaction components is paramount. Trace impurities can have a significant impact on the stereochemical outcome. For instance, residual acid or base in solvents can interfere with catalyst activity or promote side reactions. Water is a particularly common culprit that can deactivate many catalysts used in asymmetric synthesis.[1] It is highly recommended to use freshly distilled or anhydrous grade solvents and to ensure the purity of all other reagents through appropriate analytical techniques (e.g., NMR, GC-MS).
Q4: My reaction involves a chiral catalyst. What are the key parameters to optimize for improving stereoselectivity?
When using a chiral catalyst, several factors can be tuned to enhance stereoselectivity. The choice of the chiral ligand is crucial, as its steric and electronic properties dictate the chiral environment of the reaction.[1] Catalyst loading is another important parameter; too low a concentration can sometimes lead to a competing, non-selective background reaction.[4] Additionally, the reaction temperature and solvent can profoundly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4][5]
II. In-Depth Troubleshooting Guides
Guide 1: Systematic Optimization of Reaction Conditions
A systematic approach to optimizing reaction conditions is often the most effective way to address low stereoselectivity. This involves methodically varying one parameter at a time while keeping others constant.
1.1 Temperature Screening
Temperature has a profound effect on the enantioselectivity of many reactions.[6] Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lower activation enthalpy.
Experimental Protocol: Temperature Screening
-
Set up a series of identical small-scale reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).[4]
-
Ensure all other parameters (reagent concentrations, solvent, catalyst loading, and reaction time) are kept constant.
-
After a predetermined time, quench the reactions and analyze the product for conversion and stereoselectivity (e.g., by chiral HPLC or SFC).
-
Plot the stereoselectivity (ee or de) versus temperature to identify the optimal range.[7]
Data Presentation: Illustrative Effect of Temperature on Enantiomeric Excess (ee)
| Temperature (°C) | Enantiomeric Excess (ee) (%) |
| 25 | 65 |
| 0 | 80 |
| -20 | 92 |
| -40 | 97 |
| -78 | 99 |
This table illustrates a common trend where lower temperatures lead to higher enantioselectivity.
1.2 Solvent Screening
The choice of solvent can dramatically influence the stereochemical outcome of a reaction by affecting the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[4][8]
Experimental Protocol: Solvent Screening
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, tert-amyl alcohol).[8]
-
Set up a small-scale reaction in each solvent, ensuring all other parameters are identical.
-
Monitor the reactions for conversion and determine the stereoselectivity of the product upon completion.
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and stereoselectivity.[9]
Data Presentation: Illustrative Solvent Effects on Diastereomeric Ratio (dr)
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (dr) |
| Toluene | 2.4 | 85:15 |
| Dichloromethane | 9.1 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 95:5 |
| Acetonitrile | 37.5 | 70:30 |
This table shows how different solvents can impact the diastereoselectivity of a reaction.
Guide 2: Catalyst and Reagent Integrity
The performance of a stereoselective reaction is highly dependent on the quality of the catalyst and reagents used.
2.1 Catalyst Purity and Activation
Impurities in the catalyst can significantly reduce enantioselectivity.[4] It is crucial to use catalysts of high purity and to handle them under appropriate conditions, especially if they are sensitive to air or moisture.
Experimental Protocol: Catalyst Handling and Activation
-
Purification: If necessary, recrystallize the chiral ligand or catalyst complex according to established literature procedures.
-
Inert Atmosphere: For air- or moisture-sensitive catalysts, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Activation: Some catalysts require an activation step. For example, using molecular sieves to remove trace amounts of water can be beneficial.[4] Add activated 4Å molecular sieves to the reaction flask and dry under vacuum with heating. Cool to room temperature under an inert atmosphere before adding solvents and reagents.[4]
2.2 Reagent and Starting Material Purity Check
The presence of unforeseen impurities in your starting material, this compound, or other reagents can lead to side reactions or catalyst inhibition.
Workflow: Purity Verification
Caption: Workflow for verifying the purity of reaction components.
Guide 3: Mechanistic Considerations and Reaction Design
A deeper understanding of the reaction mechanism can provide insights into the sources of low stereoselectivity.
3.1 Substrate-Catalyst Mismatch
Not all chiral catalysts are universally effective for all substrates.[1] Steric or electronic properties of the substrate may hinder effective binding to the chiral catalyst, leading to poor stereocontrol. If you suspect a substrate-catalyst mismatch, consider screening a library of different chiral ligands or catalysts.
3.2 Conformational Flexibility
If a chiral auxiliary is being used, its conformational flexibility can impact diastereoselectivity.[1] A rigid auxiliary that effectively shields one face of the reactive center is more likely to induce high stereoselectivity. Molecular modeling can sometimes be a useful tool to predict the most stable conformations of the substrate-auxiliary complex.
Troubleshooting Logic: Addressing Low Stereoselectivity
Caption: A logical approach to troubleshooting low stereoselectivity.
III. Concluding Remarks
Troubleshooting low stereoselectivity is an iterative process that requires careful experimentation and a solid understanding of the underlying chemical principles. By systematically addressing the factors outlined in this guide—reaction conditions, reagent purity, and mechanistic considerations—researchers can significantly improve the stereochemical outcomes of their reactions involving this compound.
References
-
Chemistry World. (2017, January 16). Temperature drop triggers chirality twist. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, August 31). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). Retrieved from [Link]
-
RSC Blogs. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]
-
ACS Publications. (2019, July 18). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Retrieved from [Link]
-
ACS Omega. (2019, January 29). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Retrieved from [Link]
-
NIH National Library of Medicine. (2013, December 19). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Retrieved from [Link]
- Marcel Dekker, Inc. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.
-
ACS Publications. (n.d.). Enantioselective synthesis of .beta.-amino esters through high pressure-induced addition of amines to .alpha.,.beta.-ethylenic esters. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]
- (n.d.). Key Concepts in Stereoselective Synthesis.
-
Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
- (n.d.). Stereospecificity and Stereoselectivity.
- (n.d.). Asymmetric synthesis.
-
ResearchGate. (2025, August 6). Stereoselective Synthesis and Application of β‐Amino Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Stereoselectivity. Retrieved from [Link]
-
Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]
-
Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
-
(n.d.). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Retrieved from [Link]
- (n.d.). Asymmetric Synthesis.
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]
-
PubMed. (2011, December). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
MDPI. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Ethyl 3-amino-2-phenylpropanoate. Retrieved from [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
Technical Support Center: (R)-Ethyl 3-amino-3-phenylpropanoate Purification
Welcome to the technical support center for the purification of (R)-Ethyl 3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we address specific issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure you can design robust, self-validating protocols.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may be encountered during the purification of this compound and its hydrochloride salt.[1][2]
Question 1: My recrystallization attempt resulted in a low yield or an oil instead of crystals. What went wrong and how can I fix it?
Answer: This is a common issue stemming from suboptimal solvent selection and cooling procedures. The goal of recrystallization is to identify a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Causality & Explanation:
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid phase instead of crystallizing. This is often due to using a solvent in which the compound is too soluble or cooling the solution too rapidly.
-
Low Yield: This can result from several factors: using too much solvent, which keeps the product in solution even at low temperatures; premature crystallization during a hot filtration step; or incomplete precipitation.
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, and mixtures with hexanes) in small test tubes. A good solvent will fully dissolve your compound when hot but show significant precipitation upon cooling to room temperature and then 0-4°C.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once it has reached room temperature, it can be moved to an ice bath to maximize precipitation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal from a previous successful batch.
-
Anti-Solvent Technique: If a single solvent is not effective, an anti-solvent (a solvent in which your compound is insoluble) can be slowly added to a solution of your compound until it becomes turbid, then warmed until clear. Slow cooling should then induce crystallization. For ethyl 3-amino-3-phenylpropanoate, an ethyl acetate/hexanes system is often effective.
-
Question 2: I'm performing flash column chromatography on silica gel, but my product is eluting with impurities or showing significant tailing. How can I improve the separation?
Answer: Poor separation on a silica column is typically a problem of incorrect mobile phase polarity or interactions between the basic amine group and the acidic silica surface.
-
Causality & Explanation:
-
Tailing: The basic amine group in your molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a "tailing" or "streaking" elution profile, which severely reduces resolution.
-
Co-elution: If the mobile phase polarity is too high, both your product and impurities will travel quickly up the column with little separation. If it's too low, elution will be excessively slow, and band broadening can cause overlap.
-
-
Recommended Solutions:
-
Add a Basic Modifier: To prevent tailing, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1% v/v).[3] This deactivates the acidic sites on the silica by protonating the modifier instead of your compound, leading to sharper peaks and better separation.
-
Optimize Mobile Phase Polarity: The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[4] Adjust the ratio to achieve the target Rf before running the column.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a treated silica gel (e.g., deactivated silica).
-
Workflow for Optimizing Column Chromatography
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
This section covers broader questions regarding methodology, analysis, and scale-up for the purification of this compound.
Question 1: What is the best method for determining the enantiomeric excess (ee) of my purified sample?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds like this compound.[5][6][7]
-
Why Chiral HPLC? It provides direct visualization and quantification of both enantiomers, offering high accuracy and sensitivity. The enantiomeric excess (% ee) is calculated directly from the peak areas of the two enantiomers:
-
% ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100[8]
-
-
Alternative Methods:
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The sample is reacted with a pure chiral agent to form diastereomers, which can often be distinguished by ¹H or ³¹P NMR.[9][10] This method is rapid but requires the derivatization reaction to go to completion without any kinetic resolution.
-
Optical Rotation: While historically significant, this method measures the bulk optical activity of the sample. Its accuracy is limited as the measured rotation can be influenced by trace impurities, solvent, and concentration (the Horeau effect).[8] It is best used as a qualitative check rather than for precise ee determination.
-
Question 2: How do I select the right chiral stationary phase (CSP) for HPLC separation?
Answer: CSP selection is largely an empirical process, but a systematic screening approach is highly effective. Polysaccharide-based and macrocyclic glycopeptide-based columns are excellent starting points for β-amino esters.[11][12][13]
-
Polysaccharide-Based CSPs (e.g., Chiralpak®, Lux®): These are derivatives of cellulose or amylose coated or immobilized on a silica support. They are versatile and widely used. Immobilized versions offer greater solvent compatibility.
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic™): These phases, like Teicoplanin, are particularly effective for separating polar and ionic compounds like underivatized amino acids and their esters.[12]
Chiral HPLC Troubleshooting Flowchart
Caption: A decision tree for resolving issues with chiral HPLC separations.
Question 3: What are the key differences between purifying the free base versus the hydrochloride salt of Ethyl 3-amino-3-phenylpropanoate?
Answer: The chemical form of your compound dictates the optimal purification strategy. The free base is a basic oil or low-melting solid, while the hydrochloride salt is typically a more stable, crystalline solid.[2][14]
Table 1: Purification Strategy Comparison: Free Base vs. HCl Salt
| Feature | This compound (Free Base) | This compound HCl |
| Physical State | Typically an oil or low-melting solid.[15] | Crystalline solid.[1][2] |
| Solubility | Soluble in a wide range of organic solvents (EtOAc, DCM, Ether). | Soluble in polar solvents like methanol, ethanol, and water; less soluble in non-polar organics. |
| Recrystallization | More challenging; prone to oiling out. Often requires mixed solvent systems (e.g., Ether/Hexanes). | Generally straightforward. Isopropanol or Ethanol/Ether are common choices. |
| Column Chromatography | Prone to tailing on silica gel; requires a basic modifier (e.g., TEA) in the eluent. | Not typically purified by standard silica gel chromatography due to high polarity and poor solubility in common eluents. Ion-exchange chromatography is an alternative. |
| Handling | Can be less stable; potential for degradation or racemization under harsh conditions. | More stable, easier to handle and store as a solid. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of the Free Base
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel in the chosen mobile phase. A typical starting eluent is 20-30% Ethyl Acetate in Hexanes with 0.5% Triethylamine.
-
Loading: Carefully load the dry slurry onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with ninhydrin or potassium permanganate to visualize the amine.
-
Pooling and Concentration: Combine the pure fractions (fractions with an Rf of ~0.3 and no visible impurities) and concentrate under reduced pressure to yield the purified product.
Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
This is a representative starting method. Optimization will be required.
-
Column: Polysaccharide-based CSP, such as a Chiralpak® IA or Lux® Amylose-1 (amylose derivative) or a Chiralcel® OD-H or Lux® Cellulose-1 (cellulose derivative).
-
Mobile Phase (Normal Phase): 90:10 Hexane/Isopropanol (+ 0.1% Diethylamine for peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the % ee from the integrated peak areas.
References
- Benchchem. (n.d.).
- PrepChem. (n.d.).
- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
- ResearchGate. (n.d.). Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf.
- Unknown. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
- ChemScene. (n.d.). Ethyl (R)
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
- Phenomenex. (n.d.).
- Sigma-Aldrich. (n.d.). ETHYL (R)
- Ilia, G., & D'Ovidio, C. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR.
- Wikipedia. (n.d.). Enantiomeric excess. Wikipedia.
- Wright, J. A., et al. (2017). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 8(3), 2154-2161.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). sfera - Unife.
- Griffith, O. W., et al. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate.
- Sigma-Aldrich. (n.d.). ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3. Sigma-Aldrich.
- Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.
- Sorbe Analytics. (n.d.).
Sources
- 1. chemscene.com [chemscene.com]
- 2. ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3 [sigmaaldrich.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3 [sigmaaldrich.com]
- 15. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and removing common impurities in (R)-Ethyl 3-amino-3-phenylpropanoate.
Technical Support Center: (R)-Ethyl 3-amino-3-phenylpropanoate
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect when synthesizing this compound?
This is a critical first question, as impurity profiles are intrinsically linked to the synthetic route employed. The most common synthesis involves a one-pot reaction of benzaldehyde, malonic acid, and ammonium acetate, followed by esterification, or a Michael addition-type reaction.[1][2] Based on these pathways, impurities can be categorized as follows:
-
Process-Related Impurities: These originate from the reaction itself.
-
(S)-Ethyl 3-amino-3-phenylpropanoate: The opposite enantiomer is the most critical impurity to monitor and control, as it can have different pharmacological effects. Its presence directly impacts the enantiomeric excess (ee).
-
Unreacted Starting Materials: Residual benzaldehyde, malonic acid, or related precursors.
-
Side-Products: β-lactams from intramolecular cyclization or products from self-condensation of starting materials. Poly (β-amino esters) can also form, especially under conditions that favor polymerization.[3]
-
-
Degradation-Related Impurities:
-
(R)-3-Amino-3-phenylpropanoic acid: The hydrolyzed form of the ester. This can occur if the product is exposed to acidic or basic conditions, particularly in the presence of water during workup or storage.
-
-
Solvent-Related Impurities:
-
Residual Solvents: Ethanol, isopropanol, dichloromethane, or other solvents used in the reaction or purification steps.[1]
-
Table 1: Common Impurities and Their Likely Origin
| Impurity Class | Specific Example | Likely Origin | Recommended Primary Analytical Technique |
| Enantiomeric | (S)-Ethyl 3-amino-3-phenylpropanoate | Non-stereoselective synthesis or racemization | Chiral HPLC, Chiral GC, NMR with Chiral Shift Reagent |
| Starting Material | Benzaldehyde | Incomplete reaction | GC-MS, HPLC-UV, ¹H NMR |
| Side-Product | Ethyl 3-oxo-3-phenylpropanoate | Incomplete amination/reduction step | HPLC-UV, LC-MS, ¹H NMR |
| Degradant | (R)-3-Amino-3-phenylpropanoic acid | Hydrolysis of the ester | HPLC-UV/MS, ¹H NMR (D₂O exchange) |
| Solvent | Ethanol, Dichloromethane | Reaction or workup solvent | ¹H NMR, Headspace GC |
Troubleshooting Guide: Impurity Identification
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
An NMR spectrum is a powerful first pass for identifying structural impurities and residual solvents.
-
Causality: Each unique chemical environment gives a distinct signal. Impurities will present as sets of peaks that do not correspond to the desired product. Their integration value relative to the product's peaks can provide a semi-quantitative estimate of their concentration.
-
Troubleshooting Steps:
-
Assign Product Peaks: First, confidently assign all peaks for this compound. (Aromatic protons ~7.3 ppm, CH amine ~4.4 ppm, CH₂ of ethyl ~4.1 ppm, CH₂ adjacent to amine ~2.6 ppm, CH₃ of ethyl ~1.2 ppm).
-
Check for Solvents: Compare singlet, triplet, and quartet patterns in the aliphatic region to common solvent charts (e.g., Ethanol, Ethyl Acetate, Dichloromethane, THF).
-
Look for Aldehydic Protons: A peak around 9-10 ppm is a strong indicator of residual benzaldehyde.
-
Identify Hydrolysis: The presence of the corresponding carboxylic acid can be confirmed by adding a drop of D₂O to the NMR tube. The labile acid and amine protons will exchange with deuterium, causing their corresponding peaks to disappear.
-
Use 2D NMR: Techniques like COSY and HSQC can help establish connectivity for significant unknown impurities, aiding in their structural elucidation.
-
Q2: My HPLC chromatogram shows multiple peaks besides the main product. What could they be?
HPLC is the workhorse for separating and quantifying non-volatile impurities.
-
Causality: Reverse-phase HPLC separates compounds based on their polarity. More polar compounds (like the hydrolyzed acid) will elute earlier, while less polar compounds (like starting materials such as benzaldehyde) will typically elute later than the product.
-
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow.
-
Experimental Protocol: See Protocol 1 for a standard reverse-phase HPLC method.
Q3: How do I determine the enantiomeric excess (ee) of my product?
Determining the enantiomeric excess (ee) is mandatory for any chiral compound. Enantiomers have identical physical properties and cannot be separated by standard achiral chromatography.
-
Causality: Chiral separation techniques rely on creating a temporary diastereomeric interaction between the enantiomers and a chiral selector. These diastereomeric complexes have different energies and stabilities, allowing for their separation.[4]
-
Primary Methods:
-
Chiral HPLC/SFC: This is the gold standard. The sample is passed through a column packed with a chiral stationary phase (CSP), such as derivatized cellulose or amylose. The differential interaction with the CSP leads to different retention times for the (R) and (S) enantiomers.
-
NMR with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs):
-
CSAs (e.g., (R)-BINOL) form transient diastereomeric complexes that have slightly different chemical shifts, allowing for the integration of separate peaks for each enantiomer.[5]
-
CDAs react with the amine to form a covalent diastereomeric mixture, which can then be analyzed by standard ¹H NMR or achiral HPLC. This is a robust but more labor-intensive method.[6]
-
-
-
Experimental Protocol: See Protocol 2 for a typical chiral HPLC method.
Troubleshooting Guide: Impurity Removal
Q4: How can I remove unreacted starting materials and polar impurities?
Standard purification techniques are often effective for removing impurities that have significantly different physical properties from the product.
-
Recommended Techniques:
-
Aqueous Wash/Extraction: A simple acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (like sodium bicarbonate) to remove acidic impurities (e.g., malonic acid, hydrolyzed product). Then, wash with a mild aqueous acid (like dilute HCl) to protonate the amine product, pulling it into the aqueous layer and leaving non-basic impurities (like benzaldehyde) in the organic layer. Finally, basify the aqueous layer and re-extract the pure product back into an organic solvent.
-
Column Chromatography: Flash chromatography on silica gel is effective for separating compounds with different polarities. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Q5: What is the best way to remove the (S)-enantiomer and improve the enantiomeric excess?
Enriching the desired enantiomer requires a chiral separation technique.
-
Causality: Since enantiomers have identical solubilities, standard recrystallization will not separate them. Chiral resolution methods rely on converting the enantiomeric pair into a diastereomeric pair, which will have different physical properties.
-
Resolution Techniques:
-
Preparative Chiral Chromatography: This is the most direct method but can be expensive and time-consuming for large quantities. The principle is the same as analytical chiral HPLC, but on a larger scale.
-
Diastereomeric Salt Formation & Recrystallization: This is a classical and highly effective industrial method.
-
Mechanism: React the racemic or enantio-enriched amine with a single enantiomer of a chiral acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid). This forms a pair of diastereomeric salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid].
-
Separation: These two diastereomeric salts will have different solubilities in a given solvent. Through careful solvent selection and controlled crystallization, one diastereomer will preferentially precipitate.
-
Liberation: After isolating the desired diastereomeric salt by filtration, the chiral acid is removed by an acid-base workup to yield the enantiomerically pure amine.
-
-
Experimental Protocol: See Protocol 3 for a guide to diastereomeric salt recrystallization.
-
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product co-elutes with impurity in column chromatography | Insufficient difference in polarity. | 1. Use a shallower solvent gradient. 2. Try a different solvent system (e.g., Dichloromethane/Methanol). 3. Consider using a different stationary phase (e.g., Alumina). |
| No precipitation during diastereomeric salt formation | Salts are too soluble in the chosen solvent; incorrect stoichiometry. | 1. Use a less polar solvent or an anti-solvent. 2. Concentrate the solution. 3. Ensure a 1:1 molar ratio of your amine to the chiral acid. |
| Low yield after recrystallization | Product is too soluble in the recrystallization solvent; cooling too fast. | 1. Use a solvent system where the product has high solubility when hot and low solubility when cold. 2. Allow the solution to cool slowly to room temperature, then in an ice bath. |
| Product oils out instead of crystallizing | Presence of impurities; supersaturation; low melting point. | 1. Purify further by chromatography first. 2. Use a more dilute solution. 3. Add a seed crystal. 4. Consider converting the free base to a stable salt (e.g., hydrochloride).[7] |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling
-
Objective: To determine the chemical purity of this compound and quantify related impurities.
-
Methodology:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
-
-
Self-Validation: A system suitability test should be run using a standard. Peak tailing should be < 2.0 and theoretical plates > 2000. The area percent of all peaks is used to calculate purity.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
-
Objective: To separate and quantify the (R) and (S) enantiomers.
-
Methodology:
-
Column: Chiral stationary phase, e.g., Amylose or Cellulose-based (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). The choice of additive depends on the column and is crucial for good peak shape.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of the mobile phase.
-
-
Self-Validation: Inject a racemic standard to confirm the retention times of both enantiomers and ensure baseline resolution (>1.5). The ee is calculated as: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Protocol 3: Purification by Diastereomeric Salt Recrystallization
-
Objective: To increase the enantiomeric excess of the (R)-enantiomer.
-
Methodology:
-
Salt Formation: In a flask, dissolve 1.0 equivalent of the enantio-enriched ethyl 3-amino-3-phenylpropanoate in a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve 0.95-1.0 equivalent of a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid) in the minimum amount of the same warm solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. If no precipitate forms, slowly add a less polar anti-solvent (e.g., ethyl acetate or heptane) until turbidity is observed. Heat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and analyze a small sample by chiral HPLC to determine the enantiomeric excess of the salt. Repeat the recrystallization if the desired ee is not achieved.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 1M NaOH) until the pH is >10 to deprotonate the amine and the chiral acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
-
Workflow & Logic Diagram
Sources
- 1. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 2. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Reaction Conditions for β-Lactam Formation
Welcome to the Technical Support Center for β-Lactam Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of these critical four-membered rings. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may encounter at the bench.
The β-lactam ring is a cornerstone of many life-saving antibiotics, including penicillins and cephalosporins, and serves as a versatile synthon for other biologically active molecules.[1][2] However, its inherent ring strain, while crucial for its biological activity, also presents unique synthetic challenges.[1] This guide focuses primarily on the Staudinger [2+2] cycloaddition of a ketene and an imine—one of the most reliable and widely used methods for β-lactam construction—while also touching upon broader principles applicable to other synthetic routes.[3][4][5]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Problem 1: Low or No Yield of the Desired β-Lactam
Question: My Staudinger cycloaddition reaction is resulting in a very low yield or a complex mixture with no discernible product. What are the primary causes and how can I fix this?
Answer: Low yield is one of the most common frustrations in β-lactam synthesis. The root cause often traces back to one of three areas: reactant stability, reactant reactivity, or reaction conditions.
Possible Causes & Solutions:
-
Imine Hydrolysis: Imines are susceptible to hydrolysis, especially in the presence of trace amounts of water. This reverts the imine to its constituent aldehyde/ketone and amine, effectively removing it from the reaction.
-
Causality: The electrophilic carbon of the imine is attacked by water, leading to a tetrahedral intermediate that collapses, breaking the C=N bond.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Ketene Polymerization or Dimerization: Ketenes, particularly unsubstituted or monosubstituted ones, are highly reactive and prone to self-condensation, forming dimers or polymers.[6]
-
Causality: The electrophilic central carbon of one ketene molecule is attacked by the nucleophilic terminal carbon of another.
-
Solution: The most effective strategy is to generate the ketene in situ in the presence of the imine. This is typically achieved by the slow addition of an acid chloride to a solution containing the imine and a tertiary amine base (like triethylamine). This ensures the ketene concentration remains low at any given moment, favoring the desired intermolecular reaction with the imine over self-reaction.[7]
-
-
Low Reactivity of Starting Materials: The electronic nature of your substituents plays a crucial role. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[6][7]
-
Causality: Electron-donating groups on the imine increase its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups on the ketene make its central carbon more electrophilic, also speeding up the initial attack.[6][7]
-
Solution: If you suspect low reactivity, consider modifying your substrates if possible. For example, using an imine with an electron-donating group on the N-aryl ring can enhance its reactivity.
-
-
Steric Hindrance: Bulky substituents on either the imine or the ketene can physically block the approach of the two reactants, significantly slowing down the cycloaddition.[6]
-
Solution: If your target molecule allows, opt for less sterically demanding starting materials to validate your reaction conditions before moving to a more complex system.
-
Troubleshooting Workflow for Low Yield
Below is a logical decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting Decision Tree for Low β-Lactam Yield.
Problem 2: Incorrect Stereochemistry (Undesired cis/trans Ratio)
Question: My reaction produces a mixture of cis and trans diastereomers, or it selectively forms the undesired isomer. How can I control the stereochemical outcome?
Answer: Controlling diastereoselectivity is paramount and is one of the most nuanced aspects of β-lactam synthesis. The stereochemical outcome of the Staudinger reaction is determined during the ring-closure of a zwitterionic intermediate.[3][7] The relative rates of ring closure versus bond rotation in this intermediate dictate the final cis/trans ratio.
Key Control Factors:
-
Solvent Polarity: This is often the most powerful tool at your disposal.
-
Causality: Polar solvents stabilize the charged zwitterionic intermediate, extending its lifetime. This allows time for rotation around the C-N single bond to form the thermodynamically more stable trans product.[3] Non-polar solvents do not stabilize the intermediate, leading to a rapid, kinetically controlled ring closure that typically yields the cis product.[3][6]
-
Application: For cis-β-lactams, use non-polar solvents like toluene or benzene. For trans-β-lactams, use polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile (CH₃CN).[3][6]
-
-
Reaction Temperature: Temperature influences the energy available for bond rotation and can shift the balance between kinetic and thermodynamic control.
-
Causality: Lower temperatures (-78 °C to 0 °C) generally favor the kinetically controlled cis product by disfavoring bond rotation in the intermediate.[6] Higher temperatures (reflux) can provide the energy needed to overcome the rotational barrier, favoring the formation of the more stable trans isomer.[6]
-
-
Reactant Structure: The substituents on both the ketene and the imine can influence the rate of ring closure.
-
Causality: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis product. The opposite electronic arrangement slows the closure, allowing more time for isomerization and favoring the trans product.[7]
-
Data Summary: Controlling Stereoselectivity
| Parameter | Condition | Favored Isomer | Rationale |
| Solvent | Non-polar (e.g., Toluene) | cis | Kinetically controlled; rapid ring closure of the initial zwitterionic intermediate.[3][6] |
| Polar Aprotic (e.g., THF, CH₃CN) | trans | Thermodynamically controlled; stabilization of the zwitterion allows rotation before ring closure.[3][6] | |
| Temperature | Low (-78 °C to 0 °C) | cis | Kinetically controlled; insufficient energy for bond rotation.[6] |
| High (Room Temp to Reflux) | trans | Thermodynamically controlled; provides energy to overcome the rotational barrier to the more stable intermediate.[6] |
Mechanism: Influence of Solvent on Stereoselectivity
Caption: Staudinger mechanism showing solvent influence on stereochemical outcome.
Problem 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the common impurities and best practices for purification?
Answer: Purification of β-lactams can be challenging due to their potential instability and the nature of common side-products.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have leftover imine and/or base.
-
Solution: A simple aqueous workup can often remove the tertiary amine base (e.g., washing with dilute HCl, then brine). Unreacted imine can typically be separated by standard silica gel column chromatography.
-
-
Base-Related Byproducts: The tertiary amine used to generate the ketene can be a persistent impurity.
-
Solution: Use of a "proton sponge" (a non-nucleophilic base) can sometimes be beneficial, although these can also be difficult to remove.[8] For standard amines like triethylamine, an acidic wash is usually effective.
-
-
Product Instability on Silica Gel: The β-lactam ring can be susceptible to hydrolysis or ring-opening on acidic silica gel.
-
Causality: The Lewis acidic sites on standard silica gel can catalyze the addition of nucleophiles (like water or methanol from the eluent) to the strained amide carbonyl, leading to decomposition.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography if your product is particularly sensitive.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to obtain highly pure material without the risk of decomposition on a column.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to β-lactams besides the Staudinger reaction?
A1: While the Staudinger cycloaddition is very common, other powerful methods exist. The Gilman-Speeter reaction , an ester enolate-imine cyclocondensation, is another classic route.[5][9] More modern approaches include various transition-metal-catalyzed reactions, such as rhodium-catalyzed C-H insertion or palladium-catalyzed C-H amidation, which offer novel pathways and opportunities for asymmetric synthesis.[3][4][10] The Kinugasa reaction provides a route from copper acetylides and nitrones.[8] The choice of method often depends on the desired substitution pattern and available starting materials.
Q2: How can I synthesize a single enantiomer of a β-lactam?
A2: Asymmetric synthesis is crucial for developing therapeutic agents. There are several established strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or imine precursor can direct the stereochemical course of the cycloaddition.
-
Chiral Catalysts: This is a more atom-economical approach. Chiral nucleophilic catalysts, such as derivatives of cinchona alkaloids (e.g., benzoylquinine) or planar-chiral N-heterocyclic carbenes (NHCs), have been developed to catalyze the Staudinger reaction with high enantioselectivity.[3][8][11] These catalysts typically function by forming a chiral ketene enolate intermediate that then reacts with the imine.
Q3: What is the role of the base (e.g., triethylamine) in the Staudinger reaction?
A3: In the most common variant of the Staudinger reaction, where the ketene is generated in situ from an acid chloride, the base plays a critical role. It performs a dehydrohalogenation, abstracting a proton from the α-carbon of the acid chloride and eliminating the chloride ion to form the C=C double bond of the ketene.[3] It is essential to use a non-nucleophilic base to avoid side reactions with the acid chloride.
Key Experimental Protocol: General Procedure for Staudinger Cycloaddition
This protocol provides a generalized, step-by-step methodology for the synthesis of a β-lactam via the in situ generation of a ketene from an acid chloride.
Materials:
-
Imine (1.0 eq)
-
Acid Chloride (1.1 - 1.2 eq)
-
Triethylamine (NEt₃) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Toluene for cis, THF for trans)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the oven-dried flask under an inert atmosphere. Equip it with a magnetic stir bar and a rubber septum.
-
Initial Solution: Dissolve the imine (1.0 eq) and triethylamine (1.2 - 1.5 eq) in the chosen anhydrous solvent (e.g., 0.1-0.2 M concentration).
-
Cooling: Cool the solution to the desired temperature using an appropriate bath (e.g., an ice-water bath for 0 °C or a dry ice/acetone bath for -78 °C). A lower temperature is often a good starting point to minimize side reactions.
-
Ketene Generation & Reaction:
-
Draw the acid chloride (1.1 - 1.2 eq) into a syringe.
-
Crucial Step: Add the acid chloride to the stirred imine/base solution dropwise over a period of 30-60 minutes. A syringe pump is highly recommended for this to ensure a slow, steady addition rate. This keeps the instantaneous concentration of the highly reactive ketene low, preventing polymerization.[6]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the imine starting material is consumed. The reaction time can range from a few hours to overnight.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography (potentially on neutralized silica gel) or recrystallization to yield the final β-lactam.
References
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. β-Lactam synthesis [organic-chemistry.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Preventing racemization of (R)-Ethyl 3-amino-3-phenylpropanoate during reactions.
Technical Support Center: (R)-Ethyl 3-amino-3-phenylpropanoate
A Guide to Preserving Stereochemical Integrity in Chemical Reactions
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for a common yet critical challenge: preventing racemization of this valuable chiral building block. This resource combines mechanistic understanding with field-tested protocols to ensure the stereochemical purity of your compounds.
Understanding the Challenge: The Lability of the C3 Stereocenter
This compound is a β-amino ester with a single stereocenter at the C3 position, which is benzylic and alpha to the primary amine. The hydrogen atom on this stereocenter is susceptible to abstraction under basic conditions. The resulting carbanion intermediate is planar and achiral. Subsequent reprotonation can occur from either face, leading to a mixture of (R) and (S) enantiomers, a process known as racemization.[1] Preserving the enantiomeric excess (%ee) is therefore paramount in any synthetic transformation involving this molecule.
Mechanism of Base-Catalyzed Racemization
The primary pathway for racemization is a deprotonation-reprotonation mechanism. The acidity of the C-H bond at the chiral center, while not high, is sufficient for abstraction by common bases, especially when stabilized by the adjacent phenyl group.
Caption: Base-catalyzed racemization via a planar carbanion intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors that lead to racemization of this compound?
A1: The three most critical factors are Base Strength , Temperature , and Reaction Time .
-
Base: Strong bases and less sterically hindered bases can more easily abstract the proton at the chiral center.[2]
-
Temperature: Higher temperatures increase the rate of deprotonation and thus accelerate racemization.
-
Time: Prolonged exposure to basic conditions, even with a mild base, increases the likelihood of racemization.[3]
Q2: Can I use common inorganic bases like NaOH or K₂CO₃ for reactions?
A2: It is strongly discouraged. Inorganic bases, particularly hydroxides, in protic solvents create a highly basic environment that rapidly racemizes β-amino esters. While carbonate bases are weaker, they can still cause significant racemization, especially with extended reaction times.[3] Organic bases are generally preferred.
Q3: Is triethylamine (TEA) a suitable base for N-acylation or other modifications?
A3: While widely used, triethylamine (TEA) can cause racemization due to its relatively strong basicity and small steric profile.[2] For sensitive substrates like this, a more sterically hindered and/or weaker base is a safer choice. Bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-collidine are often recommended to minimize racemization.[2][4]
Q4: How does the choice of solvent affect stereochemical stability?
A4: The solvent plays a crucial role.
-
Polar Aprotic Solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are generally good choices as they solubilize the reactants well without promoting proton exchange as readily as protic solvents.
-
Polar Protic Solvents like ethanol or water should be used with caution, as they can facilitate proton transfer and accelerate racemization, especially in the presence of a base.
-
Non-polar Solvents like hexane or toluene may be suitable but can suffer from poor solubility of starting materials and reagents.
Troubleshooting Guide: Loss of Enantiomeric Excess (%ee)
This guide helps you diagnose and solve issues when you observe a drop in the optical purity of your product.
Caption: Troubleshooting workflow for diagnosing loss of enantiomeric excess.
Impact of Base and Temperature on Stereochemical Purity
The following table summarizes the expected impact of different bases on the enantiomeric excess (%ee) of the product during a typical N-acylation reaction. These are illustrative values based on established principles.
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Typical Reaction Temp. | Expected %ee Retention |
| NaOH | Low | ~15.7 | Room Temp | < 20% (Very Poor) |
| Triethylamine (TEA) | Low | ~10.7 | 0°C to Room Temp | 70-90% (Moderate) |
| DIPEA (Hünig's Base) | High | ~10.7 | 0°C | >98% (Excellent) |
| 2,4,6-Collidine | High | ~7.4 | 0°C | >99% (Superior) |
Data is generalized for illustrative purposes. Actual results depend on substrate, reagents, and specific reaction time.
Validated Experimental Protocols
Protocol 1: Racemization-Free N-Acylation
This protocol describes a robust method for acylating the primary amine of this compound with minimal loss of stereochemical integrity.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Acid Chloride (e.g., Acetyl Chloride) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Suspend this compound hydrochloride in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0°C using an ice-water bath.
-
Add DIPEA dropwise to the stirred suspension. The hydrochloride salt will react to form the free amine, which should dissolve. Stir for 15 minutes.
-
Slowly add the acid chloride (dissolved in a small amount of anhydrous DCM) to the reaction mixture at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess (%ee) by Chiral HPLC
Verifying the optical purity of your product is a critical self-validating step.[5][6] A standard method using a polysaccharide-based chiral stationary phase is outlined below.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: A column with a cellulose or amylose-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).
-
Mobile Phase: A mixture of Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm (due to the phenyl group).
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard of the racemic product to determine the retention times of both the (R) and (S) enantiomers.
-
Dissolve a small sample (approx. 1 mg/mL) of your purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
References
-
Bodanszky, M., & Bodanszky, A. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]
-
Ferenc, B., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31631-31641. [Link]
-
Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Wang, C., et al. (2019). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science, 10(15), 4249-4255. [Link]
-
Ohmori, K., & Suzuki, K. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 18(19), 3645-3655. [Link]
-
Li, W., et al. (2022). Access to Enantioenriched Molecules with Diverse Fluorinated Tetrasubstituted Stereocenters Using Hydroxy as Kinetic Resolution Director. SSRN. [Link]
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 821-826. [Link]
-
Tessaro, D., et al. (2012). Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]
-
Orozco-González, Y., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. uma.es [uma.es]
- 6. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Overcoming Poor Solubility of (R)-Ethyl 3-amino-3-phenylpropanoate
Introduction
(R)-Ethyl 3-amino-3-phenylpropanoate is a chiral building block with significant applications in organic synthesis and pharmaceutical development. Its structure, containing a phenyl ring, an amino group, and an ethyl ester, presents a unique combination of polar and non-polar characteristics. This duality often leads to challenging solubility profiles in common organic solvents, creating hurdles in reaction setup, purification, and formulation. This technical support guide provides a systematic approach to diagnosing and overcoming these solubility issues, offering troubleshooting workflows, detailed protocols, and answers to frequently asked questions.
Section 1: Troubleshooting Guide for Solubility Issues
Poor solubility can manifest as cloudiness, precipitation, or the formation of an insoluble oil. Before attempting advanced solubilization techniques, it is critical to diagnose the potential cause of the issue. This flowchart provides a logical progression for identifying and resolving common solubility problems.
Caption: Troubleshooting workflow for solubility issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents like hexanes, but also not fully soluble in some polar solvents?
A: This behavior is due to the molecule's amphiphilic nature. It possesses a non-polar phenyl ring and ethyl group, which favor dissolution in less polar environments, and a polar amino group and ester carbonyl, which prefer polar, protic environments. In highly non-polar solvents (e.g., hexanes), the polar groups prevent dissolution. In some polar aprotic solvents (e.g., acetone), the solvent may not adequately solvate both the polar and non-polar regions of the molecule simultaneously. The principle of "like dissolves like" suggests that a solvent or solvent system must be able to accommodate all parts of the molecule.[1][2]
Q2: My compound "oils out" or precipitates from solution upon standing or cooling. What is happening?
A: This indicates that you have created a supersaturated solution, likely by dissolving the compound at an elevated temperature. Upon cooling, the kinetic energy of the system decreases, and the solution can no longer maintain the compound in the dissolved state, leading to precipitation. "Oiling out" occurs when the compound separates as a liquid phase instead of a solid crystal, which is common for compounds that have a melting point near the temperature of the solution. To avoid this, either use a better solvent system where the compound is soluble at the desired temperature or maintain the elevated temperature throughout your process.
Q3: Can I use a co-solvent to improve solubility? How do I choose one?
A: Yes, co-solvent systems are a highly effective strategy.[3][4] A co-solvent works by modifying the overall polarity and hydrogen bonding characteristics of the primary solvent to better match the solute.[3] For this compound, a good strategy is to start with a solvent in which it is partially soluble (e.g., ethyl acetate) and add a more polar co-solvent (e.g., ethanol or methanol) dropwise until the compound dissolves. This approach combines the favorable interactions of ethyl acetate with the ester and phenyl groups and the strong hydrogen bonding of the alcohol with the amine group.
Q4: I'm performing a reaction and my starting material is not fully dissolved. Will the reaction still proceed?
A: The reaction may proceed, but it will likely be very slow and inefficient. Most organic reactions occur in the solution phase where molecules can freely collide. If the starting material is not dissolved, the reaction is limited to the surface area of the solid particles, resulting in a heterogeneous reaction. This leads to slow reaction rates, incomplete conversion, and potential side reactions. Ensuring complete dissolution is crucial for achieving optimal, reproducible results.
Q5: How does forming a salt of the amine affect its solubility in organic solvents?
A: Forming a salt, such as the hydrochloride salt, drastically increases the polarity of the molecule.[5] While this dramatically enhances solubility in polar protic solvents like water or methanol, it will significantly decrease its solubility in non-polar or moderately polar aprotic solvents like dichloromethane, diethyl ether, or ethyl acetate.[6][7] The free base form is required for solubility in most common organic solvents used for synthesis and chromatography. If you have the hydrochloride salt, you will need to neutralize it (e.g., with a mild base like NaHCO₃ solution) and extract the free base into an organic solvent.
Section 3: Detailed Protocols for Solubility Enhancement
Protocol 3.1: Systematic Solvent Screening
This protocol uses the Hansen Solubility Parameters (HSP) concept as a guiding principle. HSP theory posits that solubility is favored when the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters of the solvent and solute are similar.[1][8] While the exact HSP values for the target molecule are not published, a systematic screening across solvent classes provides an empirical method to find a suitable match.
Objective: To identify the most effective single solvent for dissolving this compound at a target concentration.
Materials:
-
This compound
-
A selection of solvents from different classes (see Table 1)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation: Weigh 10 mg of the compound into separate, labeled vials.
-
Solvent Addition: Add 0.5 mL of a single test solvent to the first vial. This corresponds to a concentration of 20 mg/mL.
-
Agitation: Cap the vial and vortex or stir vigorously for 2 minutes at room temperature (approx. 25 °C).
-
Observation: Visually inspect the vial for dissolution.
-
"Freely Soluble": The solution is completely clear with no visible solid particles.
-
"Sparingly Soluble": The majority of the solid has dissolved, but some particles remain.
-
"Insoluble": Little to no solid has dissolved.
-
-
Incremental Addition (if needed): If the compound is insoluble or sparingly soluble, add another 0.5 mL of the solvent (total volume 1.0 mL, concentration 10 mg/mL) and repeat steps 3-4.
-
Repeat: Repeat steps 2-5 for each solvent to be tested.
-
Record: Record the qualitative solubility at each concentration for all solvents tested.
Data Presentation: Solvent Screening Reference
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale |
| Non-Polar | Hexane | 0.1 | Insoluble | Cannot solvate the polar amine and ester groups. |
| Toluene | 2.4 | Sparingly Soluble | Aromatic ring interacts favorably with the phenyl group. | |
| Aprotic Polar | Diethyl Ether | 2.8 | Sparingly Soluble | Can act as H-bond acceptor but lacks donor capability. |
| Ethyl Acetate | 4.4 | Soluble | Good balance; ester group interacts with the solute's ester. | |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Good H-bond acceptor, effective at solvating diverse structures. | |
| Dichloromethane (DCM) | 3.1 | Soluble | Effective for moderately polar compounds. | |
| Acetonitrile (MeCN) | 5.8 | Soluble | Highly polar, but may be less effective than protic solvents. | |
| Dimethylformamide (DMF) | 6.4 | Freely Soluble | Strong H-bond acceptor, highly effective polar aprotic solvent. | |
| Protic Polar | Isopropanol | 3.9 | Soluble | H-bond donor/acceptor capabilities are effective. |
| Ethanol | 4.3 | Freely Soluble | H-bond donor/acceptor capabilities are highly effective. | |
| Methanol | 5.1 | Freely Soluble | H-bond donor/acceptor capabilities are highly effective. |
Note: This table is based on general principles of solubility and data for analogous compounds.[9][10] Experimental verification via Protocol 3.1 is essential.
Protocol 3.2: pH Modification and Salt Formation
This protocol leverages the basicity of the primary amine to form an in situ salt with an acid, which can dramatically alter solubility, particularly for subsequent aqueous processing or specific reaction types. The solubility of amino acids and their esters is highly pH-dependent.[11][12][13]
Objective: To solubilize the compound in a protic solvent by forming a soluble ammonium salt.
Materials:
-
This compound
-
A suitable solvent (e.g., Methanol, Ethanol)
-
Acidic solution (e.g., 1 M HCl in diethyl ether, or glacial acetic acid)
-
Stirring plate and magnetic stir bar
Procedure:
-
Initial Suspension: Suspend the compound (e.g., 100 mg) in a minimal amount of the chosen solvent (e.g., 2 mL of methanol) in a flask.
-
Acid Addition: While stirring, add the acidic solution dropwise.
-
Observation: Continue adding the acid until the solid completely dissolves, indicating the formation of the soluble salt (e.g., the hydrochloride or acetate salt).
-
Caution: Use only a slight excess of acid (approx. 1.05-1.1 equivalents) to avoid potential side reactions or complications in downstream processing. The formation of the salt can be confirmed by a change in the solution's pH.
Caption: Mechanism of solubility enhancement via salt formation.
Protocol 3.3: Developing a Co-Solvent System
This protocol provides a systematic way to create a binary solvent mixture that fine-tunes the properties of the solvent environment to achieve complete dissolution.[14]
Objective: To find a minimal volume co-solvent mixture to dissolve the compound at a target concentration.
Materials:
-
This compound
-
Primary solvent (one with partial solubility, e.g., Toluene or Ethyl Acetate)
-
Co-solvent (one with high solubility, e.g., Ethanol or Methanol)
-
Graduated pipettes or syringes
-
Vial and magnetic stirrer
Procedure:
-
Initial Suspension: Add the desired mass of the compound to a vial.
-
Primary Solvent: Add a measured volume of the primary solvent (e.g., Toluene) to create a slurry. For example, add 1 mL of Toluene to 50 mg of the compound.
-
Titration: While stirring vigorously, add the co-solvent (e.g., Ethanol) dropwise from a pipette or syringe.
-
Endpoint: Continue adding the co-solvent until the solution becomes completely clear.
-
Quantification: Record the final volume of both the primary solvent and the co-solvent used. This ratio (e.g., 1 mL Toluene : 0.2 mL Ethanol, or 5:1 v/v) is your optimal co-solvent system for that concentration.
-
Stability Check: Allow the solution to stand at the target temperature for at least one hour to ensure the compound does not precipitate out over time.
Advanced Solubilization Strategy: Inclusion Complexation with Cyclodextrins
For specialized applications, particularly in formulation for drug delivery, cyclodextrins can be used to enhance solubility.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][18] The non-polar phenyl group of this compound can become encapsulated within the hydrophobic cavity of a cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in aqueous or highly polar media.[19][20] This technique is particularly useful for preparing formulations for biological assays.[21]
References
- Park, K. (n.d.). Hansen Solubility Parameters. Kiretc.org.
- Rezende, C. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Omega.
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Retrieved from [Link]
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]
-
Informed. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-3-phenylpropanoate. PubChem. Retrieved from [Link]
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Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
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ChemBK. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
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Pradhan, A. A., & Vera, J. H. (1998). Effect of acids and bases on the solubility of amino acids. Fluid Phase Equilibria. Retrieved from [Link]
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Avdeef, A., & Tsinman, O. (2018). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Retrieved from [Link]
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Quora. (n.d.). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]
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Fuchs, A., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]
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Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
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ResearchGate. (2022). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Ethyl 3-phenylpropanoate. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Retrieved from [Link]
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Lahiri, S. C., & Pal, A. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. Retrieved from [Link]
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Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. PubChem. Retrieved from [Link]
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Chemical Synthesis. (n.d.). ethyl 3-phenylpropanoate. Retrieved from [Link]
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Technical Support Center: Managing Side Reactions in the Derivatization of (R)-Ethyl 3-amino-3-phenylpropanoate
Welcome to the technical support center for the derivatization of (R)-Ethyl 3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable chiral building block. Here, we will delve into the common side reactions encountered during its derivatization, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on not just what to do, but why certain experimental choices are critical for success.
This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a β-amino acid backbone, presents unique challenges during chemical modifications, particularly at the amino group. Understanding and controlling potential side reactions is paramount to achieving high yields, purity, and maintaining the desired stereochemistry.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when derivatizing this compound?
The primary side reactions encountered during the derivatization of this compound, especially during N-acylation or peptide coupling, include:
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction that leads to a cyclic dipeptide-like impurity.
-
Racemization: Loss of stereochemical integrity at the chiral center.
-
Oligomerization: Formation of short polymer chains instead of the desired mono-derivatized product.
-
Over-acylation/Di-acylation: In cases where the acylating agent is highly reactive or used in large excess.
-
Hydrolysis of the Ethyl Ester: Cleavage of the ester group, particularly under harsh basic or acidic conditions.[1]
Q2: Why is diketopiperazine formation a significant issue with β-amino esters?
Diketopiperazine (DKP) formation is a prevalent intramolecular cyclization that can occur, especially when the N-terminus is unprotected.[2] The mechanism involves the nucleophilic attack of the terminal amino group on the carbonyl carbon of the ester group of a second molecule, or more commonly in peptide synthesis, the carbonyl group of the preceding amino acid residue.[2] While classically associated with dipeptides, analogous cyclizations can occur under certain conditions. For β-amino esters, this can be particularly problematic during peptide coupling if the N-terminal protecting group is prematurely cleaved or if the coupling reaction is slow. The proximity of the reacting groups in the flexible β-amino acid backbone can facilitate this unwanted cyclization.[2][3]
Q3: What factors contribute to racemization during derivatization?
Racemization, the formation of an equimolar mixture of enantiomers, is a critical concern when working with chiral molecules like this compound. The primary cause is the formation of an achiral intermediate, such as an oxazolone or an enolate, at the chiral center. Factors that promote racemization include:
-
Strong Bases: Can deprotonate the α-carbon, leading to enolate formation.
-
High Temperatures: Provide the activation energy for racemization pathways.
-
Certain Coupling Reagents: Some coupling reagents, particularly when used without additives, can promote the formation of oxazolone intermediates, which are prone to racemization.[4]
-
Prolonged Reaction Times: Increase the likelihood of racemization occurring.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions, including the underlying mechanisms and step-by-step protocols for mitigation.
Troubleshooting Guide 1: Diketopiperazine (DKP) Formation
Symptom: You observe a significant impurity with a mass corresponding to a cyclic dimer or a related cyclized product in your reaction mixture by LC-MS or NMR.
Causality: DKP formation is an intramolecular aminolysis reaction.[2] In the context of derivatizing the primary amine of this compound, if a second equivalent of the starting material is present and activated, the free amine of one molecule can attack the activated ester of another, leading to a linear dimer which can then cyclize. This is more prevalent in peptide synthesis where the newly formed dipeptide can cyclize.[2][3][5][6]
Mitigation Strategies:
| Strategy | Rationale |
| Use of Appropriate Protecting Groups | Protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) prevents it from acting as a nucleophile.[7][8][9] |
| Controlled Stoichiometry | In reactions where the amine is intended to react with another reagent, ensure slow addition of the reagent to a solution of the amino ester to maintain a low concentration of the reactive species and minimize self-reaction. |
| Choice of Coupling Reagents | When performing peptide couplings, use reagents known to promote rapid amide bond formation, minimizing the time the deprotected N-terminus is exposed.[10] |
| Low Temperatures | Running the reaction at lower temperatures can reduce the rate of the intramolecular cyclization. |
Protocol: N-Acylation with Minimized DKP Formation
-
Protection: If not already protected, protect the amino group of this compound with a suitable protecting group like Boc-anhydride.
-
Reaction Setup: Dissolve the N-protected amino ester in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acyl chloride or anhydride) dropwise over a period of 15-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution for acyl chlorides).
Troubleshooting Guide 2: Racemization
Symptom: Chiral HPLC or NMR with a chiral shift reagent indicates the presence of the (S)-enantiomer in your product.
Causality: Racemization occurs via the formation of a planar, achiral intermediate at the stereocenter.[11] In the case of amino acid derivatives, this often involves the formation of an oxazolone intermediate during activation of the carboxyl group (if the ester is first hydrolyzed) or direct enolization under basic conditions.
Mitigation Strategies:
| Strategy | Rationale |
| Use of Racemization-Suppressing Additives | During peptide coupling reactions, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® can suppress racemization by forming active esters that are less prone to oxazolone formation.[12] |
| Mild Bases | Use non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of stronger bases like triethylamine.[12] |
| Low Temperatures | Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. |
| Appropriate Coupling Reagents | Uronium/aminium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP are generally preferred for minimizing racemization over carbodiimides alone.[10] |
Protocol: Racemization-Free Peptide Coupling
-
Pre-activation: In a separate flask, dissolve the N-protected amino acid to be coupled in an aprotic solvent (e.g., DMF). Add the coupling reagent (e.g., HATU) and a mild base (e.g., DIPEA) and stir for 5-10 minutes at 0 °C.
-
Coupling: To a solution of deprotected this compound, add the pre-activated amino acid solution dropwise at 0 °C.
-
Reaction Time: Allow the reaction to proceed at 0 °C to room temperature, monitoring closely for completion. Avoid unnecessarily long reaction times.
-
Analysis: After work-up and purification, analyze the enantiomeric purity of the product using a suitable chiral analytical method.
Workflow for Troubleshooting Derivatization Reactions
Caption: Troubleshooting workflow for derivatization.
III. Advanced Topics
Protecting Group Strategies
The choice of a protecting group for the amine is crucial. The ideal protecting group should be stable under the reaction conditions and easily removable without affecting other functional groups or the stereocenter.[9]
| Protecting Group | Introduction Reagent | Removal Conditions | Advantages/Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc-anhydride | Acidic (e.g., TFA in DCM) | Stable to a wide range of conditions, but removal requires strong acid which may not be compatible with all substrates.[7] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Not suitable for molecules with other reducible functional groups.[7] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Mild removal conditions, ideal for solid-phase peptide synthesis.[7] |
Mechanism: Oxazolone Formation and Racemization
Caption: Mechanism of racemization via oxazolone.
This guide provides a foundational understanding of the common challenges in derivatizing this compound. For novel derivatizations or persistent issues, consulting the primary literature and considering a wider range of reaction conditions and reagents is always recommended.
References
- Novel Photosensitized Cyclization Reactions of Ethyl 3-Amino-3-phenyl-2-propenoate Derivatives to Highly Substituted Pyrroles. (n.d.). Sci-Hub.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.).
- Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (n.d.). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry - ACS Publications.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (n.d.). PMC - NIH.
- Diketopiperazines. (n.d.). Baran Lab.
- Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545.
- Kinetics of diketopiperazine formation using model peptides. (n.d.). PubMed.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. (n.d.). Benchchem.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Introduction and removal of alkyl protecting groups of several common amino groups. (n.d.).
- Chemistry of Amides. (2022, September 24).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. scispace.com [scispace.com]
- 10. jpt.com [jpt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
Technical Support Center: Catalyst Selection & Reaction Optimization for (R)-Ethyl 3-amino-3-phenylpropanoate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for reactions involving (R)-Ethyl 3-amino-3-phenylpropanoate. This chiral β-amino ester is a valuable building block in the synthesis of pharmaceuticals and other complex molecules. Its successful application, however, hinges on precise catalyst selection and reaction optimization. This guide is structured to provide direct, actionable answers to common challenges encountered in the lab, moving from broader strategic questions to specific troubleshooting scenarios. We aim to explain not just the "what," but the "why," grounding our recommendations in established catalytic principles to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs) - Strategic Catalyst Selection
This section addresses high-level questions regarding the synthesis and subsequent functionalization of this compound.
Q1: What are the primary catalytic strategies for the enantioselective synthesis of this compound?
A1: The asymmetric synthesis of chiral β-amino esters like this one is a well-explored field. The most prevalent and effective methods fall into three main categories:
-
Transition-Metal Catalysis: This is a dominant approach, often involving the asymmetric hydrogenation or conjugate addition to a prochiral precursor.
-
Asymmetric Hydrogenation: Typically starts from a β-aminoacrylate precursor (e.g., ethyl 3-amino-3-phenylacrylate). Chiral rhodium or ruthenium complexes with sophisticated phosphine ligands (e.g., BINAP, DuPhos) are highly effective at delivering high enantioselectivity.[1][2]
-
Conjugate Addition (Aza-Michael Reaction): This involves the addition of an amine source to an α,β-unsaturated ester like ethyl cinnamate. Catalysts can be based on copper, rhodium, or palladium, paired with chiral ligands to control the stereochemical outcome.[3][4]
-
-
Organocatalysis: Metal-free catalysis has gained significant traction. Chiral Brønsted acids (like phosphoric acids) or bifunctional catalysts (like those based on thiourea or squaramide) can activate the substrates and create a chiral environment for the reaction.[5] These methods are attractive due to their lower toxicity and sensitivity to air and moisture compared to many organometallic catalysts.
-
Biocatalysis: The use of enzymes, such as lipases or transaminases, offers exceptional selectivity under mild, environmentally benign conditions. For instance, lipases can catalyze the Michael addition of amines to acrylates, sometimes in continuous-flow systems for improved efficiency.[6]
Q2: I need to perform an N-arylation on this compound. Which catalysts are recommended?
A2: For N-arylation of a β-amino ester, the Ullmann-type coupling reaction is a classic and robust choice. Copper(I) catalysts, particularly copper(I) iodide (CuI), are highly effective for this transformation.[7] The reaction typically requires a base, such as potassium carbonate (K₂CO₃), and is often performed in a polar aprotic solvent like DMF. The structure of the β-amino ester has been shown to accelerate this type of reaction, allowing for lower reaction temperatures compared to standard Ullmann conditions.[7] For more complex or sterically hindered aryl halides, palladium-catalyzed Buchwald-Hartwig amination can also be considered, though it may require more rigorous optimization of ligands and conditions to prevent side reactions.
Q3: How do I decide between a transition-metal catalyst and an organocatalyst for my reaction?
A3: The choice involves a trade-off between several factors:
-
Substrate Scope & Functional Group Tolerance: Transition metal catalysts often have a broader substrate scope. However, they can be sensitive to certain functional groups (e.g., thiols, unprotected amines) which can act as poisons. Organocatalysts can sometimes offer superior tolerance for specific functionalities.[8]
-
Cost and Availability: Chiral ligands for transition metals can be expensive. Many organocatalysts are derived from readily available natural products (like Cinchona alkaloids) and can be more cost-effective.
-
Operational Simplicity: Organocatalytic reactions are often less sensitive to trace amounts of air and water, simplifying the experimental setup. In contrast, many transition metal catalysts require strictly inert (anhydrous and oxygen-free) conditions.
-
Toxicity and Metal Contamination: For pharmaceutical applications, removing trace metal residues from the final product is a critical and often costly step. Organocatalysis completely avoids this issue, making it a highly attractive option in drug development.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides solutions to common problems encountered during reaction optimization.
Q1: My asymmetric synthesis is giving low enantiomeric excess (ee). What are the likely causes and how can I fix it?
A1: Low enantioselectivity is a common optimization challenge. The root cause is almost always an insufficiently selective energetic pathway for the formation of one enantiomer over the other.
-
Probable Cause 1: Suboptimal Ligand/Catalyst. The chiral ligand or organocatalyst is the primary source of stereocontrol. Its electronic and steric properties are critical.
-
Solution: Screen a panel of related ligands/catalysts. For a Rh-catalyzed hydrogenation, if a BINAP-based ligand gives poor results, try one from the Josiphos or Taniaphos families. The subtle change in the bite angle and steric environment can have a profound impact on selectivity.
-
-
Probable Cause 2: Incorrect Temperature. Temperature affects the energy difference between the diastereomeric transition states.
-
Solution: Lower the reaction temperature. While this will decrease the reaction rate, it often significantly enhances enantioselectivity by favoring the lower-energy transition state.
-
-
Probable Cause 3: Solvent Effects. The solvent can influence the catalyst's conformation and its interaction with the substrate.
-
Solution: Screen solvents of varying polarity and coordinating ability. For example, a coordinating solvent might compete with the substrate for binding to a metal center, altering the geometry of the active complex.
-
Q2: The reaction is stalling, resulting in poor conversion and low yield. What should I investigate?
A2: Incomplete conversion points to issues with catalyst activity or stability.
-
Probable Cause 1: Catalyst Deactivation. The catalyst may be poisoned by impurities or may be inherently unstable under the reaction conditions.
-
Solution:
-
Purify Reagents: Ensure all starting materials and the solvent are rigorously purified. Water, oxygen, or acidic/basic impurities are common poisons.[9] For example, acidic functional groups in the resin can deactivate metal catalysts by displacing ligands.[9]
-
Increase Catalyst Loading: As a diagnostic tool, increasing the catalyst loading can help overcome slow deactivation. If this improves the yield, it strongly suggests a poisoning or stability issue.
-
Use Inert Atmosphere: If using an air-sensitive catalyst (common for transition metals), ensure the reaction is set up under a robust inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.
-
-
-
Probable Cause 2: Insufficient Reaction Time or Temperature. The reaction may simply be too slow under the chosen conditions.
-
Solution: Monitor the reaction over a longer period (e.g., 24-48 hours). If the reaction is clean but slow, a modest increase in temperature may be warranted, but be mindful of the potential impact on enantioselectivity (see Q1).
-
Q3: I'm observing significant side products. What are the common side reactions and how can they be minimized?
A3: Side product formation compromises yield and complicates purification. Identifying the structure of the byproduct is the first step to mitigation.
-
Probable Cause 1: Dimerization or Polymerization. This is common with reactive starting materials like acrylates.
-
Solution: Adjust the rate of addition. Adding one reagent slowly to the mixture of the catalyst and the other reagent can help maintain a low concentration of the reactive species, favoring the desired catalytic pathway over background reactions.
-
-
Probable Cause 2: Racemization. The chiral center in the product might be susceptible to racemization under the reaction conditions, especially if the conditions are too harsh (e.g., strongly acidic or basic, high temperature).
-
Solution: Use milder conditions. Screen for a less aggressive base or run the reaction at a lower temperature. Monitor the enantiomeric excess of the product over time to see if it degrades after the reaction is complete.
-
-
Probable Cause 3: Over-reduction or Competing Pathways. In reductive amination, for example, the initial carbonyl can be reduced to an alcohol, or the intermediate imine can react further.[10][11]
-
Solution: Optimize the stoichiometry of reagents and the nature of the reducing agent. In catalytic hydrogenations, controlling the hydrogen pressure can sometimes prevent over-reduction of other functional groups.
-
| Problem | Primary Cause | Diagnostic Check | Recommended Solution |
| Low Enantioselectivity | Poor stereocontrol from catalyst/ligand | Run reaction at a lower temperature to see if ee improves. | Screen a library of chiral ligands/catalysts; optimize solvent and temperature. |
| Poor Conversion/Yield | Catalyst deactivation or insufficient reactivity | Increase catalyst loading; check for improvement. | Purify all reagents/solvents; ensure inert atmosphere; increase time/temperature cautiously. |
| Side Product Formation | Competing uncatalyzed or catalyzed pathways | Characterize byproduct by NMR/MS to identify its structure. | Modify reaction conditions (concentration, temperature, stoichiometry) to disfavor the side reaction. |
Part 3: Protocols and Visualizations
Experimental Protocol: Asymmetric Copper-Catalyzed Aza-Michael Addition
This protocol describes a general procedure for the synthesis of this compound via conjugate addition of an amine source to ethyl cinnamate.
Materials:
-
Ethyl cinnamate
-
Di-tert-butyl iminodicarboxylate (Boc₂NH)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈
-
(R)-Tol-BINAP (or other suitable chiral phosphine ligand)
-
Anhydrous, degassed Toluene
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under a strong flow of argon, add (CuOTf)₂·C₇H₈ (0.025 mmol) and (R)-Tol-BINAP (0.055 mmol) to a dry Schlenk flask.
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.
-
Reaction Assembly: To the catalyst solution, add Boc₂NH (1.2 mmol) followed by ethyl cinnamate (1.0 mmol).
-
Seal the flask and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS. A typical method is to spot on a silica plate and elute with a hexane/ethyl acetate mixture.
-
Workup: Once the reaction is complete (typically 12-24 hours), concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the protected β-amino ester.
-
Deprotection & Characterization: The Boc-protected product can be deprotected under standard acidic conditions (e.g., TFA in DCM) to yield the final product. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Visualization: Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting a suitable catalytic system.
Caption: Decision workflow for selecting a catalyst system.
Visualization: Generic Catalytic Cycle for Aza-Michael Addition
This diagram illustrates the key steps in a generic metal-catalyzed conjugate addition reaction.
Caption: A generic catalytic cycle for Aza-Michael addition.
References
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pcimag.com [pcimag.com]
- 10. researchgate.net [researchgate.net]
- 11. Active metal dependent side reactions for the reductive amination of furfural [ouci.dntb.gov.ua]
- 12. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Determining enantiomeric excess of (R)-Ethyl 3-amino-3-phenylpropanoate.
A Senior Application Scientist's Guide to the Precise Determination of Enantiomeric Excess for (R)-Ethyl 3-amino-3-phenylpropanoate
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For a compound such as this compound, a key chiral building block, the accurate quantification of its enantiomeric excess (ee) is paramount. This guide provides a comparative analysis of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative assessment to empower researchers in selecting the optimal method for their specific needs.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drugs. For drug development professionals, an accurate and reliable determination of enantiomeric excess is a non-negotiable aspect of quality control and process development.
Comparative Overview of Analytical Techniques
The choice of an analytical method for determining enantiomeric excess is governed by a multitude of factors, including the physicochemical properties of the analyte, the desired level of accuracy and sensitivity, sample throughput requirements, and available instrumentation. The following table summarizes the key performance characteristics of the three most prevalent techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Discriminating Agents | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][2] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA or CSA), leading to distinct NMR signals.[3][4][5] | Differential absorption of left and right circularly polarized light by chiral molecules.[6][7] |
| Sample Throughput | Moderate to High | High | High |
| Sensitivity | High (ng to pg) | Moderate (mg) | Moderate to High |
| Accuracy & Precision | High | High | Moderate to High |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases. | Relatively straightforward, involves selection of an appropriate chiral agent and solvent. | Can be complex, may require derivatization or the use of host-guest assemblies.[8] |
| Non-destructive | Yes | Yes | Yes |
| Cost | Moderate to High (instrumentation and columns) | Moderate (instrumentation) | Moderate (instrumentation) |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution and sensitivity.[2] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality of Experimental Choices: The selection of the CSP is the most critical parameter. For β-amino esters like ethyl 3-amino-3-phenylpropanoate, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including amino acid derivatives.[9] The mobile phase composition is optimized to achieve a balance between resolution and analysis time. A typical mobile phase for normal-phase chromatography consists of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol.[10] Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape by suppressing unwanted interactions with the stationary phase.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of hexane and ethanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific column and analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis:
-
Inject a racemic standard of ethyl 3-amino-3-phenylpropanoate to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
% ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Workflow for Chiral HPLC Method Development
Sources
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00496D [pubs.rsc.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of (R)- and (S)-Ethyl 3-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks, β-amino esters, particularly the enantiomers of ethyl 3-amino-3-phenylpropanoate, hold a significant position. Their structural motif is a key component in a variety of pharmaceuticals and biologically active molecules. The stereochemistry at the C3 position profoundly influences the biological activity and pharmacokinetic profiles of these target molecules. Consequently, a thorough understanding of the comparative reactivity of the (R)- and (S)-enantiomers is paramount for their effective utilization in asymmetric synthesis and drug development.
This guide provides an in-depth, objective comparison of the reactivity of (R)- versus (S)-Ethyl 3-amino-3-phenylpropanoate, supported by experimental data and established scientific principles. We will delve into the key areas where their stereochemistry dictates their chemical behavior, with a primary focus on enzymatic kinetic resolutions, a powerful tool for their separation and a clear demonstration of their differential reactivity.
The Decisive Role of Chirality in Reactivity
Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment. However, their reactivity diverges significantly in the presence of other chiral entities, such as catalysts, reagents, or biological macromolecules. This principle is the cornerstone of asymmetric synthesis and is vividly illustrated in the behavior of (R)- and (S)-ethyl 3-amino-3-phenylpropanoate. The three-dimensional arrangement of the amino and phenyl groups around the chiral center dictates how each enantiomer interacts with the active site of a chiral catalyst or enzyme, leading to different reaction rates.
Enzymatic Kinetic Resolution: A Clear Demonstration of Differential Reactivity
The most prominent and well-documented difference in the reactivity of (R)- and (S)-ethyl 3-amino-3-phenylpropanoate is observed in enzymatic kinetic resolutions. Lipases, a class of enzymes, are widely employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two.[1] This enantioselectivity arises from the specific fit of one enantiomer into the enzyme's active site, facilitating a faster reaction rate compared to the other enantiomer.
A compelling example is the kinetic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a close analog of the title compound, via enantioselective N-acylation catalyzed by Candida antarctica lipase A (CAL-A).[2] In this process, the lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This differential reactivity allows for the separation of the two enantiomers with high optical purity.
Experimental Data: Lipase-Catalyzed N-Acylation
The following table summarizes the results from the lipase-catalyzed N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, demonstrating the stark difference in reactivity between the enantiomers.[2]
| Acyl Donor | Solvent | Conversion (c) % | Enantiomeric Excess of Substrate (ees) % | Enantiomeric Excess of Product (eep) % | Enantioselectivity (E) |
| Butyl butanoate | Diisopropyl ether | 52 | 97 | 90 | 83 |
| Butyl butanoate | Neat | 50 | 94 | 95 | 143 |
Data adapted from Forró and Fülöp, 2004.[2]
The high enantioselectivity values (E) clearly indicate a significant difference in the acylation rates of the two enantiomers. One enantiomer fits preferentially into the active site of the lipase and is acylated at a much faster rate than the other.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-amino-3-phenylpropanoate
This protocol is a representative procedure for the kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate based on established methods for β-amino esters.[2]
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Candida antarctica lipase A (CAL-A), immobilized
-
Acyl donor (e.g., butyl butanoate)
-
Organic solvent (e.g., diisopropyl ether or neat)
-
Buffer solution (for workup)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical equipment: Chiral HPLC, NMR spectrometer
Procedure:
-
To a solution of racemic ethyl 3-amino-3-phenylpropanoate (1.0 eq) in the chosen solvent, add the acyl donor (1.5-2.0 eq).
-
Add immobilized Candida antarctica lipase A (typically 10-20% by weight of the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
The resulting residue, containing the unreacted enantiomer and the acylated enantiomer, can be separated by column chromatography.
-
The acylated product can be deacylated to yield the other enantiomer in its pure form.
Causality Behind Experimental Choices:
-
Enzyme Choice: Candida antarctica lipase A is chosen for its known high enantioselectivity in the acylation of β-amino esters.[2]
-
Immobilized Enzyme: Using an immobilized enzyme simplifies the workup process, as it can be easily removed from the reaction mixture by filtration and potentially be reused.
-
Acyl Donor: Butyl butanoate is an effective acyl donor that often leads to high enantioselectivity.[2]
-
Solvent: The choice of solvent can significantly impact the enzyme's activity and selectivity. Diisopropyl ether is a common choice, while running the reaction "neat" (without solvent) can also be effective and offers a greener alternative.
-
Monitoring: Chiral HPLC is essential for real-time monitoring of the reaction to stop it at the optimal point for achieving high enantiomeric excess for both the unreacted substrate and the product.
Reactivity in Non-Enzymatic Chemical Transformations
While enzymatic reactions provide the most direct evidence of differential reactivity, the chirality of (R)- and (S)-ethyl 3-amino-3-phenylpropanoate also influences their behavior in non-enzymatic, diastereoselective reactions. When these enantiomerically pure compounds are reacted with other chiral reagents, the formation of diastereomeric transition states leads to different reaction rates and product distributions.
Although specific, direct comparative studies on the diastereoselective reactions of (R)- versus (S)-ethyl 3-amino-3-phenylpropanoate are not extensively documented in the readily available literature, the principles of stereochemistry allow for logical predictions. For instance, in an N-acylation reaction with a chiral acyl chloride, the (R)- and (S)-enantiomers will form two different diastereomeric products. The energy of the transition states leading to these products will not be identical, resulting in one diastereomer being formed in excess.
Logical Workflow for Diastereoselective Reactions
The following diagram illustrates the logical workflow for a diastereoselective reaction involving one of the enantiomers of ethyl 3-amino-3-phenylpropanoate.
Caption: Diastereoselective reaction of a single enantiomer.
Analytical Methods for Differentiating the Enantiomers
The ability to accurately determine the enantiomeric composition of a sample is crucial for studying and comparing the reactivity of (R)- and (S)-ethyl 3-amino-3-phenylpropanoate. Two primary analytical techniques are employed for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the (R)- and (S)-enantiomers, leading to different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed, which have different NMR spectra. This allows for the differentiation and quantification of the enantiomers.
Experimental Protocol: Chiral HPLC Analysis
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
Procedure:
-
Prepare a standard solution of the racemic ethyl 3-amino-3-phenylpropanoate in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks.
-
Once the method is optimized, inject the sample of unknown enantiomeric composition.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The reactivity of (R)- and (S)-ethyl 3-amino-3-phenylpropanoate is fundamentally dictated by their stereochemistry. While their chemical properties are identical in an achiral environment, their behavior diverges significantly in the presence of chiral entities. This is most clearly and quantitatively demonstrated in enzymatic kinetic resolutions, where lipases can selectively acylate one enantiomer over the other with high precision. This differential reactivity is not only a powerful tool for the preparation of enantiomerically pure β-amino esters but also a critical consideration in their application as chiral building blocks in the synthesis of complex molecules. For researchers and professionals in drug development, a comprehensive understanding of these reactivity differences is essential for the rational design and efficient synthesis of stereochemically defined pharmaceutical agents.
References
-
Paizs, C., & Toşa, M. I. (2013). Lipase-catalyzed strategies for the preparation of enantiomeric THIQ and THβC derivatives: Green aspects. Molecules, 18(7), 8439-8471. [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
Sources
A Senior Scientist's Guide to Chiral β-Amino Ester Building Blocks: A Comparative Analysis of Alternatives to (R)-Ethyl 3-amino-3-phenylpropanoate
Abstract: (R)-Ethyl 3-amino-3-phenylpropanoate is a cornerstone chiral building block in medicinal chemistry, valued for its role in constructing β-peptide backbones and as a key intermediate for various active pharmaceutical ingredients (APIs). However, the demands of modern drug discovery—spanning greater chemical diversity, improved synthetic efficiency, and novel intellectual property—necessitate a broader palette of analogous synthons. This guide provides an in-depth comparison of viable alternatives to this benchmark molecule. We will explore structural analogs with modified aryl, ester, and amino functionalities, as well as conceptually distinct building blocks like β-lactams. The comparative analysis is grounded in synthetic accessibility, reactivity profiles, and performance in key transformations, supported by experimental data and detailed protocols to empower researchers in their selection of the optimal building block for their specific application.
The Benchmark: this compound
This compound is a non-proteinogenic β-amino acid ester. Its structure, featuring a stereocenter at the C3 position adjacent to a phenyl ring and an amino group, makes it an invaluable synthon for creating complex molecular architectures with precise three-dimensional orientations.
Key Attributes:
-
Chiral Core: Provides a reliable method for introducing a specific enantiomeric center.
-
Bifunctional: The amino and ester groups allow for orthogonal chemical modifications, such as peptide coupling and ester hydrolysis or reduction.
-
Aryl Moiety: The phenyl group serves as a critical pharmacophore in many APIs, engaging in hydrophobic and π-stacking interactions with biological targets.
Its utility is exemplified in the synthesis of various biologically active compounds, where it often forms the backbone of peptidomimetics or serves as a precursor to more complex heterocyclic systems.[1][2] The demand for this and similar chiral molecules has spurred the development of numerous synthetic strategies, including transition metal catalysis, organocatalysis, and biocatalysis.[3]
The Contenders: A Survey of Viable Alternatives
The strategic replacement of this compound can be driven by several factors: modulating physicochemical properties (e.g., solubility, metabolic stability), exploring new structure-activity relationships (SAR), or circumventing existing patents. Alternatives can be broadly categorized by the nature of their structural modification.
Category 1: Ester Group Modification
Altering the ester group is a straightforward modification that can significantly influence reactivity and synthetic strategy.
-
Methyl Ester Analogs (e.g., (R)-Methyl 3-amino-3-phenylpropanoate): Often exhibits similar reactivity to the ethyl ester. The choice between methyl and ethyl is typically dictated by the specific reaction conditions or the desired volatility of the alcohol byproduct.
-
tert-Butyl Ester Analogs (e.g., (R)-tert-Butyl 3-amino-3-phenylpropanoate): The tert-butyl group serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions.[4] It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), allowing for selective deprotection in complex syntheses. This orthogonality is a major advantage over ethyl or methyl esters, which require harsher saponification conditions that might compromise other sensitive functional groups.
Category 2: Aryl Group Substitution
Modifying the phenyl ring is a classic medicinal chemistry strategy to fine-tune electronic properties, metabolic stability, and target engagement.
-
Electronically Modified Phenyl Rings (e.g., Fluoro-, Chloro-, Methoxy-substituted):
-
(R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable electrostatic interactions.[5][6]
-
(R)-Ethyl 3-amino-3-(4-chlorophenyl)propanoate: A chloro-substituent adds lipophilicity and can occupy hydrophobic pockets in a target protein.[7]
-
(R)-3-Amino-3-(p-methoxyphenyl)propionic Acid Derivatives: The methoxy group is an electron-donating group that can alter the electronics of the aryl ring and serve as a hydrogen bond acceptor.[8]
-
-
Heteroaromatic Analogs (e.g., Pyridyl, Furanyl, Thienyl): Replacing the phenyl ring with a heteroaromatic system introduces opportunities for hydrogen bonding, alters solubility, and can serve as a metabolic "soft spot" or a key binding element. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized and explored for their biological activities.[9]
Category 3: Conceptually Different Building Blocks
-
β-Lactams (2-Azetidinones): These four-membered cyclic amides are strained, making them highly versatile intermediates.[10] The ring can be readily opened by nucleophiles to yield β-amino acids and their derivatives.[11] The stereochemistry of the β-lactam can be controlled through well-established asymmetric synthesis methods, such as the Staudinger ketene-imine cycloaddition, providing access to enantiomerically pure products.[12][13] This approach offers a fundamentally different synthetic route to the target β-amino acid core.[10]
Head-to-Head Comparison: Performance & Synthetic Accessibility
The choice of a building block is ultimately a practical one, balancing cost, availability, and performance.
| Building Block | Key Advantage | Synthetic Accessibility | Key Considerations |
| This compound (Benchmark) | Well-established reactivity, commercially available.[14][15] | Numerous established synthetic routes, including biocatalytic resolution. | Saponification for acid formation can be harsh for sensitive substrates. |
| (R)-tert-Butyl 3-amino-3-phenylpropanoate | Orthogonal protection strategy (acid-labile).[4] | Commercially available; can be synthesized from the corresponding amino acid. | Higher cost and molecular weight compared to the ethyl ester. |
| (R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Enhanced metabolic stability and potential for improved binding affinity.[5] | Accessible via asymmetric synthesis or resolution of the racemic mixture. The precursor acid is a known compound.[5] | Synthesis may require specialized starting materials (e.g., 4-fluorobenzaldehyde). |
| Chiral β-Lactams | High versatility; ring-opening provides direct access to various derivatives.[11][12] | Asymmetric synthesis via Staudinger cycloaddition is well-documented.[12][13] | Multi-step synthesis is often required, potentially increasing overall cost and effort compared to direct analogs. |
Visualization of Synthetic Strategies
The following workflow illustrates the strategic options available when starting from different building blocks to arrive at a common intermediate, an N-acylated β-amino acid, ready for further elaboration.
Caption: Comparative synthetic pathways to a target N-acyl β-amino acid.
Detailed Experimental Protocols
To provide a practical context, this section details a representative protocol for the biocatalytic resolution of a racemic β-amino ester, a common method for accessing enantiopure building blocks. This method leverages the high enantioselectivity of enzymes.[16][17]
Protocol: Enzymatic Kinetic Resolution of rac-Ethyl 3-amino-3-phenylpropanoate
This protocol is adapted from methodologies employing lipases or amidases for the enantioselective hydrolysis of esters or amides. Here, we focus on the resolution of the ester using an enantioselective hydrolase from a Rhodococcus species, which are known for their robust enzymatic activity.[18][19][20]
Objective: To selectively hydrolyze the (S)-enantiomer of rac-Ethyl 3-amino-3-phenylpropanoate, allowing for the recovery of the unreacted (R)-enantiomer with high enantiomeric excess.
Materials:
-
rac-Ethyl 3-amino-3-phenylpropanoate (1.0 g, 5.17 mmol)
-
Immobilized Lipase B from Candida antarctica (CAL-B) or whole cells of Rhodococcus erythropolis
-
Phosphate buffer (0.1 M, pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
Workflow Diagram:
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. tert-butyl (3R)-3-amino-3-phenylpropanoate | C13H19NO2 | CID 2733824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 3-amino-3-(4-fluorophenyl)-propionate | C10H12FNO2 | CID 2769454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. β-Lactam - Wikipedia [en.wikipedia.org]
- 11. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3 [sigmaaldrich.com]
- 15. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cloning and Heterologous Expression of an Enantioselective Amidase from Rhodococcus erythropolis Strain MP50 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of (R)-Ethyl 3-amino-3-phenylpropanoate and Its Derivatives
In the landscape of pharmaceutical development and organic synthesis, (R)-Ethyl 3-amino-3-phenylpropanoate stands out as a pivotal chiral building block. Its derivatives are integral to the synthesis of various bioactive molecules, making their unambiguous identification and characterization paramount. This guide provides an in-depth spectroscopic comparison of this compound and its common derivatives: the N-acetyl and N-benzoyl protected analogues. By understanding their unique spectral fingerprints, researchers can ensure structural integrity, monitor reaction progress, and confirm the purity of their compounds.
This document is structured to provide not just data, but a logical framework for interpreting that data. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring that the information is both actionable and reliable for professionals in drug development and chemical research.
Rationale and Molecular Structures
The functionalization of the primary amine in this compound is a common synthetic step, often for peptide coupling or to modify pharmacological activity. We will compare the parent compound with its N-acetyl and N-benzoyl derivatives. The introduction of these acyl groups induces significant changes in the electronic environment of the molecule, which are readily observable through various spectroscopic techniques.
Below is a diagram illustrating the structural relationships between the parent compound and the derivatives discussed in this guide.
Caption: Structural relationship between the parent compound and its derivatives.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended. The choice of solvent and internal standard is critical for NMR, as it establishes a reliable reference point, while the ionization technique in mass spectrometry is chosen to favor the formation of a clear molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm.
-
Internal Standard : Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). TMS is chemically inert and its sharp singlet provides a precise reference.
-
Acquisition :
-
¹H NMR : Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field provides better signal dispersion. Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled sequence is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet technique is preferred for its clarity and lack of solvent interference. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. For liquid samples, a thin film between two NaCl or KBr plates is sufficient.
-
Acquisition : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background scan of the pure KBr pellet or empty salt plates must be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization : Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces a prominent protonated molecular ion peak ([M+H]⁺), which directly confirms the molecular weight.
-
Analysis : Analyze the sample using a quadrupole or time-of-flight (TOF) mass analyzer to determine the mass-to-charge ratio (m/z) of the ions.
Caption: A generalized workflow for spectroscopic analysis.
Comparative Spectroscopic Analysis
The following sections detail the expected spectral features for this compound and its derivatives. The data is summarized in tables for easy comparison.
¹H NMR Spectroscopy
The most significant changes in the ¹H NMR spectrum upon N-acylation occur at the methine proton (H-3) and the methylene protons (H-2). The introduction of an electron-withdrawing acyl group deshields the adjacent H-3 proton, causing a noticeable downfield shift. Furthermore, the free rotation around the C2-C3 bond is more hindered in the acylated derivatives, often leading to more complex splitting patterns for the H-2 protons.
| Compound | H-3 (CH-N) (ppm) | H-2 (CH₂) (ppm) | Ethyl (CH₂) (ppm) | Ethyl (CH₃) (ppm) | Phenyl (Ar-H) (ppm) | N-H (ppm) |
| Parent | ~4.4 (t) | ~2.7 (d) | ~4.1 (q) | ~1.2 (t) | ~7.2-7.4 (m) | ~1.8 (s, br) |
| N-acetyl | ~5.5 (q) | ~2.9 (dd) | ~4.1 (q) | ~1.2 (t) | ~7.2-7.4 (m) | ~6.5 (d, br) |
| N-benzoyl | ~5.7 (q) | ~3.1 (dd) | ~4.1 (q) | ~1.2 (t) | ~7.2-7.8 (m) | ~7.0 (d, br) |
Note: Chemical shifts (δ) are approximate. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms closest to the site of modification show the most significant shifts. The C-3 carbon, directly attached to the nitrogen, is shifted downfield upon acylation. A new carbonyl signal for the amide bond appears around 169-170 ppm.
| Compound | C=O (Ester) | C=O (Amide) | C-3 (CH-N) | C-2 (CH₂) | Phenyl (C-Ar) |
| Parent | ~172 | - | ~51 | ~43 | ~126-143 |
| N-acetyl | ~171 | ~169 | ~50 | ~41 | ~126-142 |
| N-benzoyl | ~171 | ~167 | ~51 | ~41 | ~126-141 |
Note: Chemical shifts (δ) are approximate and reported in ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups. The parent compound shows characteristic N-H stretches of a primary amine. Upon acylation, these are replaced by a single N-H stretch of a secondary amide at a lower wavenumber, and a strong amide C=O stretch (Amide I band) appears.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Ester) (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) |
| Parent | ~3380, 3300 (two bands) | ~1730 | - |
| N-acetyl | ~3300 (one band) | ~1735 | ~1650 |
| N-benzoyl | ~3320 (one band) | ~1730 | ~1640 |
Note: Frequencies are approximate.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds, serving as a definitive confirmation of their identity.
| Compound | Molecular Formula | Molecular Weight | Observed Ion [M+H]⁺ (m/z) |
| Parent | C₁₁H₁₅NO₂ | 193.24 | 194.1 |
| N-acetyl | C₁₃H₁₇NO₃ | 235.28 | 236.1 |
| N-benzoyl | C₁₈H₁₉NO₃ | 297.35 | 298.1 |
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the characterization of this compound and its derivatives. The predictable shifts in NMR signals, the appearance and disappearance of specific IR absorption bands, and the confirmation of molecular weight by MS create a robust dataset for unambiguous compound identification. This guide provides the foundational data and interpretive logic necessary for researchers to confidently synthesize, purify, and utilize these valuable chiral building blocks in their work. By adhering to the principles of scientific integrity and employing self-validating methodologies, professionals in the field can ensure the quality and reliability of their results.
References
-
PubChem Compound Summary for CID 236379, Ethyl 3-amino-3-phenylpropanoate. National Center for Biotechnology Information.
-
ChemBK, Ethyl 3-amino-3-phenylpropanoate. Provides general information on the compound.
-
Sigma-Aldrich, Product Information for Ethyl (R)-3-amino-3-phenylpropanoate hydrochloride. Supplier data sheet with properties.
-
NIST WebBook, Data for 2-Amino-3-phenylpropionic acid, ethyl ester. National Institute of Standards and Technology.
-
Goldschmidt, V. et al. (2019). ¹H NMR resonance frequency and intensity changes as a function of the... ResearchGate. A relevant article discussing NMR of amino acids.
-
Vanderveen, J. R. et al. (2014). Supplementary Information. The Royal Society of Chemistry. Provides example spectra for related amino esters.
-
Singh, R. et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central, National Institutes of Health.
The Strategic Advantage of (R)-Ethyl 3-amino-3-phenylpropanoate in the Synthesis of Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical purity, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of (R)-Ethyl 3-amino-3-phenylpropanoate, a versatile chiral synthon, against alternative precursors in the synthesis of key bioactive molecules, including β-lactams and piperidine scaffolds. By examining experimental data and outlining detailed protocols, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound as a Chiral Precursor
This compound is a valuable chiral building block in organic synthesis, prized for its role in constructing enantiomerically pure bioactive molecules. Its β-amino ester functionality, coupled with a stereodefined phenyl group, provides a versatile scaffold for the synthesis of a wide array of pharmacologically relevant compounds. This guide will explore its efficacy in the synthesis of two major classes of bioactive heterocycles: β-lactams and piperidines, and will also touch upon its application in the synthesis of specific drug molecules like Dapoxetine and Rolipram.
I. Synthesis of β-Lactam Scaffolds: A Comparative Analysis
The β-lactam ring is a cornerstone of many antibiotics and other therapeutic agents. The asymmetric synthesis of this strained four-membered ring is a significant challenge in organic chemistry. This compound serves as a direct precursor to chiral 3-amino-β-lactams through intramolecular cyclization.
Comparative Precursors for β-Lactam Synthesis
Alternative strategies for asymmetric β-lactam synthesis often involve the [2+2] cycloaddition of a ketene and an imine (Staudinger reaction) or the use of chiral auxiliaries. A common alternative precursor class is α-amino acids, which can be converted to chiral ketenes or imines.
| Precursor | Method | Diastereoselectivity (dr) | Enantiomeric Excess (ee) | Yield | Reference |
| This compound | Intramolecular Cyclization | High (trans selective) | >99% | Good to Excellent | [1] |
| α-Amino acid derivatives (e.g., from Phenylglycine) | Staudinger [2+2] Cycloaddition with chiral auxiliary | 95:5 to 97:3 | Not directly applicable (auxiliary-based) | 80-90% | [1] |
| N,N-bis(silyl)glycinates with chiral auxiliaries | Ester Enolate-Imine Cyclocondensation | trans-selective | >99% | 58-65% | [1] |
Expertise & Experience: The intramolecular cyclization of β-amino esters like this compound offers a more direct and often more stereocontrolled route to 3-amino-β-lactams compared to intermolecular cycloadditions. The stereocenter is pre-installed in the starting material, which can simplify the purification process and avoid the formation of complex diastereomeric mixtures that can arise in intermolecular reactions. The choice of the activating agent for the cyclization (e.g., Grignard reagents) is critical to prevent epimerization and ensure high stereochemical fidelity.
Experimental Protocol: Synthesis of a Chiral β-Lactam
Step 1: N-Protection of this compound
A detailed protocol for the N-Boc protection of a similar amine is as follows, which can be adapted:
-
Dissolve the amine (1.0 equiv) and triethylamine (1.0 equiv) in acetonitrile at 0 °C under a nitrogen atmosphere.
-
Add Di-tert-butyl-dicarbonate (Boc)₂O (1.1 equiv) and stir for 1 hour.
-
Add a second portion of (Boc)₂O (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 10 mol%).
-
Allow the reaction to stir for 12 hours.
-
Work-up involves washing with aqueous HCl, water, and brine, followed by drying and concentration to yield the N-Boc protected product.
Step 2: Intramolecular Cyclization to form the β-Lactam
-
To a solution of the N-protected ethyl ester in an anhydrous solvent such as THF, add a suitable base like lithium diisopropylamide (LDA) or a Grignard reagent at low temperature (-78 °C).
-
The base promotes the cyclization to form the β-lactam ring.
-
The reaction is then quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The product is extracted, purified by chromatography to yield the enantiomerically pure β-lactam.
Caption: Synthesis of a chiral β-lactam from this compound.
II. Synthesis of Piperidine Scaffolds: A Comparative Analysis
Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals and natural products. Chiral substituted piperidines are of particular interest. β-amino esters like this compound can be elaborated into functionalized piperidines.
Comparative Precursors for Piperidine Synthesis
Alternative routes to chiral piperidines often start from readily available chiral materials like amino acids (e.g., L-glutamic acid) or employ asymmetric hydrogenation of pyridine derivatives.
| Precursor | Method | Overall Yield | Stereoselectivity | Reference |
| β-Amino Ester Derivatives | Intramolecular Cyclization/Functionalization | Good | High (substrate-dependent) | [2] |
| L-Glutamic Acid | Multi-step conversion | 44-55% | High (from chiral pool) | |
| Pyridine Derivatives | Asymmetric Hydrogenation | Good to Excellent | High (catalyst-dependent) |
Expertise & Experience: While starting from a chiral pool material like L-glutamic acid is a robust strategy, it may require a longer synthetic sequence. Asymmetric hydrogenation of pyridines is highly efficient but can be sensitive to substituents on the ring. The use of β-amino esters provides a flexible entry point where various substituents can be introduced before the cyclization to the piperidine ring, allowing for the synthesis of a diverse library of analogs. The key is the strategic functionalization of the β-amino ester to enable an efficient intramolecular cyclization, for instance, via reductive amination or ring-closing metathesis.
Experimental Protocol: Synthesis of a Substituted Piperidine
A general strategy for the synthesis of a functionalized piperidine from a β-amino ester derivative is outlined below.
Step 1: N-Alkylation and Functionalization
-
The primary amine of this compound is first protected (e.g., with a Boc group).
-
The ester is then reduced to the corresponding alcohol.
-
The alcohol is converted to a leaving group (e.g., a tosylate or mesylate).
-
The N-protecting group is removed, and the resulting amine is alkylated with a suitable electrophile containing a terminal alkene or alkyne.
Step 2: Ring-Closing Metathesis (RCM)
-
The diene or enyne substrate is dissolved in an appropriate solvent (e.g., dichloromethane).
-
A Grubbs' catalyst (1st or 2nd generation) is added, and the reaction is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the piperidine derivative.
Caption: General workflow for substituted piperidine synthesis from a β-amino ester.
III. Applications in the Synthesis of Marketed Drugs
The utility of this compound and its derivatives is further highlighted by their application as key intermediates in the synthesis of important pharmaceuticals.
Dapoxetine
Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, can be synthesized from (S)-3-amino-3-phenylpropanoic acid, the enantiomer of the acid derived from our title compound. A novel asymmetric synthesis of Dapoxetine has been developed using (S)-tert-butanesulfinamide as a chiral auxiliary, achieving a 33.5% overall yield in five steps.[3] While this specific route does not start from the ethyl ester, it underscores the importance of the 3-amino-3-phenylpropanoate scaffold. An alternative chemoenzymatic synthesis of (S)-Dapoxetine has also been reported, proceeding through a β-lactam intermediate synthesized from hydrocinnamic acid, showcasing a different synthetic strategy that avoids the direct use of a chiral β-amino acid derivative.
Rolipram
Conclusion
This compound stands out as a highly effective and versatile chiral building block for the synthesis of a range of bioactive molecules. Its pre-defined stereochemistry offers a distinct advantage in the stereocontrolled synthesis of complex targets like β-lactams and substituted piperidines, often leading to higher stereochemical purity and simplified purification procedures compared to some alternative methods. While other powerful strategies such as asymmetric catalysis and the use of other chiral pool materials exist and may be more suitable for specific targets, the directness and flexibility offered by this compound make it an invaluable tool in the arsenal of the synthetic chemist. The choice of the optimal precursor will ultimately depend on a careful evaluation of the target molecule's structure, the desired scale of the synthesis, and economic considerations.
References
Sources
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
The Industrial Chemist's Compass: A Comparative Guide to the Cost-Effective Large-Scale Synthesis of (R)-Ethyl 3-amino-3-phenylpropanoate
For researchers, scientists, and drug development professionals, the journey from a promising molecular entity to a viable pharmaceutical often hinges on a critical, yet frequently underestimated, factor: the cost-effectiveness of its synthesis at an industrial scale. (R)-Ethyl 3-amino-3-phenylpropanoate, a key chiral building block for various active pharmaceutical ingredients (APIs), is a case in point. The stereochemistry at the C3 position is paramount for its biological activity, making enantioselective synthesis a non-negotiable requirement. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, focusing on the technical and economic factors that govern their feasibility for large-scale production.
The Strategic Importance of this compound
This compound is a chiral β-amino ester. The β-amino acid structural motif is a common feature in a wide array of pharmaceuticals, including anticoagulants, antivirals, and enzyme inhibitors. The phenyl group and the ethyl ester functionality make it a versatile synthon for further chemical modifications, allowing for the construction of complex molecular architectures. The critical nature of its stereocenter necessitates synthetic strategies that can deliver high enantiomeric purity in a cost-effective and scalable manner.
Navigating the Synthetic Landscape: A Comparative Analysis
The large-scale synthesis of this compound can be broadly categorized into three main strategies:
-
Asymmetric Hydrogenation of a Prochiral Precursor: This approach involves the hydrogenation of a β-enamino ester or a β-keto ester precursor using a chiral catalyst.
-
Enzymatic Kinetic Resolution of a Racemic Mixture: This method utilizes an enzyme to selectively acylate or hydrolyze one enantiomer of a racemic mixture of ethyl 3-amino-3-phenylpropanoate, allowing for the separation of the desired (R)-enantiomer.
-
Asymmetric Mannich-type Reactions: This strategy involves the direct asymmetric addition of a nucleophile to an imine, catalyzed by a chiral catalyst, to construct the chiral β-amino ester framework.
The following sections will delve into the technical merits and economic implications of each approach, supported by representative experimental data and process considerations.
Asymmetric Hydrogenation: The Pursuit of High Atom Economy
Asymmetric hydrogenation is a powerful tool in industrial chiral synthesis, often lauded for its high atom economy and potential for high throughput.[1] The typical starting material for the synthesis of this compound via this route is ethyl 3-amino-3-phenylacrylate or a derivative thereof.
Causality Behind Experimental Choices:
The choice of catalyst is the most critical factor in asymmetric hydrogenation. Chiral phosphine ligands complexed with transition metals like rhodium or ruthenium are commonly employed. The ligand's structure dictates the stereochemical outcome of the reaction. The selection of a specific ligand is often a result of extensive screening to achieve high enantioselectivity (ee) and turnover number (TON). Solvent choice is also crucial; it must solubilize the substrate and catalyst while not interfering with the catalytic cycle. Hydrogen pressure and temperature are optimized to achieve a reasonable reaction rate without compromising selectivity.
Self-Validating System:
A well-designed asymmetric hydrogenation process includes in-process controls (IPCs) to monitor the reaction's progress and enantiomeric excess. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard analytical technique for this purpose. The consistency of high ee across multiple batches validates the robustness of the catalytic system.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl (Z)-3-acetamido-3-phenylacrylate
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (0.1 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Me-BPE, 0.11 mol%) in degassed methanol is stirred for 30 minutes.
-
Reaction Setup: A high-pressure reactor is charged with ethyl (Z)-3-acetamido-3-phenylacrylate (1.0 eq) and degassed methanol.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10 bar). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C).
-
Monitoring: The reaction is monitored by HPLC for the disappearance of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or chromatography to yield (R)-N-acetyl-ethyl 3-amino-3-phenylpropanoate. Subsequent deacetylation affords the target compound.
Diagram: Asymmetric Hydrogenation Workflow
Sources
A Comparative Guide to the Synthetic Strategies for (R)-Ethyl 3-amino-3-phenylpropanoate
Introduction: The Significance of Chiral β-Amino Esters
(R)-Ethyl 3-amino-3-phenylpropanoate is a valuable chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules. As a β-amino acid derivative, it forms the structural backbone of β-lactam antibiotics, taxane-based anticancer agents, and various peptidomimetics. The precise stereochemical control at the C3 position is paramount, as the biological activity of the final therapeutic agent is often exclusive to a single enantiomer.
The synthesis of enantiomerically pure β-amino acids, however, presents a significant challenge. Direct methods often yield racemic mixtures, necessitating either chiral resolution or the development of sophisticated asymmetric synthetic routes. This guide provides an in-depth comparison of three prominent strategies for the synthesis of this compound: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Kinetic Resolution. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to guide researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy is a critical decision in drug development and process chemistry, balancing factors such as efficiency, scalability, cost, and stereochemical purity. Below, we analyze three distinct and powerful approaches to obtaining the target molecule.
Route 1: Asymmetric Hydrogenation of β-Enamides
Asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating stereocenters.[1] This approach involves the direct reduction of a prochiral β-(acylamino)acrylate precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine ligands.[2][3]
Mechanistic Rationale: The synthesis begins with the preparation of the substrate, (Z)-ethyl 3-acetamido-3-phenylacrylate. The key to stereocontrol lies in the formation of a chiral catalyst-substrate complex. The chelating diphosphine ligand (e.g., a derivative of BINAP) creates a chiral environment around the rhodium center. The substrate coordinates to the metal through both the olefin and the amide carbonyl oxygen. This bidentate coordination locks the substrate into a specific conformation, exposing one face of the double bond to the catalytic addition of hydrogen, leading to the preferential formation of one enantiomer.[2] The choice of ligand is critical, as it directly dictates the stereochemical outcome.
dot
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Route 3: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective chiral catalysts for this purpose. [4] Mechanistic Rationale: This process starts with racemic ethyl 3-amino-3-phenylpropanoate. A lipase, such as Candida antarctica Lipase A (CAL-A) or B (CAL-B), is used to selectively catalyze the acylation of one enantiomer (typically the S-enantiomer) in the presence of an acyl donor (e.g., butyl butanoate or vinyl acetate). [5][6]The (S)-enantiomer is converted into an N-acylated product, while the desired (R)-enantiomer remains largely unreacted. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining (R)-ester. The unreacted (R)-ester can then be easily separated from the acylated (S)-amide by standard chromatographic or extraction techniques. The primary drawback of EKR is its theoretical maximum yield of 50% for the desired enantiomer.
Sources
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating the Absolute Configuration of Products Derived from (R)-Ethyl 3-amino-3-phenylpropanoate
For researchers in drug development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely a characterization step; it is a foundational pillar of a compound's identity. The biological effects of enantiomers can differ dramatically, making stereochemical integrity a critical quality attribute.[1] This guide provides an in-depth comparison of established methodologies for validating the absolute configuration of chiral molecules, specifically focusing on derivatives of (R)-Ethyl 3-amino-3-phenylpropanoate, a common building block in pharmaceutical chemistry.
We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for generating trustworthy and definitive stereochemical assignments. The three principal techniques under review are the NMR-based Mosher's method, Vibrational Circular Dichroism (VCD), and the definitive single-crystal X-ray diffraction (XRD).
The Primary Workhorse: Mosher's Method for Amine Derivatives
For chiral amines and alcohols, the modified Mosher's method is one of the most reliable and frequently used NMR-based techniques for assigning absolute configuration.[2] Its power lies in a simple, chemically intuitive principle: converting a pair of enantiomers into a pair of diastereomers by derivatizing them with a chiral reagent. These resulting diastereomers are no longer mirror images and, consequently, exhibit distinct chemical shifts in their NMR spectra, providing the data needed for assignment.[3][4][5]
The most common reagent is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride (MTPA-Cl).[6] When a secondary amine (a likely derivative of our starting material) is reacted with both (R)- and (S)-MTPA-Cl, two diastereomeric amides are formed. The key to the analysis is the anisotropic effect of the MTPA phenyl ring, which shields or deshields nearby protons depending on their spatial orientation relative to the ring. This effect is predictable based on the preferred conformation of the MTPA amide.[7]
Detailed Protocol: Mosher's Amide Analysis
This protocol describes the derivatization and analysis of a hypothetical secondary amine product.
Objective: To determine the absolute configuration of a chiral secondary amine.
Materials:
-
Chiral secondary amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃) for NMR
-
Two clean, dry NMR tubes
Procedure:
-
Reaction Setup: Divide the chiral amine sample into two equal portions (~2.5 mg each) and place them into two separate small, dry vials.
-
Derivatization (Parallel Reactions):
-
To Vial 1, add ~500 µL of anhydrous CDCl₃ and a small excess of anhydrous pyridine (e.g., 5 µL). Add a slight molar excess of (S)-MTPA-Cl.
-
To Vial 2, add ~500 µL of anhydrous CDCl₃ and a small excess of anhydrous pyridine (e.g., 5 µL). Add a slight molar excess of (R)-MTPA-Cl.
-
-
Reaction Monitoring: Seal the vials and allow them to react at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by TLC or ¹H NMR by observing the disappearance of the amine starting material.
-
NMR Sample Preparation: Once the reactions are complete, transfer the contents of each vial directly into a separate, labeled NMR tube. The small amount of pyridinium hydrochloride salt that forms typically does not interfere with the analysis.
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA amide and the (R)-MTPA amide. It is critical that the NMR acquisition parameters are identical for both samples to ensure accurate chemical shift comparison.
-
Data Analysis:
-
Assign the proton signals in both spectra.
-
For each assigned proton (or group of protons), calculate the difference in chemical shift: Δδ = δS - δR , where δS is the chemical shift in the (S)-MTPA amide spectrum and δR is the chemical shift in the (R)-MTPA amide spectrum.[7]
-
Map the signs of the calculated Δδ values onto a conformational model of the MTPA amide. Protons on one side of the MTPA phenyl plane will have positive Δδ values, while those on the other side will have negative values. This spatial distribution allows for the assignment of the unknown stereocenter.[8]
-
Interpreting the Data: A Hypothetical Example
Consider a product where the chiral amine center is bonded to a methyl group (L₁) and a larger substituted benzyl group (L₂).
| Proton Group | δS (ppm) | δR (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Ring |
| Methyl (L₁) | 2.15 | 2.25 | -0.10 | On the side with negative Δδ values |
| Benzyl CH₂ (L₂) | 4.50 | 4.42 | +0.08 | On the side with positive Δδ values |
| Amine N-H | 7.80 | 7.81 | -0.01 | (Often broad, less reliable) |
Based on the established Mosher's model, the distribution of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration at the amine center.
Alternative & Confirmatory Methodologies
While Mosher's method is robust, it is not universally applicable and relies on chemical modification. Two powerful spectroscopic techniques, VCD and XRD, offer non-destructive analysis and serve as excellent orthogonal methods.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the infrared region.[9] In essence, it is the vibrational equivalent of electronic circular dichroism. The resulting spectrum is a unique fingerprint of a molecule's absolute configuration and its conformation in solution.[1][9]
The methodology involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[10]
-
If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1]
-
If the spectra are mirror images, the sample has the opposite absolute configuration.[1]
Key Advantages:
-
No Crystallization Needed: VCD is a solution-phase technique, making it ideal for oils, amorphous solids, and compounds that are difficult to crystallize.[11][12]
-
High Throughput: Once a computational method is established, VCD can be a rapid alternative to crystallography.[13]
Causality & Limitations: The accuracy of the VCD assignment is fundamentally dependent on the accuracy of the computational model.[1] Factors like solute-solvent interactions, intermolecular hydrogen bonding, and the presence of multiple conformers in solution can significantly affect the spectrum and must be accurately modeled, which can be computationally intensive.[11][14]
Single-Crystal X-ray Diffraction (XRD)
XRD is universally regarded as the definitive, "gold standard" method for determining absolute configuration.[15][16][17] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, one can determine the precise three-dimensional arrangement of every atom in the molecule.[18] For absolute configuration, the analysis of anomalous dispersion effects is crucial, often summarized by the Flack parameter, which should refine to a value near zero for the correct stereoisomer.[19]
Key Advantages:
-
Unambiguous Results: Provides a complete and direct picture of the molecular structure, leaving no room for interpretation error if a high-quality structure is obtained.[20]
-
No External Reference Needed: The configuration is determined from the data itself, without reliance on comparison to a calculated or known standard.
Causality & Limitations: The primary and often insurmountable hurdle for XRD is the absolute requirement for a single, well-ordered crystal of sufficient size and quality.[11][21] Many compounds, especially complex organic molecules, may only form oils, amorphous powders, or microcrystalline solids unsuitable for single-crystal XRD.[15]
Performance Comparison Guide
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Diffraction (XRD) |
| Sample State | Solution | Solution (or neat liquid/oil) | High-quality single crystal |
| Crystallinity | Not required | Not required | Absolutely required |
| Typical Sample Amount | 1-5 mg | 5-10 mg | <1 mg (if a good crystal) |
| Time to Result | 4-6 hours (including reaction)[4][5] | 1-2 days (including computation) | Days to weeks (crystal screening) |
| Key Advantage | Widely accessible (NMR), no special instrumentation | Excellent for non-crystalline samples[13] | Definitive, "gold standard" result[16] |
| Key Limitation | Requires chemical derivatization; conformation can complicate analysis[22][23] | Heavily reliant on accurate computational modeling[11][14] | Crystal growth is a major bottleneck[15][21] |
Decision-Making Framework for Method Selection
Choosing the right technique is a matter of balancing certainty, time, and the physical properties of the sample. The following workflow can guide this decision.
Conclusion
For derivatives of this compound, a multi-faceted approach to stereochemical validation is often the most prudent.
-
Mosher's method serves as an outstanding first-pass technique. It is relatively fast, utilizes instrumentation common to any chemistry lab, and provides clear data when the molecule's conformation is well-behaved.
-
Vibrational Circular Dichroism is the method of choice when crystallization fails. Its power to analyze samples in their native solution state is a significant advantage, provided the computational resources and expertise are available to build a reliable theoretical model.
-
Single-Crystal X-ray Diffraction , when successful, provides the ultimate and irrefutable proof of absolute configuration. While the time and effort required for crystal growth can be substantial, the certainty it provides is unparalleled and is often a requirement for regulatory filings.
By understanding the fundamental principles, advantages, and limitations of each technique, researchers can strategically select the most appropriate method, ensuring the scientific integrity of their work and the stereochemical purity of their final products.
References
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]
-
Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. (2006). Magnetic Resonance in Chemistry. [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
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A convenient method for the determination of the absolute configuration of chiral amines. (2003). The Journal of Organic Chemistry. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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HPLC-based method for determination of absolute configuration of alpha-chiral amines. (1993). Analytical Chemistry. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. [Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). Journal of Cheminformatics. [Link]
-
The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. (2008). Chirality. [Link]
-
MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. (1996). The Journal of Organic Chemistry. [Link]
-
A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. (2003). The Journal of Organic Chemistry. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols. [Link]
-
Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. ResearchGate. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2015). Methods in Molecular Biology. [Link]
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Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]
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Determination of absolute configuration. (2024). Purechemistry. [Link]
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2007). Journal of Chemical Education. [Link]
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Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. [Link]
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Derivatization. Chemistry LibreTexts. [Link]
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Absolute Configuration and the (R) and (S) System. Chemistry LibreTexts. [Link]
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Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. (2018). Applied Sciences. [Link]
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A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. Acta Crystallographica Section D: Structural Biology. [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
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Performance of (R)-Ethyl 3-amino-3-phenylpropanoate versus other phenylalaninols.
An In-Depth Performance Guide: (R)-Ethyl 3-amino-3-phenylpropanoate vs. Phenylalaninols in Asymmetric Synthesis
This guide provides a comprehensive comparison of this compound, a chiral β-amino ester, and phenylalaninols, a class of chiral β-amino alcohols. As foundational chiral building blocks, the selection between these synthons is a critical decision in the early stages of drug development and fine chemical synthesis.[] Our analysis focuses on synthetic efficiency, stereochemical control, and practical applicability, supported by established experimental frameworks to guide researchers toward the optimal choice for their specific synthetic challenges.
Introduction: Two Pillars of Chiral Synthesis from Phenylalanine
Both this compound and phenylalaninols are derived from the abundant and inexpensive natural amino acid, L-phenylalanine.[2][3] This common origin, however, gives rise to two structurally distinct classes of molecules with divergent yet complementary roles in asymmetric synthesis.
-
Phenylalaninols , such as (R)-phenylalaninol, are 1,2-amino alcohols. Their classical preparation involves the reduction of phenylalanine derivatives.[4] They are renowned for their widespread use as chiral auxiliaries, ligands for asymmetric catalysis, and as key intermediates for various bioactive compounds.[5][6]
-
This compound is a β-amino ester. Its value lies in its direct incorporation into target molecules, particularly complex heterocycles and peptide fragments containing β-amino acid residues. Modern synthetic methods, including asymmetric hydrogenations and biocatalysis, have made such building blocks more accessible.
This guide will dissect the performance of these molecules in key synthetic applications, moving beyond simple on-paper comparisons to provide actionable, field-proven insights.
Comparative Analysis in Key Synthetic Applications
The utility of a chiral building block is defined by its performance in common chemical transformations. We will now evaluate these two compound classes in distinct synthetic scenarios.
Scenario 1: Direct Elaboration into Complex Scaffolds
A primary application for chiral building blocks is their role as foundational starting materials for multi-step syntheses. Here, step economy and the preservation of stereochemical integrity are paramount.
Experimental Protocol: Synthesis of a Chiral N-Protected Piperidin-2-one
This protocol compares the synthetic routes to a valuable heterocyclic scaffold, illustrating the strategic advantages of the β-amino ester's functionality.
Route A: Starting from this compound
-
Amide Coupling: A solution of this compound (1.0 eq) and 3-bromopropionyl chloride (1.1 eq) in dichloromethane (DCM, 0.2 M) is cooled to 0°C. Triethylamine (1.2 eq) is added dropwise, and the reaction is stirred for 3 hours while warming to room temperature.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄ and concentrated.
-
Intramolecular Cyclization: The crude N-acylated intermediate is dissolved in tetrahydrofuran (THF, 0.2 M). Sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portionwise at 0°C. The reaction is stirred at room temperature for 12 hours.
-
Purification: The reaction is carefully quenched with saturated NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. Purification via flash column chromatography yields the target piperidin-2-one.
Route B: Starting from (R)-Phenylalaninol
-
N-Protection: (R)-Phenylalaninol (1.0 eq) is dissolved in DCM (0.2 M) and treated with benzyl chloroformate (1.1 eq) and triethylamine (1.2 eq) at 0°C to yield the N-Cbz protected amino alcohol.
-
Oxidation: The N-Cbz protected alcohol is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or a more modern two-step protocol (e.g., Parikh-Doering oxidation followed by Pinnick oxidation) to avoid racemization. This is a critical step requiring careful control.
-
Amide Formation & Homologation: The resulting acid is activated (e.g., with EDC/HOBt) and coupled with β-alanine ethyl ester.
-
Dieckmann Condensation: The diester product is subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide to form the piperidinone ring.
-
Decarboxylation & Deprotection: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions. The Cbz group is removed via hydrogenolysis.
Performance Data Summary
| Metric | This compound Route | (R)-Phenylalaninol Route | Rationale |
| Number of Steps | 2 (core synthesis) | 5+ | The β-amino ester possesses the required carboxy- and amino- functionalities in a suitable arrangement for direct cyclization strategies, avoiding extensive functional group interconversions. |
| Estimated Overall Yield | ~60-70% | ~20-30% | Each additional step, particularly challenging oxidations and protection/deprotection sequences, contributes to a lower overall yield. |
| Stereochemical Risk | Low | Moderate to High | The oxidation of the phenylalaninol-derived alcohol to an acid creates a new stereocenter that is prone to racemization, a significant risk to the final product's enantiopurity. |
| Atom Economy | Higher | Lower | The phenylalaninol route requires multiple protecting groups and reagents that are not incorporated into the final product. |
Synthetic Workflow Comparison
Caption: Comparison of synthetic pathways to a chiral piperidinone.
Scenario 2: Application as Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are control elements that induce stereoselectivity in a reaction. Phenylalaninols are canonical precursors for these reagents due to the bidentate N,O-ligation motif.
Conceptual Application Framework
Phenylalaninols can be readily converted into oxazolidinone chiral auxiliaries (Evans auxiliaries) or bis(oxazoline) (BOX) ligands. The hydroxyl group is key to these transformations. This compound, lacking this hydroxyl group, is not a direct precursor for these specific classes of widely used ligands and auxiliaries. While it could be modified, it would require reduction of the ester—effectively converting it into a phenylalaninol derivative and negating its unique advantages.
Logical Relationship: From Building Block to Application
Caption: Divergent roles of β-amino esters and phenylalaninols.
This illustrates a fundamental trade-off:
-
Phenylalaninols excel as precursors to powerful, reusable chiral catalysts and auxiliaries.
-
This compound excels as a direct, efficient building block where the core scaffold is retained in the final product.
Physicochemical Properties and Practical Considerations
The physical state and properties of a starting material can have significant implications for process development and scale-up.
| Property | This compound | (R)-Phenylalaninol |
| Molecular Weight | 193.24 g/mol [7] | 151.21 g/mol [8] |
| Typical Physical State | White to yellow solid (as HCl salt)[9] or oil (free base) | White crystalline solid[8] |
| Solubility | Good solubility in common organic solvents (e.g., DCM, THF, EtOAc). | Soluble in alcohols; less soluble in nonpolar organics. |
| Handling | The solid HCl salt is stable and easy to handle; the free base oil is amenable to liquid handling systems. | The crystalline nature is excellent for purification by recrystallization and long-term storage stability. |
| Key Functional Groups | Ester, Amine | Alcohol, Amine |
Final Assessment and Recommendations
The choice between this compound and phenylalaninols is not a matter of inherent superiority but of strategic alignment with synthetic goals.
-
Choose this compound when:
-
The target molecule contains a β-amino acid or a derived heterocyclic core.
-
Step-economy and overall yield are the primary drivers.
-
You wish to avoid functional group manipulations, such as oxidation or reduction, that can compromise stereochemical purity.
-
-
Choose a Phenylalaninol when:
-
You require a proven chiral auxiliary for stoichiometric asymmetric induction (e.g., in aldol or Michael reactions).[6]
-
You are developing a novel catalytic system that requires a C₂-symmetric chiral ligand like a BOX or PyBOX derivative.
-
The synthetic route benefits from the unique reactivity of a primary alcohol for subsequent transformations.
-
References
- Title: Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased L-phenylalanine.
- Title: D(+)-Phenylalaninol: Synthesis, Chiral Recognition, and Gastric Acid Secretion Inhibition.
- Title: ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3.
- Title: US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
- Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- Title: Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379.
- Title: phenylalaninol, (R)- | C9H13NO | CID 853475.
- Title: Precision Chiral Building Block Synthesis.
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The Rising Star in Medicinal Chemistry: A Comparative Guide to (R)-Ethyl 3-amino-3-phenylpropanoate
In the landscape of modern drug discovery, the demand for enantiomerically pure chiral building blocks is insatiable.[1] These molecules, possessing a specific three-dimensional arrangement, are fundamental to creating therapies that are both potent and safe, as the stereochemistry of a drug candidate profoundly influences its interaction with biological targets.[2][3][4][5] Among the vast arsenal of these chiral intermediates, (R)-Ethyl 3-amino-3-phenylpropanoate has emerged as a cornerstone, particularly in the synthesis of innovative therapeutics. This guide offers an in-depth review of its applications, presenting a comparative analysis of its synthesis and utility, supported by experimental data, to aid researchers and drug development professionals in harnessing its full potential.
The Significance of the β-Amino Ester Scaffold
This compound belongs to the class of β-amino acids and their esters, which are crucial components in the development of a wide array of pharmaceuticals.[6] The introduction of a β-amino acid motif can impart unique structural conformations and increased metabolic stability to peptide-based drugs.[6] The phenyl group and the ester functionality of this specific building block provide synthetic handles for further molecular elaboration, making it a versatile starting material for complex drug molecules.
Comparative Analysis of Synthetic Routes
The efficient and stereoselective synthesis of this compound is paramount to its widespread application. Several strategies have been developed, each with its own set of advantages and disadvantages. The primary approaches include asymmetric synthesis and enzymatic resolution.
| Synthesis Method | Key Features | Typical Yields | Enantiomeric Excess (e.e.) | Key Considerations |
| Asymmetric Hydrogenation | Utilizes a chiral catalyst (e.g., Rhodium-based) to stereoselectively reduce a prochiral enamine precursor. This method is highly efficient for large-scale production. | >90% | >99% | High initial cost of the chiral catalyst and the need for high-pressure hydrogenation equipment. |
| Enzymatic Kinetic Resolution | Employs enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of ethyl 3-amino-3-phenylpropanoate.[7][8] | ~45-50% (for the desired enantiomer) | >98% | The maximum theoretical yield is 50%. The separation of the desired enantiomer from the unreacted one is required. |
| Phase-Transfer Catalysis | An enantioselective aza-Michael addition using a chiral phase-transfer catalyst to introduce the amine stereocenter.[5] | ~94% | ~96% | Requires careful optimization of the catalyst and reaction conditions. |
Expert Insight: The choice of synthetic route is often dictated by the scale of production and cost considerations. For large-scale industrial synthesis, asymmetric hydrogenation is often favored due to its high efficiency and enantioselectivity, despite the initial investment in catalysts and equipment. Enzymatic resolutions, while elegant and highly selective, are inherently limited by a 50% maximum yield for the desired enantiomer, making them more suitable for smaller-scale applications or when the cost of the chiral catalyst for asymmetric hydrogenation is prohibitive.
Application Spotlight: The Synthesis of Sitagliptin
A prominent example showcasing the utility of this compound and its analogs is in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[9] The (R)-configured amine is crucial for the drug's activity, as it mimics the N-terminal portion of the natural substrates of the DPP-4 enzyme.
The synthesis of Sitagliptin typically involves the coupling of a chiral β-amino acid derivative with a heterocyclic component. The use of a pre-formed chiral building block like an analog of this compound simplifies the synthesis and ensures the correct stereochemistry in the final drug molecule.
Below is a generalized workflow for the synthesis of a key intermediate for Sitagliptin, starting from a β-keto ester.
Caption: Synthetic workflow for Sitagliptin highlighting the key asymmetric hydrogenation step.
Detailed Experimental Protocol: Asymmetric Hydrogenation for a Sitagliptin Intermediate
The following protocol is a representative example of an asymmetric hydrogenation to produce a chiral β-amino ester intermediate for Sitagliptin synthesis.
Materials:
-
β-keto ester precursor
-
Ammonia or an amine source
-
Methanol (degassed)
-
Chiral Rhodium catalyst (e.g., Rh(I)/tBu JOSIPHOS)
-
Hydrogen gas (high pressure)
-
Standard laboratory glassware and high-pressure reactor
Procedure:
-
Enamine Formation: In a suitable reaction vessel, dissolve the β-keto ester precursor in methanol. Add the ammonia or amine source and stir at room temperature until the formation of the enamine intermediate is complete (monitored by TLC or LC-MS).
-
Catalyst Preparation: In a separate glovebox, prepare a solution of the chiral Rhodium catalyst in degassed methanol.
-
Asymmetric Hydrogenation: Transfer the enamine solution to a high-pressure reactor. Add the catalyst solution under an inert atmosphere.
-
Reaction Execution: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 100 psig) and heat to the specified temperature (e.g., 50 °C).
-
Monitoring and Completion: Maintain the reaction under these conditions with stirring for the required time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing for conversion and enantiomeric excess (by chiral HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude (R)-β-amino ester can then be purified by standard methods such as crystallization or chromatography.
Self-Validation: The enantiomeric excess of the product should be determined using chiral HPLC and compared to a racemic standard. The chemical purity should be assessed by NMR and LC-MS.
Comparison with Alternative Chiral Building Blocks
While this compound is a highly effective building block, other chiral scaffolds are also employed in the synthesis of DPP-4 inhibitors and other pharmaceuticals.
Caption: Comparison of this compound with alternative chiral building blocks.
Structure-activity relationship (SAR) studies on DPP-4 inhibitors have shown that while the β-amino acid moiety is a key pharmacophore, variations in the overall scaffold can lead to differences in potency, selectivity, and pharmacokinetic properties.[1][2][10] For instance, inhibitors like Vildagliptin and Saxagliptin are based on a chiral cyanopyrrolidine scaffold, while Alogliptin and Linagliptin feature chiral aminopiperidines.[10]
The choice of a specific chiral building block depends on the desired pharmacological profile of the final drug candidate. The phenyl group in this compound can engage in specific interactions within the enzyme's active site, and its modification allows for fine-tuning of these interactions.
Broader Applications in Medicinal Chemistry
The utility of this compound and its derivatives extends beyond DPP-4 inhibitors. The β-amino acid scaffold is present in a variety of biologically active molecules, including:
-
Antiviral agents: Certain β-amino acid derivatives have been investigated for their potential to inhibit viral replication.
-
Neuroprotective agents: The incorporation of β-amino acids into peptides can enhance their stability and ability to cross the blood-brain barrier, making them attractive for the development of treatments for neurodegenerative diseases.
-
Anticancer agents: Chiral amines and amino acids are integral components of many cytotoxic and targeted anticancer therapies.
The versatility of this compound as a starting material for these diverse applications underscores its importance in the medicinal chemist's toolbox.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry. Its importance is highlighted by its role in the synthesis of the blockbuster drug Sitagliptin. The availability of efficient and highly stereoselective synthetic routes, particularly asymmetric hydrogenation, has made this compound readily accessible for both research and large-scale pharmaceutical production. A thorough understanding of its synthesis, properties, and applications, as well as a comparative knowledge of alternative scaffolds, empowers researchers to make informed decisions in the design and development of the next generation of innovative medicines.
References
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Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. Retrieved January 12, 2026, from [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis of Sitagliptin. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers. Retrieved January 12, 2026, from [Link]
- Sitagliptin synthesis. (2012). Google Patents.
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. (2009). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. (2001). Sci-Hub. Retrieved January 12, 2026, from [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2005). SciELO. Retrieved January 12, 2026, from [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). PubMed. Retrieved January 12, 2026, from [Link]
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Ethyl 3-amino-3-phenylpropanoate
As a key intermediate in pharmaceutical research and development, the proper handling and disposal of (R)-Ethyl 3-amino-3-phenylpropanoate are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety standards and chemical properties. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Core Safety Principles
Understanding the inherent risks of a substance is the foundation of its safe management. This compound is classified with specific hazards that dictate its handling and disposal protocols.
According to the Globally Harmonized System (GHS), this compound is identified with the following classifications:
-
Acute Toxicity, Oral (Category 4) : This indicates that the substance is harmful if swallowed[1][2]. Ingestion can lead to adverse health effects, necessitating immediate medical consultation[1].
-
Hazardous to the aquatic environment, long-term hazard (Category 3) : This classification means the chemical is harmful to aquatic life with long-lasting effects[1][2]. This is a critical consideration, strictly prohibiting disposal via sanitary sewer systems to prevent environmental contamination[3][4].
Additional unclassified hazards may exist, as the toxicological properties have not been exhaustively investigated[1]. Therefore, treating the compound with a high degree of caution is essential.
Table 1: GHS Hazard Summary for Ethyl 3-amino-3-phenylpropanoate
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Long-term Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | Warning |
Data sourced from multiple safety data sheets.[1][2]
The causality behind these classifications requires a disposal pathway that completely isolates the chemical from human and environmental contact. The recommended disposal method is incineration by a licensed facility, as this process is designed to break down the chemical structure, mitigating its toxicity[1].
Pre-Disposal Operations: PPE and Handling
Before initiating any disposal procedure, ensuring personal and environmental safety is critical. This involves utilizing appropriate Personal Protective Equipment (PPE) and handling the chemical in a controlled environment.
Required PPE:
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling[1].
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[5].
-
Skin and Body Protection : A standard laboratory coat is required. Ensure complete clothing coverage to prevent any skin contact[3].
-
Respiratory Protection : If handling the solid form where dust may be generated, or if working outside of a ventilated enclosure, a NIOSH/MSHA-approved respirator is necessary[6].
Safe Handling Practices:
-
All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a chemical fume hood[3][7].
-
Avoid the formation and inhalation of dust or vapors[1].
-
Prevent contact with skin and eyes[7].
-
Always wash hands thoroughly after handling the material[6].
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[4][8].
Step 1: Waste Segregation and Containerization
-
Pure Chemical Waste : Place unused or expired this compound into a dedicated, properly sealed, and non-reactive waste container[1]. Do not mix it with other waste streams unless compatibility is confirmed.
-
Contaminated Materials : Any items that have come into direct contact with the chemical, such as gloves, weigh boats, pipette tips, or spill cleanup debris, must be treated as hazardous waste. Collect these materials in a separate, clearly labeled, sealed container or a heavy-duty waste bag[1].
-
Container Choice : Use containers that are in good condition and compatible with the chemical. Avoid metal containers for any waste that might have acidic or basic properties[8][9].
Step 2: Labeling
-
Proper labeling is a critical compliance requirement under OSHA's Hazard Communication Standard[10].
-
Affix a hazardous waste tag to the container immediately upon starting waste accumulation[4].
-
The label must include:
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[9].
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel[8].
-
Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions[3][6].
Step 4: Final Disposal
-
Disposal of this chemical must be carried out by a licensed and approved professional waste disposal company[1][11].
-
Never attempt to dispose of this material down the drain or in the regular trash[4].
-
The recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[1].
-
Maintain meticulous records of all waste generated and transferred for disposal, as required by the EPA[12].
Emergency Procedures: Spill and Exposure Management
Accidental releases require a prompt and systematic response to mitigate risks.
Small Spill Cleanup:
-
Isolate the Area : Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Use PPE : Don all required PPE as described in Section 2.
-
Contain and Absorb : For solids, carefully sweep or shovel the material to avoid creating dust[1]. For liquids, cover with an inert absorbent material like sand, clay, or diatomaceous earth[3].
-
Collect Waste : Place all contaminated absorbent and cleaning materials into a sealed container for hazardous waste disposal[1].
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek medical attention[6].
-
Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs[6].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[6].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician[1].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
References
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Synerzine. (2018). Ethyl-3-phenyl propionate Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2013). MSDS of Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Columbia University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synerzine.com [synerzine.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 7. echemi.com [echemi.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
